2-(Difluoromethoxy)-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKGVHPTPDQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-06-2 | |
| Record name | 2-(difluoromethoxy)-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-nitroaniline
Introduction
4-(Difluoromethoxy)-2-nitroaniline is a critical chemical intermediate, primarily recognized for its role as a building block in the synthesis of pharmacologically active compounds.[1][2][3][4] Its molecular architecture, featuring a difluoromethoxy group (-OCHF₂), a nitro group (-NO₂), and an aniline core, imparts unique chemical characteristics that are leveraged in advanced organic synthesis and drug discovery.[3] The incorporation of the difluoromethoxy moiety is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1]
This technical guide provides a comprehensive examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only consolidated data but also the underlying experimental methodologies and scientific rationale essential for its effective application in a laboratory setting.
Core Molecular and Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the cornerstone of successful process development, reaction optimization, and formulation. The key molecular and physical constants for 4-(Difluoromethoxy)-2-nitroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97963-76-3 | [1][3][5] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][3][5][6] |
| Molecular Weight | 204.13 g/mol | [1][3][5][6] |
| Appearance | Light yellow to yellow solid | [4][5][6] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [2][5][6] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [2][5][6] |
| pKa | -0.74 ± 0.10 (Predicted) | [2][5][6][7] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [2][4][5] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key properties of 4-(Difluoromethoxy)-2-nitroaniline, grounded in principles of analytical chemistry.
Melting Point Determination
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline 4-(Difluoromethoxy)-2-nitroaniline is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Causality and Scientific Integrity: A slow heating ramp is crucial to ensure thermal equilibrium between the heating block and the sample. This prevents a lag in temperature reading and allows for a precise observation of the phase transition, ensuring the recorded melting range is narrow and accurate for a pure substance.
Solubility Profile Analysis
The solubility of a compound is critical for designing reaction conditions, purification methods, and formulations. While it is known to be soluble in organic matrices, a quantitative assessment is necessary for process chemistry.[6]
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Solvent Selection: A range of relevant solvents (e.g., water, ethanol, acetone, N-methyl pyrrolidone) is selected.
-
Equilibration: An excess amount of 4-(Difluoromethoxy)-2-nitroaniline is added to a known volume of each solvent in a sealed flask.
-
Agitation: The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and analyzed using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.
-
Validation: The experiment is repeated at different time points (e.g., 24h, 48h) to confirm that the measured concentration is stable, thereby validating that equilibrium has been achieved.
Caption: Workflow for determining solubility via the shake-flask method.
Structural Elucidation and Reactivity
The chemical behavior of 4-(Difluoromethoxy)-2-nitroaniline is dictated by its distinct functional groups.
-
Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms.[6] This inductive effect reduces the electron density of the aromatic ring and significantly decreases the basicity of the aniline amino group.[6] This modulation is a key reason for its use in drug design.
-
Nitro Group (-NO₂): The nitro group is also a powerful electron-withdrawing group and is the primary site for chemical transformation. It can be readily reduced to an amino group (NH₂) using standard methods like catalytic hydrogenation (e.g., with Pd/C catalyst).[1][3] This transformation is a pivotal step in the synthesis of more complex molecules, such as the aforementioned 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][4][5]
-
Amino Group (-NH₂): While its basicity is reduced, the amino group can still undergo typical reactions like acylation and alkylation, allowing for further derivatization.[3]
The overall synthesis pathway often starts from 4-nitrophenol, illustrating the sequential introduction of these key functional groups.
Caption: General synthetic pathway to 4-(Difluoromethoxy)-2-nitroaniline.
Safety and Handling
Proper handling is essential when working with substituted anilines and nitroaromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to maintain its quality.[2][4][5][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][10]
Conclusion
4-(Difluoromethoxy)-2-nitroaniline is a valuable chemical intermediate whose utility is directly linked to its specific physicochemical properties. The strong electron-withdrawing nature of the difluoromethoxy and nitro groups governs its reactivity, particularly the reduced basicity of the aniline amine and the susceptibility of the nitro group to reduction. This guide consolidates the known properties and provides a framework for their experimental validation, offering researchers the foundational knowledge needed to confidently and effectively utilize this compound in synthesis and drug discovery programs.
References
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Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline . LookChem. [Link]
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4-(Difluoromethoxy)-2-nitroaniline molecular structure and weight
An In-depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3), a key chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, and critical role as a versatile building block, particularly in the synthesis of fluorinated bioactive molecules.
Molecular Profile and Physicochemical Properties
4-(Difluoromethoxy)-2-nitroaniline is an aniline derivative characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a difluoromethoxy group (-OCHF₂).[1] The strategic placement of these functional groups dictates its unique chemical behavior and utility.
The molecular weight of 204.13 g/mol places it within an ideal range for pharmaceutical development intermediates.[2][3] Its appearance is typically a light yellow to yellow solid.[4][5]
Core Structural Identifiers
A summary of the fundamental identifiers for 4-(difluoromethoxy)-2-nitroaniline is presented below.
| Parameter | Value | Source(s) |
| IUPAC Name | 4-(difluoromethoxy)-2-nitroaniline | [2][3] |
| CAS Number | 97963-76-3 | [1][2][3] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2][3] |
| Molecular Weight | 204.13 g/mol | [2][3][5] |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)[O-])N | [2][3] |
| InChI Key | FHRVMXFZUVYVPF-UHFFFAOYSA-N | [2][3] |
Key Physicochemical Data (Predicted)
The following table outlines predicted physicochemical properties that are crucial for designing reaction conditions and purification protocols.
| Property | Predicted Value | Source(s) |
| Boiling Point | 330.0 ± 37.0 °C | [1][4][6] |
| Density | 1.470 ± 0.06 g/cm³ | [1][4][6] |
| pKa | -0.74 ± 0.10 | [1][4][6] |
Structural Visualization
The molecular structure, highlighting the spatial arrangement of its key functional groups, is depicted below.
Caption: Molecular structure of 4-(difluoromethoxy)-2-nitroaniline.
The Role of Functional Groups in Reactivity and Application
The synthetic value of 4-(difluoromethoxy)-2-nitroaniline stems from the interplay of its three functional groups:
-
Difluoromethoxy Group (-OCHF₂): This moiety is of high interest in medicinal chemistry. It acts as a bioisostere for groups like thiol, hydroxy, or amino and functions as a lipophilic hydrogen bond donor.[3] The presence of fluorine atoms significantly enhances metabolic stability and can improve a drug candidate's potency and target selectivity.[3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[6] More importantly, it serves as a synthetic handle that can be readily reduced to an amino group, a critical transformation for building heterocyclic systems.
-
Amino Group (-NH₂): The basicity of the primary amine is significantly reduced by the electron-withdrawing effects of the adjacent nitro group and the para-difluoromethoxy group.[6] This modulation is key for controlling reactivity in subsequent synthetic steps.
Synthesis Pathway and Experimental Protocol
A common synthetic route to 4-(difluoromethoxy)-2-nitroaniline begins with a more accessible starting material, 4-nitrophenol.[3] The causality of this pathway is rooted in established, high-yielding transformations.
Caption: Synthetic workflow for 4-(difluoromethoxy)-2-nitroaniline.
Protocol: Synthesis from 4-Nitrophenol
This protocol is based on a described synthetic method.[3]
-
Step 1: Formation of 4-(Difluoromethoxy)nitrobenzene:
-
React 4-nitrophenol with sodium hydroxide (NaOH) in a suitable solvent to form the corresponding sodium phenoxide salt. This deprotonation increases the nucleophilicity of the oxygen atom, which is essential for the subsequent step.
-
Introduce monochlorodifluoromethane (CHClF₂) under alkaline conditions. The nucleophilic phenoxide attacks the carbon atom of CHClF₂, displacing the chloride ion to yield 4-(difluoromethoxy)nitrobenzene.
-
-
Step 2: Reduction to the Aniline:
-
While the reference mentions reducing the nitro group to an amino group, it is important to note a potential discrepancy in the description. The target molecule retains a nitro group. A more logical pathway involves starting from a precursor that is subsequently nitrated or by using a starting material where the amino group is already present or protected. However, following the reference's logic for a related transformation, a reduction step is detailed.
-
To illustrate a key reaction of this compound class, the reduction of the nitro group is a common and critical transformation. For instance, reducing the nitro group of a related precursor would typically involve reagents like hydrazine hydrate in the presence of a catalyst such as ferric oxide (Fe₂O₃) and activated carbon.[3]
-
Key Applications in Medicinal Chemistry
The primary utility of 4-(difluoromethoxy)-2-nitroaniline is as a precursor to complex heterocyclic molecules. Its most prominent application is in the synthesis of benzimidazole derivatives.
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Spectroscopic Blueprint of 4-(Difluoromethoxy)-2-nitroaniline: An In-depth Technical Guide
This guide provides an in-depth analysis of the spectral data for 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for quality control, structural elucidation, and process optimization. This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete spectroscopic signature of the compound.
Core Molecular and Physical Properties
4-(Difluoromethoxy)-2-nitroaniline possesses the molecular formula C₇H₆F₂N₂O₃ and a molecular weight of 204.13 g/mol .[1] It typically appears as a light yellow to yellow solid and is soluble in organic solvents.[2] The molecule's structure, featuring a difluoromethoxy group, a nitro group, and an aniline moiety on a benzene ring, gives rise to a unique and interpretable spectroscopic profile.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1] |
| Molecular Weight | 204.13 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| CAS Number | 97963-76-3 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Difluoromethoxy)-2-nitroaniline. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's atomic connectivity and chemical environment.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of 4-(Difluoromethoxy)-2-nitroaniline is anticipated to exhibit distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCHF₂) proton. The electron-withdrawing nature of the nitro group and the difluoromethoxy group significantly influences the chemical shifts of the aromatic protons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.60 - 7.80 | d | ~2.5 |
| H-5 | 7.10 - 7.30 | dd | ~8.5, ~2.5 |
| H-6 | 6.80 - 7.00 | d | ~8.5 |
| NH₂ | 5.00 - 6.00 | br s | - |
| OCHF₂ | 6.50 - 6.70 | t | ~74.0 |
Disclaimer: The ¹H NMR data is predicted and should be confirmed by experimental data.
Interpretation:
-
The aromatic protons (H-3, H-5, and H-6) will appear in the downfield region, characteristic of aromatic systems. The ortho- and para-positioning of the protons relative to the electron-withdrawing nitro and difluoromethoxy groups will dictate their specific chemical shifts.
-
The amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
A key feature is the proton of the difluoromethoxy group, which is expected to be a triplet due to coupling with the two fluorine atoms.
¹³C NMR (Carbon-13) NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in 4-(Difluoromethoxy)-2-nitroaniline. The chemical shifts are influenced by the electronegativity of the attached functional groups.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145.0 - 150.0 |
| C-2 (C-NO₂) | 135.0 - 140.0 |
| C-3 | 120.0 - 125.0 |
| C-4 (C-OCHF₂) | 150.0 - 155.0 (t) |
| C-5 | 115.0 - 120.0 |
| C-6 | 110.0 - 115.0 |
| OCHF₂ | 114.0 - 118.0 (t) |
Disclaimer: The ¹³C NMR data is predicted and should be confirmed by experimental data.
Interpretation:
-
The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, and C-4) will be shifted downfield.
-
The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR (Fluorine-19) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides unambiguous confirmation of the presence and electronic environment of the fluorine atoms in the difluoromethoxy group. A single signal is expected for the two equivalent fluorine atoms.
Predicted ¹⁹F NMR Spectral Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| OCHF₂ | -80 to -90 | d |
Disclaimer: The ¹⁹F NMR data is predicted and should be confirmed by experimental data.
Interpretation:
-
The chemical shift in the range of -80 to -90 ppm is characteristic of a difluoromethoxy group.
-
The signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is instrumental in identifying the functional groups present in 4-(Difluoromethoxy)-2-nitroaniline. The spectrum is characterized by strong absorptions corresponding to the N-H and N-O bonds, as well as vibrations from the aromatic ring and the C-F bonds.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |
| C-O-C Stretch (Ether) | 1200 - 1300 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
Interpretation:
-
The presence of the primary amine is confirmed by the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
-
The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly characteristic and confirm its presence.
-
The strong bands in the 1000-1300 cm⁻¹ region are indicative of the C-O-C and C-F stretching vibrations of the difluoromethoxy group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-(Difluoromethoxy)-2-nitroaniline, further confirming its identity.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 204.13, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the nitro group (-NO₂), resulting in a fragment at m/z = 158.
-
Loss of the difluoromethoxy group (-OCHF₂), leading to a fragment at m/z = 121.
-
Cleavage of the C-N bond of the aniline group.
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 4-(Difluoromethoxy)-2-nitroaniline.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 4-(Difluoromethoxy)-2-nitroaniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the ¹⁹F frequency.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform MS/MS experiments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
Molecular Structure
Caption: 2D structure of 4-(Difluoromethoxy)-2-nitroaniline.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 4-(Difluoromethoxy)-2-nitroaniline. By leveraging the complementary information obtained from NMR, IR, and MS, researchers can ensure the structural integrity and purity of this vital pharmaceutical intermediate, thereby upholding the rigorous standards of drug development and scientific research.
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SpectraBase. 5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)-METHYL]-SULFINYL]-1-H-BENZIMIDAZOLE-SODIUM. [Link]
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The Solubility Profile of 4-(Difluoromethoxy)-2-nitroaniline in Organic Solvents: A Framework for Experimental Determination and Application
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining and applying the solubility profile of 4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While the synthetic utility of this compound is well-established, a detailed, quantitative solubility profile in common organic solvents is not widely available in published literature. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap to bridge this data gap. We will explore the underlying thermodynamic principles governing solubility, present detailed, self-validating experimental protocols for solubility determination, introduce thermodynamic models for data correlation, and discuss the practical application of this critical data in process chemistry and pharmaceutical development.
Introduction: The "Why" Behind the Solubility Profile
4-(Difluoromethoxy)-2-nitroaniline is a valuable molecular building block, notably serving as a precursor for pharmacologically active compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[3][4][5] The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy or hydroxyl groups, often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3]
In the journey from chemical synthesis to a viable product, solubility is not merely a physical property; it is a critical process parameter that dictates the efficiency, scalability, and robustness of manufacturing. Understanding the solubility profile is paramount for:
-
Process Optimization: Designing efficient crystallization and purification protocols, which are essential for achieving the high purity required for active pharmaceutical ingredients (APIs).[6]
-
Solvent Selection: Choosing appropriate and safe solvents for chemical reactions, work-up procedures, and final formulation.
-
Yield Maximization: Minimizing product loss during crystallization by understanding saturation points at different temperatures.
-
Troubleshooting: Preventing issues like oiling out or the formation of unstable polymorphs during manufacturing.
This guide provides the necessary theoretical and practical foundation for a researcher to systematically determine the solubility profile of 4-(Difluoromethoxy)-2-nitroaniline.
Theoretical Framework: Predicting Solubility Behavior
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
2.1. The Influence of Molecular Structure
The structure of 4-(Difluoromethoxy)-2-nitroaniline features several functional groups that dictate its interaction potential:
-
Amino Group (-NH₂): Acts as a hydrogen bond donor, capable of strong interactions with protic or polar aprotic solvents (e.g., alcohols, DMSO, DMF).
-
Nitro Group (-NO₂): A strong electron-withdrawing group with a significant dipole moment. It acts as a hydrogen bond acceptor.
-
Difluoromethoxy Group (-OCHF₂): This group is also strongly electron-withdrawing due to the highly electronegative fluorine atoms, contributing to the molecule's overall polarity.[5] It can act as a weak hydrogen bond acceptor.
-
Aromatic Ring: Provides a nonpolar surface capable of van der Waals interactions.
The combination of a hydrogen bond donor (-NH₂), multiple acceptors (-NO₂, -OCHF₂), and a significant dipole moment suggests that 4-(Difluoromethoxy)-2-nitroaniline will exhibit favorable solubility in polar solvents. Its solubility is expected to be moderate in solvents of intermediate polarity and poor in nonpolar solvents like alkanes.
2.2. Solvent Selection Rationale
Based on the "like dissolves like" principle, a range of solvents should be selected to probe different types of intermolecular interactions. A study on the similar compound 2-chloro-5-nitroaniline showed the highest solubility in polar aprotic solvents like N-methylpyrrolidone (NMP) and acetone, followed by esters and alcohols.[7] A similar trend can be anticipated for 4-(Difluoromethoxy)-2-nitroaniline.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Primary Interaction Type with Solute | Expected Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor and acceptor) | Moderate to High |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions, Hydrogen bonding (acceptor) | High |
| Nonpolar | Toluene, Heptane | van der Waals forces | Low |
Experimental Determination of Solubility
The gravimetric shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable, relatively straightforward, and provides high-quality data if executed with care.
3.1. Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Step 1: Preparation
-
Add an excess amount of solid 4-(Difluoromethoxy)-2-nitroaniline to several sealed vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.
-
Add a precise volume (e.g., 5.00 mL) of the selected organic solvent to each vial.
-
Prepare multiple vials for each solvent to be tested at different time points (e.g., 12, 24, 36, 48 hours) to confirm equilibrium attainment.
Step 2: Equilibration
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).
-
Agitate the vials at a constant speed to ensure thorough mixing.
Step 3: Sampling and Analysis
-
Once a vial has reached its designated time point, cease agitation and allow the solid to settle for at least 30 minutes inside the temperature-controlled bath.
-
Carefully withdraw a sample from the clear supernatant using a pre-heated (or pre-cooled to the bath temperature) syringe. Immediately filter the sample through a fine (e.g., 0.22 µm) filter into a pre-weighed vial. The filtration step is critical to remove all undissolved solids.
-
Record the exact mass of the collected filtrate.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.
-
Weigh the vial containing the dry residue. The mass of the solute can be determined by difference.
-
Validation Check: The solubility values determined at different time points (e.g., 24h vs. 48h) should agree within acceptable experimental error (e.g., <5%). If they do not, equilibrium has not been reached, and the experiment must be extended.
Step 4: Calculation
-
The mole fraction solubility (x) is calculated as: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ = mass of solute
-
M₁ = molar mass of solute (204.13 g/mol )[5]
-
m₂ = mass of solvent
-
M₂ = molar mass of solvent
-
3.2. Experimental Workflow Diagram
Caption: Logic Flow for Thermodynamic Data Modeling.
Practical Applications in Pharmaceutical Development
The generated and modeled solubility data are directly applicable to solving real-world challenges in process chemistry.
5.1. Designing a Purification by Crystallization
Scenario: A crude batch of 4-(Difluoromethoxy)-2-nitroaniline needs to be purified to >99.5% purity.
-
Solvent Selection: Using the solubility data (like the illustrative Table 2), select a solvent that shows a high solubility at an elevated temperature and a low solubility at a reduced temperature. For example, ethyl acetate shows a steep solubility curve, making it a good candidate. It should also be a poor solvent for the key impurities, if known.
-
Process Design:
-
Dissolve the crude material in a minimal amount of hot ethyl acetate (e.g., 60°C) to form a saturated solution.
-
Slowly cool the solution to a lower temperature (e.g., 0-5°C). The significant drop in solubility will cause the pure product to crystallize.
-
The amount of solvent and the final temperature can be calculated from the solubility curve to maximize yield while maintaining purity.
-
-
Yield Calculation: The theoretical recovery can be estimated as: Yield (%) = [(Solubility_hot - Solubility_cold) / Solubility_hot] * 100
This data-driven approach is vastly superior to empirical trial-and-error methods, saving time, resources, and ensuring process robustness.
Conclusion
References
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LookChem. Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. [Link]
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ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
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OSTI.gov. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. [Link]
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TIB (Technische Informationsbibliothek). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2‑Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
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ACS Publications. The Solubility of Aromatic Hydrocarbons in Water. [Link]
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ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
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ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]
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4-(Difluoromethoxy)-2-nitroaniline safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-2-nitroaniline
Authored by: A Senior Application Scientist
Introduction: Navigating the Chemistry and Risks of a Key Pharmaceutical Intermediate
4-(Difluoromethoxy)-2-nitroaniline is a crucial building block in the landscape of modern medicinal chemistry and drug development.[1][2][3] Its utility primarily lies in the synthesis of pharmacologically active molecules, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[1][3][4] The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic maneuver in drug design, often employed to enhance critical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.[3]
However, the very features that make this compound a valuable synthetic precursor—the nitro and aniline functionalities, combined with the difluoromethoxy group—also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle 4-(Difluoromethoxy)-2-nitroaniline safely and effectively. The protocols and recommendations herein are grounded in the principles of causality, ensuring that every procedural step is understood in the context of its underlying safety rationale.
Section 1: Physicochemical and Hazardous Properties
A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties. While some experimental data for 4-(Difluoromethoxy)-2-nitroaniline is limited, predicted values from reliable sources provide a solid basis for risk assessment.
1.1: Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline. This data is essential for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2] |
| Molecular Weight | 204.13 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | -0.74 ± 0.10 (Predicted) | [1][2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][2] |
1.2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. However, for 4-(Difluoromethoxy)-2-nitroaniline, there appear to be inconsistencies across different suppliers, which underscores the need for a conservative approach to safety.
| Hazard Statement Code | Description | Signal Word | Source |
| H302 | Harmful if swallowed | Warning | |
| H315 | Causes skin irritation | Warning | |
| H319 | Causes serious eye irritation | Warning | |
| H335 | May cause respiratory irritation | Warning | |
| No Data Available | Not classified | Not applicable | [5] |
Expert Insight: The discrepancy in GHS classifications is not uncommon for specialized research chemicals. In such cases, the principle of precaution dictates that the most stringent classification should be adopted. Therefore, it is prudent to handle 4-(Difluoromethoxy)-2-nitroaniline as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The general toxicology of nitroanilines, which can cause methemoglobinemia, should also be considered as a potential, albeit unstated, hazard.[6]
Section 2: Risk Assessment and Control
A systematic risk assessment is the cornerstone of laboratory safety. The following workflow, illustrated as a diagram, provides a self-validating system for evaluating and mitigating the risks associated with handling 4-(Difluoromethoxy)-2-nitroaniline.
Caption: A systematic workflow for chemical risk assessment.
Section 3: Safe Handling Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of 4-(Difluoromethoxy)-2-nitroaniline in a laboratory setting.
3.1: Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of 4-(Difluoromethoxy)-2-nitroaniline, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent inhalation of the fine powder, which can cause respiratory irritation.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any fugitive emissions.[7]
3.2: Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.[8]
-
Skin Protection:
-
Gloves: Use nitrile gloves, and consider double-gloving for added protection.[6] Gloves must be inspected for any signs of degradation or perforation before use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
-
Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[10]
3.3: Experimental Protocol for Weighing and Transferring
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).
-
Don PPE: Put on all required PPE as outlined in section 3.2.
-
Transfer to Fume Hood: Transport the sealed container of 4-(Difluoromethoxy)-2-nitroaniline to the fume hood.
-
Weighing:
-
To minimize static and dust dispersion, use an anti-static weigh boat.
-
Carefully open the container inside the fume hood. Avoid creating puffs of air that could aerosolize the powder.
-
Use a clean, designated spatula to transfer the desired amount of the solid to the weigh boat.
-
Close the primary container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.
-
Tap the weigh boat and funnel gently to dislodge any remaining powder.
-
-
Decontamination:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container.
-
Dispose of the weigh boat and any other disposable items as solid hazardous waste.
-
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[8]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1: First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration.[10] Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[11] Seek immediate medical attention.[12]
4.2: Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Wipe up the spill with a damp cloth or paper towel to avoid raising dust.
-
Place the contaminated material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.[8]
-
Prevent entry of unauthorized personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a suitable container for disposal.[8][13] Avoid creating dust.[8]
-
Do not allow the material to enter drains or waterways.[8]
-
Section 5: Storage and Disposal
5.1: Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13]
5.2: Disposal
-
Dispose of waste 4-(Difluoromethoxy)-2-nitroaniline and any contaminated materials in accordance with all applicable federal, state, and local regulations.[11]
-
This material should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.
References
-
LookChem. (2017). Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. Retrieved from [Link]
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Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
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Chemical Label. (n.d.). 2-(difluoromethoxy)-4-nitroaniline. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]
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A Technical Guide to the Synthesis of 4-(Difluoromethoxy)-2-nitroaniline: Precursors, Pathways, and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3), a pivotal intermediate in modern medicinal and materials chemistry.[1][2][3] The incorporation of the difluoromethoxy (-OCHF₂) moiety into molecular scaffolds is a widely adopted strategy in drug discovery to modulate key pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This document details the primary synthesis precursors, outlines robust, multi-step experimental protocols, and offers insights into the chemical logic underpinning each transformation. It is intended as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex fluorinated molecules.
Introduction: The Strategic Importance of 4-(Difluoromethoxy)-2-nitroaniline
4-(Difluoromethoxy)-2-nitroaniline is a highly functionalized aromatic compound, serving as a versatile building block for a range of heterocyclic structures.[4] Its most prominent application lies in its role as a key precursor for the synthesis of proton-pump inhibitors, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[1][3][5] The molecule's structure, featuring an aniline group, a nitro group, and a difluoromethoxy group, provides multiple reactive sites for subsequent chemical modifications.[4] The electron-withdrawing nature of the nitro group, combined with the unique electronic properties of the difluoromethoxy substituent, makes this compound a valuable synthon in the design of novel therapeutic agents and advanced materials.[4]
This guide focuses on the most prevalent and practical synthetic route, commencing from the readily available industrial chemical, 4-nitrophenol.
Primary Synthetic Pathway: From 4-Nitrophenol to the Target Compound
The most established and scalable synthesis of 4-(Difluoromethoxy)-2-nitroaniline is a three-stage process that begins with 4-nitrophenol. This pathway is logical and efficient, transforming a simple precursor through a series of controlled chemical reactions.
The overall transformation can be visualized as follows:
Figure 1: The three-stage synthetic pathway from 4-nitrophenol.
Stage 1: Difluoromethylation of 4-Nitrophenol
The initial and crucial step is the introduction of the difluoromethoxy group. This is achieved by converting the phenolic hydroxyl group of 4-nitrophenol into its corresponding difluoromethyl ether.
-
Precursor: 4-Nitrophenol
-
Intermediate: 1-(Difluoromethoxy)-4-nitrobenzene
-
Causality: 4-Nitrophenol is an ideal starting material due to its commercial availability and the acidity of its phenolic proton. Deprotonation with a base like sodium hydroxide (NaOH) readily generates the sodium phenoxide salt. This salt acts as a potent nucleophile, attacking the difluoromethylating agent. Monochlorodifluoromethane (ClCHF₂) is a common reagent for this transformation.[1][6]
Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene [1][6]
-
To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add sodium hydroxide to form the sodium salt of 4-nitrophenol.[1]
-
Under controlled alkaline conditions, introduce monochlorodifluoromethane gas into the reaction mixture within a pressure vessel.
-
Maintain the reaction at a specified temperature and pressure, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is carefully vented, quenched with water, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene, which can be purified further if necessary.
Stage 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene
With the difluoromethoxy group installed, the next step is the reduction of the aromatic nitro group to a primary amine, yielding the key intermediate 4-(difluoromethoxy)aniline.[7]
-
Precursor: 1-(Difluoromethoxy)-4-nitrobenzene
-
Intermediate: 4-(Difluoromethoxy)aniline
-
Causality: This reduction is a standard transformation in organic synthesis. Two highly effective methods are commonly employed: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is a clean and efficient method that utilizes a metal catalyst (e.g., Palladium on carbon (Pd/C) or Raney nickel) and hydrogen gas under pressure.[1][4] It typically produces high yields with minimal byproducts.
-
Chemical Reduction: An alternative that avoids high-pressure hydrogenation equipment involves using a reducing agent like hydrazine hydrate in the presence of a catalyst system, such as a mixture of ferric oxide (Fe₂O₃) and activated carbon.[1][4][6]
-
Experimental Protocol: Catalytic Hydrogenation Method [1][4]
-
Charge a suitable hydrogenation vessel with 1-(difluoromethoxy)-4-nitrobenzene, a solvent such as anhydrous methanol or ethanol, and a catalyst like 5-10 mol% Pd/C.[1][2]
-
Seal the vessel and purge it first with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2.0–3.0 MPa).[4]
-
Heat the reaction mixture to a moderate temperature (e.g., 30–45 °C) and stir vigorously.[1][4]
-
Monitor the reaction's progress by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.[2]
-
Concentrate the filtrate under reduced pressure to obtain 4-(difluoromethoxy)aniline.
Stage 3: Regioselective Nitration
The final stage involves the introduction of a nitro group at the ortho-position to the newly formed amino group. Direct nitration of 4-(difluoromethoxy)aniline is challenging, as the powerful activating amino group can lead to oxidation and a mixture of ortho and para products. To ensure precise regioselectivity, a protection-nitration-deprotection sequence is employed.
-
Precursor: 4-(Difluoromethoxy)aniline
-
Final Product: 4-(Difluoromethoxy)-2-nitroaniline
Causality: The amino group is first protected as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than the free amine, which prevents oxidation. Furthermore, the steric bulk of the acetamido group favors the introduction of the nitro group at the less hindered ortho position, leading to the desired 2-nitro isomer.
Figure 2: Workflow for the regioselective nitration step.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline [1]
-
Protection: React 4-(difluoromethoxy)aniline with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide. Purify the resulting solid.
-
Nitration: Dissolve the N-(4-(difluoromethoxy)phenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature throughout the addition.[1]
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by TLC.[1]
-
Upon completion, pour the reaction mixture over crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash with cold water until neutral, and dry.
-
Deprotection: Hydrolyze the resulting N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide under acidic or basic conditions to remove the acetyl group, yielding the final product, 4-(difluoromethoxy)-2-nitroaniline.
Alternative Industrial Synthesis Route
For industrial-scale production, an alternative route starting from trichloromethoxybenzene has been developed.[4][8] This pathway involves:
-
Selective Fluorination: Trichloromethoxybenzene is reacted with hydrogen fluoride (HF) to produce chlorodifluoromethoxybenzene.[8]
-
Mixed Acid Nitration: The fluorinated intermediate undergoes nitration with a mixture of fuming nitric acid and sulfuric acid to yield 4-(chlorodifluoromethoxy)nitrobenzene.[4][8]
-
Catalytic Hydrogenation: The nitro group is then reduced via catalytic hydrogenation to afford 4-(chlorodifluoromethoxy)aniline.[4][8] While this route is effective, it involves the use of highly corrosive and hazardous materials like hydrogen fluoride.
Summary of Precursors and Reaction Conditions
The following tables summarize the key components and conditions for the primary synthetic pathway.
Table 1: Key Precursors and Intermediates
| Compound Name | Molecular Formula | Role |
|---|---|---|
| 4-Nitrophenol | C₆H₅NO₃ | Starting Material |
| 1-(Difluoromethoxy)-4-nitrobenzene | C₇H₅F₂NO₃ | Intermediate 1 |
| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | Intermediate 2[9] |
| N-(4-(Difluoromethoxy)phenyl)acetamide | C₉H₉F₂NO₂ | Protected Intermediate |
| 4-(Difluoromethoxy)-2-nitroaniline | C₇H₆F₂N₂O₃ | Final Product[1] |
Table 2: Summary of Reaction Conditions for Primary Pathway
| Step | Key Reagents | Solvent | Catalyst | Temperature |
|---|---|---|---|---|
| Difluoromethylation | NaOH, ClCHF₂ | Dioxane | - | Controlled |
| Reduction | H₂ gas | Methanol | Pd/C or Raney Ni | 30-45 °C[1][4] |
| Protection | Acetic Anhydride | - | - | Varies |
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | - | 0-5 °C[1] |
| Deprotection | Acid or Base | Water/Alcohol | - | Elevated |
Conclusion
The synthesis of 4-(Difluoromethoxy)-2-nitroaniline is a well-established process that relies on a logical sequence of robust chemical transformations. By starting with the inexpensive precursor 4-nitrophenol, the target molecule can be obtained in good yield through difluoromethylation, nitro reduction, and a carefully controlled, regioselective nitration. Understanding the causality behind each experimental choice—from the selection of precursors to the necessity of protecting groups—is essential for the successful and safe execution of this synthesis in a laboratory or industrial setting. This guide provides the foundational knowledge and procedural details for researchers to confidently utilize this critical intermediate in their scientific endeavors.
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The Difluoromethoxy Group in Anilines: A Technical Guide to Synthesis, Reactivity, and Application
Introduction: The Rise of the -OCF₂H Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of exceptional interest. It serves as a unique bioisostere for common functionalities like hydroxyl, thiol, and methoxy groups, offering a nuanced blend of properties that can significantly enhance a molecule's therapeutic potential.[1][2]
This technical guide provides an in-depth exploration of the chemical reactivity of the difluoromethoxy group when appended to an aniline scaffold. We will delve into the electronic perturbations induced by the -OCF₂H group, its influence on the reactivity of the aromatic ring and the aniline nitrogen, and its stability under various reaction conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of difluoromethoxyanilines in their synthetic endeavors.
Section 1: Physicochemical and Electronic Properties of the Difluoromethoxy Group
The difluoromethoxy group imparts a unique set of properties to the aniline ring, positioning it as a valuable tool for fine-tuning molecular characteristics.
Lipophilicity and Hydrogen Bonding
The -OCF₂H group is considered a lipophilic hydrogen bond donor.[3] Its hydrogen bond acidity is comparable to that of thiophenols and anilines, a consequence of the highly polarized C-H bond.[1][3] This dual character allows it to engage in favorable interactions with biological targets while potentially improving cell membrane permeability. The lipophilicity of difluoromethoxy-substituted compounds is generally higher than their methoxy counterparts, though this can be influenced by other substituents on the aromatic ring.[4]
Electronic Effects and Hammett Constants
The two fluorine atoms in the difluoromethoxy group exert a strong inductive electron-withdrawing effect (-I). This is somewhat counteracted by a weak resonance donating effect (+R) from the oxygen lone pairs. The net result is that the -OCF₂H group is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution compared to an unsubstituted aniline or anisole.
Table 1: Comparison of Hammett Constants for Related Substituents
| Substituent | σ_meta_ | σ_para_ |
| -OCH₃ | 0.12 | -0.27 |
| -CF₃ | 0.43 | 0.54 |
| -OCF₃ | 0.40 | 0.35 |
| -OCF₂H (estimated) | ~0.3 | ~0.15 |
Note: The values for -OCF₂H are estimated based on its known electron-withdrawing nature and comparison with related groups.
This electron-withdrawing character has two significant consequences for the reactivity of difluoromethoxyanilines:
-
Reduced Basicity of the Aniline Nitrogen: The inductive pull of the -OCF₂H group decreases the electron density on the nitrogen atom, making it a weaker base (higher pKa of the conjugate acid) compared to aniline.
-
Deactivation of the Aromatic Ring: The overall electron-withdrawing nature of the -OCF₂H group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles in electrophilic aromatic substitution reactions.
Section 2: Synthesis of Difluoromethoxyanilines
The most common and practical approach to the synthesis of difluoromethoxyanilines involves a two-step sequence starting from a substituted nitrophenol.
O-Difluoromethylation of Nitrophenols
The key step is the introduction of the difluoromethyl group onto the phenolic oxygen. This is typically achieved by reacting the corresponding nitrophenol with a difluorocarbene precursor under basic conditions. A common method involves the use of sodium chlorodifluoroacetate or, more recently, reagents like difluoromethyltriflate.[7]
Reduction of the Nitro Group
The resulting nitro-substituted difluoromethoxybenzene is then reduced to the corresponding aniline. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) and metal-acid reductions (e.g., Sn/HCl) being common choices. A high-yield process using ferric oxide and activated carbon as catalysts with hydrazine and water as reducing agents has also been reported.[1]
Workflow for the Synthesis of 4-(Difluoromethoxy)aniline
Caption: General synthetic route to 4-(difluoromethoxy)aniline.
Detailed Protocol: Synthesis of 4-(Difluoromethoxy)aniline[1]
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
-
To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add one equivalent of sodium hydroxide to form sodium 4-nitrophenoxide.
-
Under alkaline conditions, introduce monochlorodifluoromethane (ClCF₂H) gas into the reaction mixture. The reaction is typically carried out at elevated temperatures.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified to yield 4-(difluoromethoxy)nitrobenzene.
Step 2: Synthesis of 4-(Difluoromethoxy)aniline
-
In a suitable reactor, charge 4-(difluoromethoxy)nitrobenzene, ferric oxide, activated carbon, and a mixture of water and hydrazine hydrate.
-
Heat the mixture under reflux until the reduction is complete (monitored by TLC or GC).
-
After cooling, the catalysts are filtered off, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to afford 4-(difluoromethoxy)aniline with a purity of >98.5%.[1]
Section 3: Reactivity of the Aromatic Ring
The interplay between the activating, ortho,para-directing amino group and the deactivating, meta-directing (by induction) difluoromethoxy group governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In general, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. However, the overall reactivity of the ring is attenuated by the -OCF₂H group.
Nitration
Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid is often problematic due to the oxidation of the aniline and the formation of the anilinium ion, which is a strong meta-director. To circumvent this, the amino group is typically protected as an acetamide before nitration. The acetamido group is still an ortho,para-director but is less activating and protects the ring from oxidation.[8]
Workflow for the Nitration of a Difluoromethoxyaniline
Caption: Protective group strategy for the nitration of difluoromethoxyanilines.
Regioselectivity: For 4-(difluoromethoxy)aniline, the positions ortho to the amino group (and meta to the -OCF₂H group) are the most activated. Therefore, nitration is expected to yield primarily 2-nitro-4-(difluoromethoxy)aniline.
Halogenation
Anilines are highly activated towards halogenation, often leading to poly-substitution. For selective mono-halogenation, milder conditions are required. For instance, bromination of 3-(trifluoromethyl)aniline can be achieved regioselectively in the para-position to the amino group using N-Bromosuccinimide (NBS) in DMF.[9] A similar strategy can be applied to difluoromethoxyanilines.
Detailed Protocol: Regioselective Bromination of 3-(Difluoromethoxy)aniline (Representative)
-
Dissolve 3-(difluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-(difluoromethoxy)aniline.
Friedel-Crafts Acylation
Friedel-Crafts acylation of anilines is generally challenging.[10] The lone pair on the aniline nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivated complex that is resistant to electrophilic attack.[11] To achieve acylation on the ring, the amino group must be protected, typically as an amide. Even then, the acylated aniline ring is deactivated, which prevents polyacylation.[6] For difluoromethoxyanilines, which are already somewhat deactivated, Friedel-Crafts acylation on the ring is expected to be difficult and require forcing conditions or more modern catalytic systems.[3]
Section 4: Reactivity of the Aniline Nitrogen
The electron-withdrawing nature of the -OCF₂H group reduces the nucleophilicity of the aniline nitrogen. However, it is still sufficiently reactive to undergo common transformations of aromatic amines.
N-Acylation
N-acylation of difluoromethoxyanilines proceeds readily with acylating agents like acyl chlorides or anhydrides, usually in the presence of a base to neutralize the acid byproduct.[12]
Detailed Protocol: N-Acetylation of 4-(Difluoromethoxy)aniline
-
Dissolve 4-(difluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(4-(difluoromethoxy)phenyl)acetamide.
Diazotization and Sandmeyer Reactions
Difluoromethoxyanilines can be converted to their corresponding diazonium salts, which are versatile intermediates for introducing a wide range of functional groups via the Sandmeyer reaction.[13][14] The diazotization is carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[15]
Workflow for the Sandmeyer Reaction of a Difluoromethoxyaniline
Caption: Conversion of a difluoromethoxyaniline to a chloro-derivative.
Detailed Protocol: Sandmeyer Chlorination of 4-(Difluoromethoxy)aniline (Representative)
-
Diazotization: In a beaker, suspend 4-(difluoromethoxy)aniline (1.0 equivalent) in water. Slowly add concentrated hydrochloric acid (approx. 3 equivalents). Cool the mixture to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or diethyl ether. Wash the organic extracts with water and brine, dry over a drying agent, and remove the solvent. The crude product can be purified by distillation.
Section 5: Stability and Reactivity of the -OCF₂H Group
The difluoromethoxy group is generally stable under a wide range of reaction conditions, including the acidic environments of nitration and the basic conditions of many coupling reactions. The C-F bonds are strong, making the group resistant to metabolic O-dealkylation, a key advantage in drug design.[2]
While generally stable, the C-H bond of the difluoromethyl group can be deprotonated under strongly basic conditions to form a nucleophilic carbanion, which can then react with electrophiles. This emerging area of reactivity opens new avenues for the late-stage functionalization of molecules containing the Ar-OCF₂H moiety.[16]
Section 6: Spectroscopic Characterization
The difluoromethoxy group gives rise to characteristic signals in both ¹H and ¹⁹F NMR spectroscopy.
-
¹H NMR: The single proton of the -OCF₂H group typically appears as a triplet due to coupling with the two adjacent fluorine atoms (²J_HF_). The chemical shift is generally in the range of δ 6.5-7.5 ppm.
-
¹⁹F NMR: The two fluorine atoms of the -OCF₂H group typically appear as a doublet due to coupling with the adjacent proton (²J_HF_). The chemical shift range for Ar-OCF₂H is broad but often falls between -75 and -95 ppm relative to CFCl₃. The H-F coupling constant (²J_HF_) is large, typically in the range of 70-80 Hz.
Table 2: Typical NMR Data for the -OCF₂H Group in Anilines
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | 6.5 - 7.5 | Triplet (t) | ²J_HF_ ≈ 70-80 Hz |
| ¹⁹F | -75 to -95 | Doublet (d) | ²J_HF_ ≈ 70-80 Hz |
Section 7: Application in Drug Synthesis - The Case of Roflumilast
The principles of reactivity discussed above are exemplified in the synthesis of Roflumilast, a selective PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). A key intermediate in several synthetic routes to Roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. This intermediate is prepared from precursors that leverage the chemistry of the difluoromethoxy group.
One synthetic approach starts with 3,4-dihydroxybenzaldehyde. Selective difluoromethylation of the hydroxyl group at the 4-position, followed by etherification of the 3-hydroxyl group and subsequent oxidation of the aldehyde, leads to the key benzoic acid intermediate.[17][18] The final step involves an N-acylation reaction, forming an amide bond with 3,5-dichloro-4-aminopyridine.[19] This synthesis highlights the importance of regioselective functionalization and the stability of the -OCF₂H group throughout a multi-step sequence.
Conclusion
The difluoromethoxy group offers a compelling combination of electronic and steric properties that make it a valuable substituent in the design of aniline-based compounds, particularly in the pharmaceutical industry. Its moderate electron-withdrawing nature deactivates the aniline ring but still allows for functionalization via electrophilic aromatic substitution, with the regioselectivity largely governed by the powerful directing effect of the amino group. The aniline nitrogen retains sufficient nucleophilicity for key transformations such as N-acylation and diazotization. The stability of the -OCF₂H group under a variety of reaction conditions, coupled with its unique ability to act as a lipophilic hydrogen bond donor, ensures that difluoromethoxyanilines will remain a cornerstone for the development of novel, high-value molecules.
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Navigating the Terrain of Electrophilic Aromatic Substitution on Difluoromethoxy Anilines: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) of difluoromethoxy anilines. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and strategic insights necessary for navigating this important class of chemical transformations.
Executive Summary
Difluoromethoxy-substituted anilines are increasingly vital building blocks in medicinal chemistry and materials science.[1] The difluoromethoxy (-OCF₂H) group, a metabolically stable isostere for methoxy or hydroxyl groups, can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability and membrane permeability.[2] Understanding and controlling the electrophilic aromatic substitution on these scaffolds is paramount for the synthesis of novel pharmaceuticals and advanced materials. This guide elucidates the intricate interplay of the activating amino group and the deactivating, yet directing, difluoromethoxy group, providing a predictive framework and practical methodologies for achieving desired regioselectivities in reactions such as halogenation and nitration.
The Core Principle: A Dueling Directive
The regiochemical outcome of any electrophilic aromatic substitution is dictated by the electronic nature of the substituents already present on the aromatic ring.[3][4] In the case of difluoromethoxy anilines, the reaction is a fascinating case study in competing electronic effects.
The Powerfully Activating Amino Group (-NH₂)
The amino group is one of the strongest activating groups in electrophilic aromatic substitution.[3][5] Through resonance, the nitrogen's lone pair of electrons dramatically increases the electron density of the aromatic ring, particularly at the positions ortho and para to it.[4][6] This strong activation makes the ring highly nucleophilic and susceptible to attack by electrophiles.[3] Aniline itself is so reactive that reactions like bromination can proceed uncontrollably to give the 2,4,6-tribromoaniline product even under mild conditions.[3][6]
The Ambivalent Difluoromethoxy Group (-OCF₂H)
The difluoromethoxy group presents a more complex electronic profile.
-
Inductive Effect (-I): The two highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond network. This inductive effect is deactivating, making the ring less reactive towards electrophiles compared to unsubstituted benzene.
-
Resonance Effect (+M): Despite the inductive withdrawal, the lone pairs on the oxygen atom can be donated into the aromatic pi-system. This mesomeric effect increases electron density at the ortho and para positions, making the -OCF₂H group an ortho, para-director, albeit a deactivating one.[7]
Predicting the Outcome: The Amino Group Dominates
When both groups are present on the ring, the powerful activating and directing effect of the amino group overwhelmingly dictates the position of electrophilic attack. The substitution will occur preferentially at the positions that are ortho or para to the -NH₂ group. The -OCF₂H group's primary role becomes modulating the overall reactivity and subtly influencing the ratio of isomers.
This predictive logic is visualized in the following relationship diagram:
Caption: Predicted sites of electrophilic attack on 4-(difluoromethoxy)aniline.
Key Electrophilic Aromatic Substitution Reactions & Protocols
The high reactivity of the aniline moiety necessitates carefully controlled reaction conditions to prevent side reactions like oxidation or polysubstitution.[8][9]
Halogenation
Halogenation is a cornerstone transformation. The choice of halogenating agent is critical for achieving regioselectivity and avoiding over-halogenation.[6]
Example Reaction Data: Bromination of (Difluoromethoxy)anilines
| Starting Material | Brominating Agent | Solvent | Product(s) | Yield | Reference |
| 4-(Difluoromethoxy)aniline | NBS (1.1 eq) | DMF | 2-Bromo-4-(difluoromethoxy)aniline | High | [8] |
| 4-(Trifluoromethoxy)aniline | Br₂ (2.0 eq) | CH₂Cl₂/H₂O | 2,6-Dibromo-4-(trifluoromethoxy)aniline | 82% | [10] |
| 3-(Trifluoromethyl)aniline | NBS (1.0 eq) | DMF | 4-Bromo-3-(trifluoromethyl)aniline | 90-92% | [11] |
Note: Data for closely related compounds are included to illustrate common methodologies.
Detailed Protocol: Monobromination of 4-(Difluoromethoxy)aniline
This protocol is adapted from established methods for the selective bromination of substituted anilines.[8]
Materials:
-
4-(Difluoromethoxy)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(difluoromethoxy)aniline in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred aniline solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate or DCM (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-(difluoromethoxy)aniline.
Nitration
Direct nitration of anilines using standard mixed acid (HNO₃/H₂SO₄) is notoriously problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺).[5][12] This protonated group is strongly deactivating and a meta-director, leading to a mixture of products and potential for oxidative decomposition.[12][13]
Strategy: Protection of the Amino Group To circumvent these issues, the amino group is typically protected as an acetanilide. This strategy, common for aniline nitration, offers two key advantages:[6][13]
-
It moderates the activating strength of the nitrogen, preventing over-nitration and oxidation.
-
The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the para position.
The general workflow for this protective strategy is as follows:
Caption: A standard workflow for the regioselective nitration of anilines.
Challenges and Optimization
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially with strong electrophilic reagents, which can lead to the formation of dark, tar-like byproducts and reduced yields.[8] Conducting reactions at low temperatures and under an inert atmosphere can mitigate this issue.[8]
-
Polysubstitution: Due to the strong activation from the -NH₂ group, di- or even tri-substitution can occur.[6] This is best controlled by using a 1:1 stoichiometry of the electrophile, slow addition at low temperatures, and, if necessary, protecting the amino group to attenuate its reactivity.[6]
-
Purification: The separation of regioisomers can be challenging. Careful selection of column chromatography conditions (eluent polarity, silica gel grade) is often required to achieve high purity of the desired product.
Conclusion
The electrophilic aromatic substitution of difluoromethoxy anilines is a tunable and predictable process when the fundamental electronic principles are understood. The directing power of the amino group is the primary determinant of regioselectivity, guiding electrophiles to its ortho positions. By employing controlled reaction conditions, appropriate reagents, and protective group strategies, researchers can effectively synthesize a wide array of valuable substituted anilines. These molecules serve as critical intermediates for the development of next-generation pharmaceuticals and functional materials, where the unique properties of the difluoromethoxy group can be fully leveraged.
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- Side reactions and byproducts in the bromin
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- Synthesis of complex unnatural fluorine-containing amino acids.
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An In-Depth Technical Guide to the Role of the Nitro Group in 4-(Difluoromethoxy)-2-nitroaniline Reactivity
Abstract: This technical guide provides a comprehensive analysis of 4-(Difluoromethoxy)-2-nitroaniline (CAS No: 97963-76-3), a pivotal intermediate in modern medicinal chemistry. We will dissect the molecule's electronic architecture to elucidate the profound influence of the nitro group on its chemical reactivity. Beyond its role as a powerful deactivating group, this guide focuses on the nitro group's primary function as a synthetic linchpin—a latent amino group whose transformation via reduction is fundamental to the synthesis of high-value heterocyclic scaffolds, particularly benzimidazoles. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to support advanced synthetic applications.
Core Molecular Profile of 4-(Difluoromethoxy)-2-nitroaniline
4-(Difluoromethoxy)-2-nitroaniline is a substituted aniline derivative whose synthetic value is derived from the specific arrangement of its three functional groups: an amino (-NH2) group, a nitro (-NO2) group, and a difluoromethoxy (-OCHF2) group.[1] The strategic placement of these moieties creates a unique chemical entity that serves as a versatile building block for complex bioactive molecules, most notably in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a key medicinal intermediate.[2][3][4] The inclusion of the difluoromethoxy group is a deliberate strategy in drug design, known to enhance metabolic stability and modulate lipophilicity.[4][5]
| Property | Value | Source |
| CAS Number | 97963-76-3 | [1] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][6] |
| Molecular Weight | 204.13 g/mol | [1][6] |
| Appearance | Light yellow to yellow solid | [4][6] |
| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [6] |
| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | -0.74 ± 0.10 | [6] |
The Electronic Architecture: A Tale of Competing Influences
The reactivity of the benzene ring in 4-(Difluoromethoxy)-2-nitroaniline is governed by a complex interplay of electronic effects from its three substituents. Understanding these individual contributions is critical to predicting the molecule's behavior.
-
The Amino (-NH₂) Group: Located at C1, the amino group is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.
-
The Nitro (-NO₂) Group: Positioned ortho to the amine at C2, the nitro group is a potent deactivating group. It withdraws electron density from the ring through both a strong inductive effect (due to the electronegativity of nitrogen and oxygen) and a resonance effect.[7][8] This withdrawal is most pronounced at the ortho and para positions relative to itself, making the nitro group a meta-director for electrophilic aromatic substitution.[8][9][10]
-
The Difluoromethoxy (-OCHF₂) Group: Situated para to the amine at C4, the difluoromethoxy group is also strongly electron-withdrawing.[6] This is primarily due to the intense inductive effect of the two highly electronegative fluorine atoms, which overrides the potential electron-donating resonance effect of the oxygen atom.[6]
The net result is a highly electron-deficient aromatic ring. The powerful deactivating effects of the ortho-nitro and para-difluoromethoxy groups overwhelm the activating effect of the amino group. This electronic landscape dictates the molecule's reactivity profile.
How the Nitro Group Governs Reactivity
The nitro group's influence is multifaceted, extending beyond simple ring deactivation to fundamentally define the molecule's synthetic utility.
Electrophilic Aromatic Substitution (EAS)
Due to the presence of two powerful deactivating groups (-NO₂ and -OCHF₂), the aromatic ring of 4-(Difluoromethoxy)-2-nitroaniline is severely deactivated towards electrophilic attack.[7][8] Further substitution via EAS is energetically unfavorable and generally not a practical synthetic route. While the amino group directs ortho and para, and the nitro group directs meta, the overall electron-poor nature of the ring effectively shuts down this reaction pathway under standard conditions.
Modulation of Amine Basicity
The electron-withdrawing character of the ortho-nitro and para-difluoromethoxy groups significantly impacts the amino group at C1. By pulling electron density away from the ring and, consequently, from the nitrogen atom, these groups decrease the lone pair's availability.[6] This results in a marked reduction in the basicity and nucleophilicity of the aniline, a critical consideration for reactions involving the amine, such as acylation or alkylation.
The Nitro Group as a Synthetic Precursor: The Primary Role
The most significant role of the nitro group in 4-(Difluoromethoxy)-2-nitroaniline is not to direct reactions on the ring, but to serve as a masked amino group. Its reduction to a primary amine is the key transformation that unlocks the molecule's synthetic potential.
This reduction converts the starting material into 4-(Difluoromethoxy)benzene-1,2-diamine .[1][11] The creation of this vicinal diamine (having amino groups on adjacent carbons) is of paramount importance. This specific structural motif is the direct precursor for building five-membered heterocyclic rings fused to the benzene core. The most common application is a cyclocondensation reaction to form the benzimidazole scaffold, which is central to many pharmaceutical agents, including proton pump inhibitors.[1][11]
Experimental Protocol: Reduction of the Nitro Group
The conversion of 4-(Difluoromethoxy)-2-nitroaniline to 4-(Difluoromethoxy)benzene-1,2-diamine is reliably achieved through catalytic hydrogenation. This method is favored for its high efficiency and clean conversion.
Detailed Methodology: Catalytic Hydrogenation
Causality: This protocol uses a heterogeneous catalyst (Palladium on carbon) to facilitate the transfer of hydrogen gas to the nitro group, selectively reducing it to an amine without affecting the other functional groups or the aromatic ring. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under hydrogenation conditions.
Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite
-
Pressure-rated hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Vessel: In the vessel, dissolve 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq) in a suitable volume of ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., a glove bag or a stream of nitrogen), carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq) to the solution. Rationale: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.
-
Inerting the Atmosphere: Seal the vessel securely. Purge the system by pressurizing with nitrogen gas and then venting (repeat 3 times). This removes all oxygen, which can poison the catalyst and create an explosive mixture with hydrogen.
-
Hydrogenation: Purge the vessel with hydrogen gas (repeat 3 times). Finally, pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen gas.[6]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure (as it is consumed) or by TLC/HPLC analysis of small, carefully vented aliquots.
-
Workup: Upon completion, vent the excess hydrogen and purge the vessel with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(Difluoromethoxy)benzene-1,2-diamine, which can be used directly or purified further by recrystallization or column chromatography if necessary.
Conclusion
In the context of 4-(Difluoromethoxy)-2-nitroaniline, the nitro group's role is definitive and strategic. While its powerful electron-withdrawing properties render the aromatic ring inert to further electrophilic substitution and modulate the basicity of the adjacent amine, its primary and most valuable function is as a synthetic handle. The selective reduction of the nitro group is a critical, enabling transformation, converting the molecule into a 1,2-diamine precursor. This unlocks efficient synthetic pathways to construct complex heterocyclic systems, firmly establishing 4-(Difluoromethoxy)-2-nitroaniline as a cornerstone intermediate for the development of modern pharmaceuticals.
References
-
College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
-
KP, Dr. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the...[Link]
-
LookChem. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. [Link]
-
Reodica, M. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
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Methodological & Application
Synthesis of 4-(Difluoromethoxy)-2-nitroaniline: A Comprehensive Protocol from 4-Nitrophenol
An Application Note for Drug Development Professionals
Abstract
4-(Difluoromethoxy)-2-nitroaniline is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of proton pump inhibitors such as Pantoprazole.[1][2][3] The incorporation of the difluoromethoxy (-OCHF₂) group is a common strategy in drug design to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of active pharmaceutical ingredients.[4] This application note provides a detailed, three-step synthetic pathway starting from the readily available and cost-effective precursor, 4-nitrophenol. The protocols herein are designed for laboratory-scale synthesis and are grounded in established chemical transformations, offering insights into reaction mechanisms, safety considerations, and analytical validation for each stage.
Introduction and Synthetic Strategy
The transformation of 4-nitrophenol into 4-(Difluoromethoxy)-2-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves three core transformations:
-
Difluoromethylation: Introduction of the -OCHF₂ group onto the phenolic oxygen of 4-nitrophenol.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine, yielding 4-(difluoromethoxy)aniline.
-
Regioselective Nitration: Introduction of a nitro group at the ortho-position relative to the amine.
This guide will detail a robust and widely practiced route that employs an amine protection-nitration-deprotection sequence in the final stage to ensure precise regiochemical control and minimize side-product formation.
Overall Synthetic Pathway
The selected pathway maximizes yield and purity by strategically ordering the key transformations and incorporating a protecting group strategy.
Caption: Multi-step synthesis of the target compound from 4-nitrophenol.
Detailed Experimental Protocols
Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene
This step introduces the difluoromethoxy group via a difluorocarbene intermediate generated from sodium chlorodifluoroacetate. This reagent is a stable, easy-to-handle solid, making it a preferable alternative to gaseous reagents like monochlorodifluoromethane.[5]
-
Principle: 4-nitrophenol is deprotonated by a base to form the more nucleophilic sodium 4-nitrophenoxide. Sodium chlorodifluoroacetate, upon heating, decarboxylates to generate difluorocarbene (:CF₂), a highly reactive electrophile. The phenoxide attacks the carbene, and subsequent protonation (from trace water) yields the desired ether.
-
Reagents and Equipment:
-
4-Nitrophenol (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Sodium Chlorodifluoroacetate (CClF₂CO₂Na) (1.5 eq)
-
Dimethylformamide (DMF) and Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard extraction and drying glassware
-
-
Protocol:
-
To a round-bottom flask, add 4-nitrophenol and a 4:1 mixture of DMF/water.
-
Stir the mixture and add sodium hydroxide pellets. Stir until all solids have dissolved to form a deep yellow solution of sodium 4-nitrophenoxide.
-
Add sodium chlorodifluoroacetate to the solution in one portion.
-
Heat the reaction mixture to 100-110 °C under a reflux condenser.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain 1-(difluoromethoxy)-4-nitrobenzene as a light-yellow solid.
-
-
Self-Validation & Causality:
-
Why DMF/Water? DMF is a polar aprotic solvent that effectively dissolves the reactants, while the presence of water aids in the initial dissolution of NaOH and facilitates the final protonation step.
-
Why control temperature? The decomposition of sodium chlorodifluoroacetate to difluorocarbene is temperature-dependent. Insufficient heat leads to a sluggish reaction, while excessive heat can cause side reactions.
-
Step 2: Synthesis of 4-(Difluoromethoxy)aniline
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is employed here for its high efficiency and clean conversion, producing only water as a byproduct.[6][7]
-
Principle: In the presence of a metal catalyst (Raney Nickel or Palladium on Carbon), molecular hydrogen (H₂) adds across the nitrogen-oxygen bonds of the nitro group, reducing it to a primary amine.
-
Reagents and Equipment:
-
1-(Difluoromethoxy)-4-nitrobenzene (1.0 eq)
-
Raney Nickel or 10% Palladium on Carbon (5-10 mol%)
-
Anhydrous Methanol or Ethanol
-
Hydrogenation vessel (e.g., Parr shaker or similar pressure reactor)
-
Source of high-purity hydrogen gas
-
Celite® for filtration
-
-
Protocol:
-
Carefully charge the hydrogenation vessel with 1-(difluoromethoxy)-4-nitrobenzene and methanol.
-
Under a gentle stream of nitrogen, add the catalyst. Caution: Pd/C and Raney Nickel can be pyrophoric and should be handled with care, preferably wet with solvent.
-
Seal the vessel, purge with nitrogen gas several times, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 2-3 MPa (approx. 300-450 psi).[1]
-
Begin vigorous stirring and heat the mixture to 30-45 °C.[1]
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.
-
Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 4-(difluoromethoxy)aniline, which is often pure enough for the next step.
-
-
Self-Validation & Causality:
-
Why purge with nitrogen? To remove all oxygen from the vessel, preventing the formation of an explosive mixture with hydrogen.
-
Why filter through Celite®? The catalyst particles are extremely fine and can pass through standard filter paper. Celite® provides a fine filtration bed that effectively removes the catalyst.
-
Step 3: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
Direct nitration of the highly activated 4-(difluoromethoxy)aniline can lead to oxidation and multiple nitration products. A protection-nitration-deprotection sequence provides superior control.[1]
-
3a. Acetylation: Synthesis of N-(4-(difluoromethoxy)phenyl)acetamide
-
Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) while stirring. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-2 hours until TLC confirms completion.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly.
-
-
3b. Nitration: Synthesis of N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide
-
In a flask submerged in an ice-salt bath, add concentrated sulfuric acid and cool to 0-5 °C.
-
Slowly add the N-(4-(difluoromethoxy)phenyl)acetamide from the previous step, ensuring the temperature does not rise above 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping it cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature strictly between 0-5 °C.[1][8]
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The yellow product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
-
-
3c. Hydrolysis: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
-
Suspend the crude N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux and stir until TLC indicates the complete disappearance of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and slowly neutralize by adding aqueous sodium hydroxide solution until the pH is ~7-8.
-
The final product, 4-(Difluoromethoxy)-2-nitroaniline, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like isopropanol.[9]
-
-
Self-Validation & Causality:
-
Why protect the amine? The acetamido group is less activating than a free amino group, preventing oxidation by nitric acid and providing better regioselectivity for mono-nitration at the ortho position.
-
Why is strict temperature control critical during nitration? Nitration is highly exothermic. Poor temperature control can lead to dinitration, other side reactions, and a dangerous runaway reaction.
-
Data Presentation and Characterization
Physicochemical Properties of 4-(Difluoromethoxy)-2-nitroaniline
| Property | Value | Source |
| CAS Number | 97963-76-3 | [10][11] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [10] |
| Molecular Weight | 204.13 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [1][2] |
| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [1][2] |
| Storage | Room temperature, in a dark, inert atmosphere | [1][2] |
Analytical Characterization
Confirmation of the structure and purity of the final product and intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structural elucidation. The characteristic triplet for the -OCHF₂ proton at ~6.5-7.5 ppm is a key diagnostic signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The calculated monoisotopic mass is 204.0346 Da.[4]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, including N-H stretches for the amine, characteristic stretches for the nitro group (~1530 and 1350 cm⁻¹), and C-F stretches.
-
Chromatography: GC or HPLC should be used to assess the purity of the final compound, with a target purity of >98.5% being suitable for many applications.[5]
Experimental Workflow Overview
The following diagram illustrates the complete process from starting materials to the final, purified product.
Caption: General experimental workflow for the synthesis and purification.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. [Link]
- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET: Sodium chlorodifluoroacetate. [Link]
-
LookChem. Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. [Link]
-
Hu, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8436-8488. DOI:10.1039/D1CS00360G. [Link]
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-
ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Fujiwara, Y. et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(08), 1129-1132. [Link]
-
OChem Tutor. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Application Note: A Detailed Protocol for the Regioselective Nitration of 4-(difluoromethoxy)aniline
Introduction
The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group (-OCHF₂), is a cornerstone of modern medicinal chemistry. This group can enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen-bonding capabilities, making it a valuable substituent in drug design.[1][2][3] The target molecule of this protocol, 4-(difluoromethoxy)-2-nitroaniline, is a crucial intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Pantoprazole.[4][5]
However, the direct nitration of anilines presents significant synthetic challenges. The amino group is highly activating, rendering the aromatic ring susceptible to oxidation by strong nitrating agents, which often results in the formation of tarry byproducts.[6] Furthermore, in the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic amino group is protonated to form an anilinium ion. This ion is a strongly deactivating, meta-directing group, leading to the formation of undesired isomers.[6][7]
To overcome these obstacles, this protocol employs a robust three-step protection-nitration-deprotection strategy.[7] The amine functionality of 4-(difluoromethoxy)aniline is first temporarily protected as an acetamide. This transformation moderates the group's activating influence, prevents its protonation, and reliably directs the subsequent electrophilic nitration to the desired ortho position.[6][8] The final step involves the hydrolytic removal of the protecting group to yield the target product with high regioselectivity and purity.
Reaction Scheme and Regioselectivity
The overall synthetic pathway involves three distinct stages:
-
Protection: Acetylation of the primary amine.
-
Nitration: Electrophilic aromatic substitution on the protected intermediate.
-
Deprotection: Hydrolysis of the amide to restore the amine.
The regiochemical outcome of the nitration step is governed by the directing effects of the substituents on the aromatic ring. The N-acetyl (acetamido) group is a powerful activating, ortho, para-director due to the resonance donation of the nitrogen's lone pair electrons.[9] Since the para position is blocked by the difluoromethoxy group, electrophilic attack is overwhelmingly directed to the ortho positions. The difluoromethoxy group, while electron-withdrawing by induction, also possesses oxygen lone pairs that can participate in resonance, making it an ortho, para-director as well. However, the N-acetyl group's directing effect is dominant, ensuring high selectivity for the 2-nitro product.
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reduction of the nitro group in 4-(Difluoromethoxy)-2-nitroaniline
An Application Guide to the Chemoselective Reduction of 4-(Difluoromethoxy)-2-nitroaniline
Abstract
The to yield 4-(Difluoromethoxy)benzene-1,2-diamine is a critical transformation in synthetic organic chemistry, particularly for the pharmaceutical industry. The resulting vicinal diamine is a key building block for heterocyclic scaffolds, most notably in the synthesis of proton pump inhibitors like pantoprazole.[1] The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in drug design, often employed to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability.[1][2] This technical guide provides a comprehensive overview of the primary methodologies for this reduction, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, focusing on catalytic hydrogenation and an alternative iron-mediated reduction, ensuring a blend of theoretical understanding and practical applicability.
Introduction: Strategic Importance of the Reduction
The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis.[3] In the context of 4-(Difluoromethoxy)-2-nitroaniline, this reduction is the gateway to 4-(Difluoromethoxy)benzene-1,2-diamine, a high-value intermediate.[1] The successful execution of this step is paramount, requiring high yield, purity, and chemoselectivity to avoid unwanted side reactions. The choice of reduction methodology is often a balance between scale, available equipment, safety infrastructure, and cost. While numerous methods exist, they can be broadly categorized into three families: catalytic hydrogenation, catalytic transfer hydrogenation, and dissolving metal reductions. This guide will focus on the two most industrially and academically relevant methods.
Comparative Analysis of Reduction Methodologies
Selecting the optimal reduction strategy depends on several factors. Catalytic hydrogenation is often favored for its efficiency and clean reaction profile, while metal-based systems offer cost-effectiveness and operational simplicity, avoiding the need for high-pressure hydrogen gas.[3][4]
Table 1: Comparison of Key Reduction Methods
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Iron-Mediated Reduction |
| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Donors (e.g., Ammonium Formate, Hydrazine)[5][6] | In situ from metal and proton source (e.g., H₂O, HCl)[7] |
| Catalyst/Reagent | Pd/C, Pt/C, Raney Nickel[8] | Pd/C, Pt/C[9] | Iron powder[7][10] |
| Pressure | Elevated (3-20 bar)[11] | Atmospheric[6] | Atmospheric |
| Temperature | Room Temperature to Moderate Heat (30-80°C)[8][12] | Room Temperature to Reflux[13] | Reflux |
| Key Advantages | High efficiency, clean byproducts (water), well-established for scale-up.[14] | Avoids hazardous H₂ gas, greater experimental convenience, often highly chemoselective.[6][15] | Low cost, sustainable (uses abundant iron), avoids precious metal catalysts, tolerant of many functional groups.[7][16] |
| Key Disadvantages | Requires specialized high-pressure reactor, handling of flammable H₂ and pyrophoric catalysts.[17] | Stoichiometric byproducts from the hydrogen donor must be removed. | Generates stoichiometric iron oxide sludge, requiring filtration; workup can be extensive.[18] |
| Ideal Application | Industrial scale-up, process chemistry labs. | Bench-scale synthesis, multi-step synthesis where chemoselectivity is key. | Academic labs, cost-sensitive processes, situations where hydrogenation is not feasible. |
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is the gold standard for clean, efficient nitro group reduction on an industrial scale. The reaction proceeds on the surface of the heterogeneous palladium catalyst, where adsorbed molecular hydrogen reduces the nitro group. The process is highly exothermic and requires careful monitoring and control of temperature and pressure.[11][14]
Rationale and Mechanistic Considerations
Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes. The reaction involves the transfer of six electrons and formally consumes three equivalents of hydrogen gas to produce the amine and two equivalents of water.[19] The process is believed to proceed through intermediate species such as nitroso and hydroxylamine derivatives, which are typically not isolated as they are rapidly reduced under the reaction conditions.[14][20] The primary challenge is ensuring complete reduction without affecting other functional groups, though the difluoromethoxy group is stable under these conditions.
Experimental Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation.
Materials and Equipment
-
Reagents: 4-(Difluoromethoxy)-2-nitroaniline, 10% Palladium on Carbon (50% wet), Methanol (anhydrous), Nitrogen (high purity), Hydrogen (high purity), Celite®.
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, gas inlet/outlet, and temperature control[21]; filtration apparatus (Büchner funnel); rotary evaporator; standard laboratory glassware.
Step-by-Step Protocol
-
Reactor Charging: In a well-ventilated fume hood, charge the high-pressure reactor vessel with 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq), methanol (10-20 mL per gram of substrate), and 10% Pd/C (50% wet, 1-5 mol% Pd).[8] Causality: Using a wet catalyst is a critical safety measure to prevent it from becoming pyrophoric upon exposure to air.[11][17] Methanol is a common solvent due to its ability to dissolve the substrate and its polarity.
-
System Purge (Oxygen Removal): Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~3 bar and then venting. Repeat this cycle at least three times to ensure the atmosphere is inert.[11][21] Causality: This step is non-negotiable. It removes all oxygen, preventing the formation of a potentially explosive hydrogen/oxygen mixture.[17]
-
Hydrogen Introduction: Introduce hydrogen gas. Purge the system by pressurizing with hydrogen to ~3 bar and venting (away from ignition sources). Repeat this cycle three times.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 3-5 bar).[1] Begin vigorous stirring and, if necessary, heat to a moderate temperature (e.g., 30-45 °C).[8] The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption.
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake. For confirmation, the reaction can be stopped, purged with nitrogen, and a small aliquot can be removed for analysis by TLC or HPLC to confirm the disappearance of the starting material.[1]
-
Shutdown and Catalyst Removal: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen (3x) to remove all residual hydrogen.[21]
-
Filtration: Open the reactor in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol. Safety: Do not allow the filtered catalyst to dry. Immediately quench the filter cake with water and store it in a dedicated, sealed waste container, as the spent catalyst with absorbed hydrogen is highly pyrophoric.[22][19]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Difluoromethoxy)benzene-1,2-diamine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography.[1][23]
Protocol 2: Iron-Mediated Reduction in Acidic Medium
This classical "Béchamp reduction" utilizes an inexpensive and abundant metal, making it a highly sustainable and cost-effective choice for lab-scale synthesis.[24] The reaction is robust and tolerant of many functional groups that might be sensitive to catalytic hydrogenation.[10][16]
Rationale and Mechanistic Considerations
The reduction of a nitroarene with iron metal in the presence of a proton source (like acetic acid or an ammonium chloride solution) involves a series of single-electron transfers from the iron surface to the nitro group.[7] The iron is oxidized (typically to iron(II)/iron(III) oxides), while the nitro group is progressively reduced.[4] The reaction is heterogeneous and often requires heating to proceed at a reasonable rate. The workup is centered around removing the resulting iron oxide sludge.
Materials and Equipment
-
Reagents: 4-(Difluoromethoxy)-2-nitroaniline, Iron powder (<100 mesh), Glacial Acetic Acid, Ethanol, Water, Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), Ethyl Acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus, separatory funnel, rotary evaporator.
Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq), ethanol, and water (e.g., a 9:1 ethanol/water mixture).[18] Add glacial acetic acid (approx. 10 eq).
-
Reagent Addition: Heat the mixture to a gentle reflux (~80-90°C). Add iron powder (3-5 eq) portion-wise over 30-60 minutes. Causality: Portion-wise addition is crucial to control the exotherm of the reaction.[4] Acetic acid acts as the proton donor and helps to activate the iron surface.
-
Reaction: Maintain the reaction at reflux, stirring vigorously. Monitor the reaction progress by TLC (staining may be required to visualize the diamine product) until the starting nitroaniline is consumed (typically 2-4 hours).
-
Workup - Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethanol and filter through a pad of Celite® to remove the iron oxides and any unreacted iron. Wash the filter cake thoroughly with hot ethanol to recover any adsorbed product.[18]
-
Workup - Neutralization and Extraction: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous residue with water. Carefully add a saturated solution of sodium carbonate or aqueous NaOH until the pH is >8.[25] Causality: The product exists as an ammonium salt in the acidic medium. Basification deprotonates it to the free amine, which is less water-soluble and can be extracted.[18]
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Conclusion
The reduction of 4-(Difluoromethoxy)-2-nitroaniline is a pivotal step for accessing valuable pharmaceutical intermediates. Catalytic hydrogenation with Pd/C stands as a highly efficient and clean method, particularly suited for larger-scale operations, but it demands strict adherence to safety protocols and specialized equipment. For laboratory-scale synthesis, iron-mediated reduction offers a safe, economical, and robust alternative. The choice between these protocols allows researchers to align the synthetic strategy with available resources, scale, and safety considerations, ultimately enabling the reliable production of 4-(Difluoromethoxy)benzene-1,2-diamine.
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Application Notes & Protocols: The Strategic Utility of 4-(Difluoromethoxy)-2-nitroaniline in Pharmaceutical Synthesis
Introduction: The Value Proposition of a Fluorinated Intermediate
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The difluoromethoxy group (-OCHF₂) in particular has emerged as a highly valuable moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] It serves as a lipophilic bioisostere for hydroxyl or methoxy groups, often improving metabolic stability, membrane permeability, and binding affinity without significantly increasing steric bulk.[3][4][5]
4-(Difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3) is a pivotal intermediate that leverages these benefits.[6][7] Its chemical architecture, featuring an aniline, a nitro group, and a difluoromethoxy substituent, makes it an exceptionally versatile building block.[7] The ortho-nitroaniline framework is a classic and reliable precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmacologically active agents.[3][8][9] This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this key intermediate in pharmaceutical research and development.
Physicochemical Properties & Handling
A thorough understanding of the intermediate's properties is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 97963-76-3 | [6][10] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [6][8] |
| Molecular Weight | 204.13 g/mol | [7][8] |
| Appearance | Light yellow to yellow solid | [8][9] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [6][8] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [6][8] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6][8] |
Safety & Handling: While comprehensive hazard data is not fully detailed in all public sources, related nitroaniline compounds are classified as toxic upon oral, dermal, and inhalation exposure and can cause organ damage through prolonged exposure.[11] Standard laboratory safety protocols should be strictly followed. Use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated fume hood.[11][12] For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[12]
Core Application: Synthesis of 5-(Difluoromethoxy)benzimidazoles
The primary and most significant application of 4-(Difluoromethoxy)-2-nitroaniline is as a precursor to 5-(Difluoromethoxy)benzimidazole derivatives.[3][6][8] This pathway involves a two-step sequence: reduction of the nitro group followed by cyclization to form the heterocyclic ring.
Causality of the Synthetic Strategy:
-
Ortho-Diamino Precursor Formation: The strategic placement of the nitro group ortho to the amine is critical. Catalytic hydrogenation or chemical reduction selectively converts the nitro group (-NO₂) into a primary amine (-NH₂), yielding the key intermediate, 4-(difluoromethoxy)benzene-1,2-diamine. This diamine is the direct precursor to the benzimidazole ring.
-
Heterocyclic Ring Formation: The resulting 1,2-diamine possesses two adjacent nucleophilic amine groups. This arrangement is primed for reaction with a one-carbon electrophile (e.g., carbon disulfide, cyanogen bromide, aldehydes, or carboxylic acids) to undergo condensation and cyclization, efficiently forming the stable, aromatic benzimidazole ring system.
The following diagram illustrates the general workflow for this pivotal transformation.
Caption: General synthetic pathway from the title compound to the benzimidazole scaffold.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and completion.
Protocol 1: Catalytic Hydrogenation to 4-(Difluoromethoxy)benzene-1,2-diamine
This protocol details the reduction of the nitro group, the essential first step in benzimidazole synthesis.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[13] The reaction proceeds under relatively mild conditions, and the primary by-product is water, simplifying purification.
| Parameter | Specification |
| Starting Material | 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq) |
| Catalyst | 10% Palladium on Carbon (5-10 mol%) |
| Solvent | Ethanol or Methanol |
| Reagent | Hydrogen Gas (H₂) |
| Pressure | 50 psi (or as optimized) |
| Temperature | Room Temperature |
Step-by-Step Methodology:
-
Vessel Preparation: To a pressure-rated hydrogenation vessel, add 4-(Difluoromethoxy)-2-nitroaniline (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol (e.g., 100 mL) to dissolve the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of solvents.
-
System Purge: Seal the vessel and purge the system by evacuating and refilling with nitrogen gas (repeat 3 times) to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.[13]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been completely consumed and a new, more polar product spot is observed. Hydrogen uptake will also cease.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethoxy)benzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-Mercapto-5-difluoromethoxy-1H-benzimidazole
This protocol describes the subsequent cyclization to form a specific, medicinally important benzimidazole derivative.[6][8]
Rationale: The reaction of an o-phenylenediamine with a source of thiocarbonyl, such as potassium ethyl xanthate, is a standard and effective method for synthesizing 2-mercaptobenzimidazoles. The xanthate decomposes in situ to provide the necessary carbon and sulfur atoms for the cyclization.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(difluoromethoxy)benzene-1,2-diamine (1.0 eq) from the previous step in a mixture of ethanol and water.
-
Reagent Addition: Add potassium ethyl xanthate (approx. 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-6 hours).
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC until the diamine starting material is no longer visible.
-
Precipitation: After completion, cool the reaction mixture to room temperature and then acidify with a dilute acid, such as acetic acid. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove any remaining salts and impurities.
-
Drying: Dry the purified 2-mercapto-5-difluoromethoxy-1H-benzimidazole product under vacuum.
Context: Synthesis of the Intermediate
Understanding the synthesis of 4-(Difluoromethoxy)-2-nitroaniline itself provides valuable context for its use. A common industrial approach begins with more readily available precursors.
Caption: A common synthetic pathway to produce 4-(Difluoromethoxy)-2-nitroaniline.
One documented method involves reacting 4-nitrophenol with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.[7][14] Subsequent steps involve protecting the future aniline, performing a regioselective nitration, and finally deprotecting to reveal the target intermediate.[3] An alternative involves reducing the nitro group first, followed by acetylation, nitration, and hydrolysis.[3]
Conclusion
4-(Difluoromethoxy)-2-nitroaniline is more than just a chemical reagent; it is a strategic asset in pharmaceutical development. Its carefully arranged functional groups provide a reliable and efficient route to the medicinally significant benzimidazole scaffold, while simultaneously introducing the advantageous difluoromethoxy group. The protocols outlined herein provide a robust framework for researchers to leverage this intermediate in the synthesis of next-generation therapeutic agents, capitalizing on the well-established benefits of fluorine in drug design.
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A Detailed Guide for Researchers and Drug Development Professionals
An Application Note for the Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole
This document provides a comprehensive technical guide for the laboratory-scale synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole (CAS No: 97963-62-7). This compound is a critical intermediate in the pharmaceutical industry, most notably for the synthesis of Pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[3]
This guide presents a multi-step synthetic route, beginning with the readily available starting material, p-hydroxy acetanilide. The narrative explains the causality behind key experimental choices, providing a robust, self-validating protocol for researchers.
Overall Synthetic Strategy
The synthesis is a convergent process that involves two primary stages:
-
Formation of the Key Intermediate: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine from p-hydroxy acetanilide through a four-step sequence involving difluoromethoxylation, nitration, hydrolysis, and reduction.
-
Heterocyclic Ring Formation: Cyclization of the synthesized diamine with carbon disulfide to construct the target benzimidazole ring system.[4]
The entire synthetic pathway is outlined below.
Caption: Overall synthetic pathway for 2-mercapto-5-difluoromethoxy-1H-benzimidazole.
PART I: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine
This section details the preparation of the essential o-phenylenediamine precursor.
Protocol 1: N-[4-(difluoromethoxy)phenyl]acetamide (Difluoromethoxylation)
This step introduces the difluoromethoxy group onto the phenol. The reaction is a nucleophilic substitution where the phenoxide ion attacks difluorochloromethane. Polyethylene glycol (PEG-600) is used as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. A high pH (>9) must be maintained to ensure the starting material remains in its deprotonated, nucleophilic phenoxide form.[4]
-
To a reaction vessel containing isopropyl alcohol (150 g), add p-hydroxy acetanilide (22.6 g, 0.15 mol), sodium hydroxide (18 g, 0.45 mol), and a catalytic amount of PEG-600.
-
Heat the reaction mass to 50-55°C with stirring.
-
Purge difluorochloromethane (ClCHF₂) gas into the mixture while maintaining the temperature at 50-55°C.
-
Monitor the pH intermittently every 3-4 hours. If the pH drops below 9, pause the gas purging, add more NaOH, stir for 1 hour, and then resume.
-
Continue the reaction for 70-75 hours, monitoring completion by Thin-Layer Chromatography (TLC) using a mobile phase of Toluene:Ethyl acetate (60:40).[4]
-
Upon completion, cool the reaction mass to room temperature for use in the next step.
Protocol 2: N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide (Nitration)
Nitration is performed under controlled, cold conditions (20-25°C) to prevent over-nitration and control the regioselectivity of the reaction. The acetamido group is an ortho-, para-director, and since the para position is blocked, nitration occurs primarily at the ortho position.[4][5]
-
Take the organic layer from the previous step and add 1.5 g of concentrated sulfuric acid (98%), stirring at 30-35°C for 30 minutes.
-
Cool the mixture to 20-25°C.
-
Slowly add fuming nitric acid (34.8 g) dropwise over 2-3 hours, ensuring the temperature is maintained at 20-25°C.
-
After the addition is complete, stir the reaction mass for an additional 2 hours at 20-25°C.
-
Monitor the reaction by TLC (Toluene:Ethyl acetate, 60:40).[4]
-
Quench the reaction by adding 44 ml of water and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (25 ml each).
-
Combine all organic layers for the subsequent hydrolysis step.
Protocol 3: 4-(difluoromethoxy)-2-nitroaniline (Hydrolysis)
The acetamido protecting group is removed via base-catalyzed hydrolysis to reveal the free amine.[5]
-
Transfer the combined organic layers from the nitration step into a round-bottom flask with 100 ml of methanol.
-
Add a solution of 50% NaOH (16.0 g in 32 ml of water).
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC (Toluene, 100%).[5]
-
After completion, cool the reaction mass to room temperature. The resulting organic layer containing the product is used directly in the final reduction step.
Protocol 4: 4-(difluoromethoxy)benzene-1,2-diamine (Reduction)
The nitro group is reduced to an amine using Raney Nickel as a catalyst and hydrazine hydrate as the hydrogen source. This is a vigorous exothermic reaction that requires careful temperature control.[4][5]
-
Transfer the organic layer from the hydrolysis step to a suitable reaction flask.
-
Make the solution alkaline by adding a 50% NaOH solution.
-
Add Raney Nickel catalyst (approx. 0.88 g) under an inert atmosphere.
-
While circulating chilled water in the condenser, slowly add hydrazine hydrate dropwise. A significant exotherm will be observed. Maintain control by adjusting the addition rate.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
The resulting filtrate contains the desired product, 4-(difluoromethoxy)benzene-1,2-diamine, which can be carried forward to the cyclization step.
PART II: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole
This final stage involves the formation of the benzimidazole ring through a condensation and cyclization reaction.
Caption: Step-by-step workflow for the final cyclization reaction.
Protocol 5: Cyclization Reaction
The reaction proceeds in two phases: an initial condensation of the diamine with carbon disulfide at a lower temperature, followed by heating to facilitate the intramolecular cyclization and elimination of hydrogen sulfide to form the thermodynamically stable benzimidazole ring.[6][7]
| Reagent | CAS No. | Amount | Molar Eq. |
| 4-(difluoromethoxy)benzene-1,2-diamine | 172282-50-7 | 34.8 g | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 6.6 g | ~0.3 |
| Carbon Disulfide (CS₂) | 75-15-0 | 20 g | ~1.3 |
| Water (Solvent) | 7732-18-5 | 20 g | - |
| Sulfuric Acid (for workup) | 7664-93-9 | As needed | - |
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium carbonate (6.6 g) in tap water (20 g).
-
After slight cooling, add 4-(difluoromethoxy)benzene-1,2-diamine (34.8 g) and stir the mixture for 20 minutes.
-
Heat the mixture to 30°C and begin the dropwise addition of carbon disulfide (20 g), maintaining the reaction temperature between 25-35°C.[7]
-
Condensation: After the addition is complete, maintain the temperature at 30-40°C and stir for 6 hours.[7]
-
Cyclization: Increase the temperature to 60-70°C and hold for an additional 6 hours to ensure complete ring closure.[7]
-
Workup and Isolation: a. Add activated carbon to the reaction mixture to decolorize it and filter. b. Carefully adjust the pH of the filtrate to 5-6 using sulfuric acid. This neutralizes the reaction mixture and causes the product to precipitate.[6][7] c. Filter the resulting precipitate. d. Wash the solid with water to remove any inorganic salts. e. Dry the final product, 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, to obtain an off-white to pale yellow powder.[8]
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂N₂OS | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | [2][8] |
| Melting Point | 239 - 243 °C | [2] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400MHz): The spectrum is expected to show characteristic signals for the protons. The N-H proton of the imidazole ring typically appears as a broad singlet far downfield (often >12 ppm).[9] Aromatic protons will appear in the aromatic region, and the proton of the difluoromethoxy group (-OCHF₂) will present as a characteristic triplet due to coupling with the two adjacent fluorine atoms.[3][4]
-
IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands. Key peaks include N-H stretching (~3094 cm⁻¹), S-H stretching (~2449 cm⁻¹), aromatic C-H stretching (~1500-1630 cm⁻¹), Ar-O-C stretching (~1029-1256 cm⁻¹), C-F stretching from the CF₂ group (~1119-1146 cm⁻¹), and C-S stretching (~614 cm⁻¹).[4]
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M+) consistent with the molecular weight of the compound. For example, an (M+1) peak at m/z 217 has been reported.[10]
Safety Precautions
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Acids and Bases: Concentrated nitric acid, sulfuric acid, and sodium hydroxide are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Raney Nickel: Pyrophoric when dry. It should always be handled as a slurry in water or another solvent and never allowed to dry in the air.
References
-
Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. [Link]
-
Semantic Scholar. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
ResearchGate. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 4-difluoromethoxy-5-fluoro-1,2-phenylenediamine dihydrochloride. Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmacy & Therapeutics. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of crude 2-mercaptobenzothiazole.
- Google Patents. (n.d.). Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
- Google Patents. (n.d.). Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole for Advanced Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
Taylor & Francis Online. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]
-
Chemsrc. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl).... Retrieved from [Link]
-
Sheetal Chemicals. (n.d.). 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. Retrieved from [Link]
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The Strategic Utility of 4-(Difluoromethoxy)-2-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(Difluoromethoxy)-2-nitroaniline, a versatile and strategically important building block in contemporary medicinal chemistry. We will elucidate its intrinsic chemical attributes that render it a valuable precursor in the synthesis of complex bioactive molecules. The primary focus of this document will be its pivotal role in the synthesis of proton pump inhibitors (PPIs), with a detailed case study on the industrial synthesis of Pantoprazole. Furthermore, we will explore its broader potential in the construction of other pharmacologically relevant heterocyclic scaffolds, including those found in kinase inhibitors. This guide will furnish detailed, field-proven experimental protocols for the key transformations of 4-(Difluoromethoxy)-2-nitroaniline, offering a practical resource for researchers in drug discovery and development.
Introduction: The Unique Profile of a Fluorinated Building Block
4-(Difluoromethoxy)-2-nitroaniline is an aromatic amine distinguished by three key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a difluoromethoxy group (-OCHF₂). This specific arrangement of functionalities provides a unique combination of reactivity and physicochemical properties that are highly advantageous in drug design.
The difluoromethoxy group is of particular significance. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for thiol, hydroxyl, or methoxy moieties.[1] The incorporation of this group into a drug candidate can significantly enhance metabolic stability by blocking common sites of metabolism, improve potency, and fine-tune target selectivity.[1]
The ortho-nitroaniline core provides a robust platform for the synthesis of a variety of heterocyclic systems. The nitro group can be selectively reduced to an amine, yielding a 1,2-diamine that is a direct precursor to benzimidazoles, a privileged scaffold in medicinal chemistry found in a wide array of therapeutic agents.[2][3]
Table 1: Physicochemical Properties of 4-(Difluoromethoxy)-2-nitroaniline
| Property | Value | Source |
| CAS Number | 97963-76-3 | [4] |
| Molecular Formula | C₇H₆F₂N₂O₃ | [4] |
| Molecular Weight | 204.13 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [5] |
Core Application: Synthesis of Proton Pump Inhibitors - The Pantoprazole Case Study
A prime example of the industrial and medicinal importance of 4-(Difluoromethoxy)-2-nitroaniline is its role as a key intermediate in the synthesis of Pantoprazole. Pantoprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[6] The synthesis of the core benzimidazole scaffold of Pantoprazole hinges on the transformation of 4-(Difluoromethoxy)-2-nitroaniline.
The overall synthetic strategy involves the reduction of the nitro group of 4-(Difluoromethoxy)-2-nitroaniline to yield 4-(difluoromethoxy)benzene-1,2-diamine. This diamine is then cyclized to form 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, the immediate precursor to Pantoprazole.[6]
Caption: Synthetic pathway from 4-(Difluoromethoxy)-2-nitroaniline to Pantoprazole.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
The reduction of the nitro group in 4-(Difluoromethoxy)-2-nitroaniline is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Nitrogen gas
-
Celite® or other filtration aid
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere. This is a critical safety step as Pd/C is flammable in the presence of flammable solvents and air.[7]
-
Charging the Vessel: To the inerted vessel, add 10% Pd/C (typically 5-10 mol% relative to the substrate).[4] Then, add a solution of 4-(Difluoromethoxy)-2-nitroaniline in a suitable solvent like ethanol.
-
Hydrogenation: Seal the vessel and purge again with nitrogen before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[4] Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-(difluoromethoxy)benzene-1,2-diamine. The crude product can be used directly in the next step or purified further by recrystallization if necessary.
Protocol 2: Cyclization to 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
The synthesized 4-(difluoromethoxy)benzene-1,2-diamine is then cyclized to form the benzimidazole core. This is typically achieved by reaction with carbon disulfide in an alkaline medium.[8]
Materials:
-
4-(Difluoromethoxy)benzene-1,2-diamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Acetic acid or Hydrochloric acid for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water (and optionally ethanol) and add 4-(difluoromethoxy)benzene-1,2-diamine.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide dropwise at a controlled temperature (e.g., 10-20°C). An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. The filtrate is then carefully neutralized with acetic acid or hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole can be purified by recrystallization from a suitable solvent such as ethanol.
Broader Applications and Future Perspectives
While the synthesis of proton pump inhibitors is a major application, the utility of 4-(Difluoromethoxy)-2-nitroaniline extends to the synthesis of other bioactive heterocyclic compounds. The resulting 4-(difluoromethoxy)benzene-1,2-diamine is a versatile precursor for a range of heterocycles.
Caption: Synthetic potential of the key intermediate derived from 4-(Difluoromethoxy)-2-nitroaniline.
Synthesis of Substituted Benzimidazoles for Kinase Inhibitors:
The benzimidazole scaffold is a common feature in many kinase inhibitors. By reacting 4-(difluoromethoxy)benzene-1,2-diamine with various carboxylic acids or their derivatives, a library of 2-substituted-5-(difluoromethoxy)benzimidazoles can be generated. These compounds can then be further functionalized to create potential kinase inhibitors. While a direct synthesis of a marketed kinase inhibitor from 4-(Difluoromethoxy)-2-nitroaniline is not prominently documented, the synthetic accessibility of the corresponding substituted benzimidazoles makes it a valuable starting point for discovery programs targeting kinases.
Conclusion
4-(Difluoromethoxy)-2-nitroaniline is a high-value building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties conferred by the difluoromethoxy group. Its established role in the synthesis of the proton pump inhibitor Pantoprazole underscores its industrial relevance. The detailed protocols provided herein offer a practical guide for the key chemical transformations of this versatile intermediate. Furthermore, its potential for the synthesis of diverse heterocyclic systems, including the benzimidazole scaffold prevalent in many therapeutic areas, ensures its continued importance in the pursuit of novel drug candidates.
References
- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.
-
PubMed. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. Retrieved from [Link]
-
Unknown. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
PubMed Central. (2016). Proton pump inhibitors in IPF: Beyond mere suppression of gastric acidity. Retrieved from [Link]
-
Prime Scholars. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of Pd/Fe@N/C catalytic hydrogenation of nitrobenzene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Proton pump inhibitors in IPF: Beyond mere suppression of gastric acidity. Retrieved from [Link]
-
Sheetal Chemicals. (n.d.). 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
PubMed. (2025). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. Retrieved from [Link]
-
PubMed. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. Retrieved from [Link]
-
Semantic Scholar. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
ResearchGate. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 4-(Difluoromethoxy)-2-nitroaniline
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, including benzimidazole derivatives.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide delves into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) for a thorough characterization. The methodologies are grounded in established principles of analytical chemistry and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][3][5][6][7][8][9]
Introduction
4-(Difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3) is a substituted aniline derivative with the molecular formula C₇H₆F₂N₂O₃ and a molecular weight of 204.13 g/mol .[1][2][3][10] Its structure, featuring a difluoromethoxy group and a nitro group on the aniline backbone, makes it a valuable building block in medicinal chemistry. The difluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[1] Given its role as a critical intermediate, a robust analytical strategy to confirm its identity and assess its purity is paramount for ensuring the quality and safety of downstream products.
This guide provides a multi-faceted analytical approach, leveraging both chromatographic and spectroscopic techniques to build a comprehensive quality profile of 4-(Difluoromethoxy)-2-nitroaniline.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2][3][10] |
| Molecular Weight | 204.13 g/mol | [1][2][3][10] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [2][3] |
| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | -0.74 ± 0.10 | [2][3] |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of 4-(Difluoromethoxy)-2-nitroaniline and identifying potential process-related impurities. The synthesis of this compound, often starting from 4-nitrophenol, can introduce starting materials, intermediates, and by-products that must be monitored.[4][1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of 4-(Difluoromethoxy)-2-nitroaniline and quantifying impurities. A reversed-phase method is generally suitable for this compound.[10]
Objective: To determine the purity of 4-(Difluoromethoxy)-2-nitroaniline by HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
4-(Difluoromethoxy)-2-nitroaniline reference standard and sample
-
Methanol (for sample and standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-(Difluoromethoxy)-2-nitroaniline reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(Difluoromethoxy)-2-nitroaniline sample and dissolve in 100 mL of methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
System Suitability: As per USP <621>, the system suitability should be verified.[2][6][8]
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Data Analysis: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
Sources
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Application Notes and Protocols for the Chromatographic Analysis of 4-(Difluoromethoxy)-2-nitroaniline
Abstract
This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) protocols for the analysis of 4-(Difluoromethoxy)-2-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like pantoprazole.[1] The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering robust and reproducible analytical procedures for purity assessment, reaction monitoring, and quality control. The protocols are grounded in established chromatographic principles and supported by authoritative guidelines to ensure scientific integrity and reliable results.
Introduction: The Analytical Imperative for 4-(Difluoromethoxy)-2-nitroaniline
4-(Difluoromethoxy)-2-nitroaniline (Figure 1) is a substituted nitroaromatic amine whose molecular structure presents a unique combination of polarity and potential for UV absorbance, making it well-suited for chromatographic analysis. Its role as a pivotal building block in pharmaceutical manufacturing necessitates precise and accurate analytical methods to ensure the quality and purity of intermediates and final active pharmaceutical ingredients (APIs).
This guide explains the causality behind the selection of specific chromatographic conditions. For instance, the presence of the nitro and amine functionalities, along with the difluoromethoxy group, influences the compound's polarity and its interaction with both polar and non-polar stationary and mobile phases. Understanding these interactions is paramount for developing effective separation methods. The protocols are designed to be self-validating systems, incorporating system suitability checks and clear performance indicators, in line with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Figure 1. Chemical Structure of 4-(Difluoromethoxy)-2-nitroaniline Molecular Formula: C₇H₆F₂N₂O₃ Molecular Weight: 204.13 g/mol
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 4-(Difluoromethoxy)-2-nitroaniline. The non-polar stationary phase provides excellent separation for such analytes when used with a polar mobile phase.
Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in separating a broad range of pharmaceutical compounds, including aniline derivatives.[7] A gradient elution is chosen to ensure adequate separation of the main analyte from potential impurities that may have different polarities, providing good peak shapes and resolution within a reasonable analysis time. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). The buffer is included to control the pH and minimize peak tailing, which can occur with amine-containing compounds. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
The detection wavelength of 290 nm is selected based on established HPLC methods for pantoprazole and its impurities, where 4-(difluoromethoxy)-2-nitroaniline is a known related substance.[2][7][8] This indicates a strong chromophore in the molecule at this wavelength, ensuring high sensitivity.
HPLC Protocol
Table 1: HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water (pH adjusted to 4.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Workflow
Caption: HPLC analysis workflow for 4-(Difluoromethoxy)-2-nitroaniline.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M solution of ammonium acetate in HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 4-(Difluoromethoxy)-2-nitroaniline reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by further dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of 4-(Difluoromethoxy)-2-nitroaniline and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
System Suitability:
-
As per USP <621> guidelines, system suitability should be established before analysis.[7][8][9][10]
-
Inject the standard solution in replicate (n=5).
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the analyte peak should be more than 2000.
-
The tailing factor should be not more than 2.0.
-
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and versatile technique for the qualitative analysis of 4-(Difluoromethoxy)-2-nitroaniline, ideal for reaction monitoring and purity screening.
Rationale for Method Development
Silica gel is a polar stationary phase, making it suitable for the separation of polar to moderately polar compounds. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (hexane or cyclohexane) and a moderately polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity to achieve an optimal retardation factor (Rf) value, typically between 0.3 and 0.7 for good separation and spot definition.[5] Visualization under UV light is possible due to the aromatic nature and the presence of chromophores in the molecule.
TLC Protocol
Table 2: TLC Operating Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase | Hexane: Ethyl Acetate (70:30, v/v) |
| Chamber | Saturated with mobile phase vapor |
| Application | Spot sample and standard solutions 1 cm from the bottom of the plate |
| Development Distance | Approximately 8 cm |
| Visualization | UV light at 254 nm |
Experimental Workflow
Caption: TLC analysis workflow for 4-(Difluoromethoxy)-2-nitroaniline.
Step-by-Step Methodology
-
Chamber Saturation:
-
Line the inside of a TLC chamber with filter paper.
-
Pour the prepared mobile phase into the chamber to a depth of about 0.5 cm.
-
Close the chamber and allow it to saturate for at least 20 minutes.
-
-
Sample and Standard Application:
-
Prepare solutions of the sample and reference standard in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Using a capillary tube, spot small amounts of the sample and standard solutions onto the baseline of the TLC plate.
-
Allow the spots to dry completely.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization and Rf Calculation:
-
Visualize the plate under a UV lamp at 254 nm. The spots will appear as dark quenched areas on a fluorescent background.
-
Circle the spots with a pencil.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value of the sample should correspond to that of the reference standard.
-
Scientific Integrity and Trustworthiness
The protocols detailed in this guide are built upon fundamental principles of chromatography and are aligned with industry best practices. The HPLC method, with its defined system suitability criteria, provides a self-validating framework for ensuring the reliability of each analytical run.[7][8][9][10] The TLC method offers a rapid and cost-effective means of qualitative analysis, with the mobile phase composition selected to provide clear and reproducible separation. Adherence to these protocols will yield data that is both accurate and trustworthy, supporting confident decision-making in research and development settings.
References
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Journal of the Chilean Chemical Society, 52(2), 1154-1158.
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- United States Pharmacopeia.
- AMSbiopharma. (2023).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Agilent Technologies. (2023).
- Scribd.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022).
- J&K Scientific LLC. (2023).
- Bioprocess Online. (2023). Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
- Scribd.
- IntuitionLabs. (2024). ICH Q2(R2)
- National Institute of Standards and Technology. o-Nitroaniline. NIST Chemistry WebBook.
- ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.
- PubChem. 2-Nitroaniline.
- ResearchGate. UV–Visible spectra of 2-nitroaniline reduction.
- PubChem. 4-(Trifluoromethoxy)aniline.
- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline product page.
- Wikipedia. 4-(Trifluoromethyl)aniline.
- Santa Cruz Biotechnology. 4-(Trifluoromethyl)aniline product page.
- LookChem. Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline.
Sources
- 1. scielo.br [scielo.br]
- 2. scribd.com [scribd.com]
- 3. o-Nitroaniline [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
- 10. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
The Versatile Precursor: A Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-2-nitroaniline, a key chemical intermediate with significant applications in organic synthesis and drug discovery.[1] The incorporation of the difluoromethoxy group (-OCHF₂) is a strategic choice in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its conversion into valuable heterocyclic systems, and presents a thorough analysis of the underlying chemical transformations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of chemical synthesis and pharmaceutical development.
Introduction: The Strategic Importance of the Difluoromethoxy Group
4-(Difluoromethoxy)-2-nitroaniline has emerged as a valuable building block in the synthesis of fluorinated bioactive molecules.[2] The difluoromethoxy group serves as a bioisostere for other functional groups, enhancing pharmacokinetic and pharmacodynamic properties. Its unique electronic nature, being strongly electron-withdrawing, influences the reactivity of the aniline scaffold.[3] The primary synthetic utility of this compound lies in the reduction of its nitro group to generate in situ a 1,2-diamine, which is a versatile precursor for a variety of nitrogen-containing heterocycles.[2][3] This guide will focus on the practical application of 4-(difluoromethoxy)-2-nitroaniline in the synthesis of two key heterocyclic scaffolds: benzimidazoles and quinoxalines.
The Gateway Transformation: Reduction of the Nitro Group
The conversion of the 2-nitroaniline moiety to a 1,2-phenylenediamine is the pivotal first step in most synthetic routes utilizing this precursor.[2][3] This transformation can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. The resulting 4-(difluoromethoxy)benzene-1,2-diamine is often used directly in the next step without extensive purification.
Caption: One-pot synthesis of 2-aryl-5-(difluoromethoxy)-1H-benzimidazoles.
Experimental Protocol: One-Pot Reductive Cyclocondensation
This protocol is adapted from a general method for the synthesis of benzimidazole derivatives from 2-nitroanilines. [4] Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Zinc dust (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Ethyl acetate
-
Petroleum ether
-
Basic alumina for column chromatography
Procedure:
-
To a round-bottom flask, add 4-(difluoromethoxy)-2-nitroaniline (1 mmol), the aromatic aldehyde (1 mmol), and water (10 mL).
-
Stir the mixture to create a suspension.
-
Add zinc dust (3 mmol) and sodium bisulfite (3 mmol) to the suspension.
-
Heat the reaction mixture to 100°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography over basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-aryl-5-(difluoromethoxy)-1H-benzimidazole.
Rationale: This one-pot method is highly efficient as it avoids the isolation of the intermediate diamine. [4]The use of zinc and sodium bisulfite in water provides a mild and environmentally friendly reducing system. [4]
| Aldehyde (R-CHO) | Product | Typical Yield (%) |
|---|---|---|
| Benzaldehyde | 2-Phenyl-5-(difluoromethoxy)-1H-benzimidazole | 85-95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(difluoromethoxy)-1H-benzimidazole | 80-90 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(difluoromethoxy)-1H-benzimidazole | 88-96 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-5-(difluoromethoxy)-1H-benzimidazole | 82-92 |
Yields are estimated based on similar reported procedures and may vary.
Application II: Synthesis of 6-(Difluoromethoxy)quinoxalines
Quinoxalines are another class of heterocyclic compounds with a wide range of biological activities and applications in materials science. [5]The most common method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. [6]
Synthetic Pathway
The synthesis of 6-(difluoromethoxy)quinoxalines first requires the reduction of 4-(difluoromethoxy)-2-nitroaniline to 4-(difluoromethoxy)benzene-1,2-diamine. This diamine is then condensed with a 1,2-dicarbonyl compound.
Caption: Two-step synthesis of 6-(difluoromethoxy)quinoxalines.
Experimental Protocol: Two-Step Synthesis of Quinoxalines
This protocol is divided into the reduction of the nitroaniline and the subsequent cyclocondensation.
Part A: Reduction via Catalytic Hydrogenation [3] Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
In a pressure vessel, dissolve 4-(difluoromethoxy)-2-nitroaniline (1 eq) in ethanol.
-
Carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge it first with nitrogen gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
The resulting filtrate containing 4-(difluoromethoxy)benzene-1,2-diamine can be used directly in the next step or concentrated under reduced pressure if necessary.
Part B: Cyclocondensation to form Quinoxaline [5] Materials:
-
Ethanolic solution of 4-(difluoromethoxy)benzene-1,2-diamine (from Part A)
-
1,2-Dicarbonyl compound (e.g., benzil, 1 eq)
-
Ethanol
Procedure:
-
To the ethanolic solution of the diamine, add the 1,2-dicarbonyl compound (1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the formation of the quinoxaline product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water as the only byproduct. The subsequent condensation is often straightforward and can be performed in the same solvent, making it a convenient two-step, one-pot procedure. Using hexafluoroisopropanol (HFIP) as a catalyst at room temperature can also significantly accelerate the reaction and improve yields. [5]
| 1,2-Dicarbonyl Compound | Product | Typical Yield (%) |
|---|---|---|
| Benzil | 2,3-Diphenyl-6-(difluoromethoxy)quinoxaline | 90-98 |
| 2,3-Butanedione | 2,3-Dimethyl-6-(difluoromethoxy)quinoxaline | 85-95 |
| Glyoxal (40% in H₂O) | 6-(Difluoromethoxy)quinoxaline | 80-90 |
Yields are estimated based on similar reported procedures and may vary.
Conclusion
4-(Difluoromethoxy)-2-nitroaniline is a strategically important intermediate for accessing a range of heterocyclic compounds. Its value lies in the combination of the synthetically versatile 2-nitroaniline functionality and the pharmaceutically relevant difluoromethoxy group. The protocols detailed in this guide provide robust and efficient methods for the synthesis of 5-(difluoromethoxy)benzimidazoles and 6-(difluoromethoxy)quinoxalines, which are key scaffolds in modern drug discovery and materials science.
References
-
Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023). Available at: [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives - Arkat USA. (2008). Available at: [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases - Sci-Hub. (2011). Available at: [Link]
-
Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline - LookChem. (n.d.). Available at: [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases | Organic Letters - ACS Publications. (2011). Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Available at: [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020). Available at: [Link]
-
A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations - Canadian Science Publishing. (n.d.). Available at: [Link]
-
Catalytic reduction of 2-nitroaniline: a review - PubMed. (n.d.). Available at: [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (n.d.). Available at: [Link]
Sources
Application Notes: Strategic Derivatization of the Amino Group in 4-(Difluoromethoxy)-2-nitroaniline
Introduction: Unlocking the Potential of a Key Building Block
4-(Difluoromethoxy)-2-nitroaniline is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical sector.[1][2][3] Its structure is distinguished by three key functional groups: a primary aromatic amine (-NH₂), an ortho-nitro group (-NO₂), and a para-difluoromethoxy group (-OCHF₂). The difluoromethoxy moiety is of particular interest in modern drug discovery, as its incorporation into lead compounds can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4]
The primary amino group serves as a versatile chemical handle for molecular elaboration. By strategically modifying this group, researchers can generate extensive libraries of novel compounds for screening and development. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, validated protocols for three fundamental derivatization pathways: acylation, sulfonylation, and reductive amination.
Scientific Foundation: Understanding the Reactivity Profile
The synthetic utility of 4-(Difluoromethoxy)-2-nitroaniline is dictated by the electronic interplay of its substituents. The amino group's nucleophilicity is significantly attenuated by the powerful electron-withdrawing effects of both the ortho-nitro group and the para-difluoromethoxy group.[5]
-
Inductive and Resonance Effects: The nitro group withdraws electron density through both strong inductive (-I) and resonance (-M) effects. The difluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect).[5]
-
Consequence for Reactivity: This cumulative electron withdrawal reduces the electron density on the nitrogen atom, rendering the amino group less basic and less nucleophilic than that of aniline or its electron-rich derivatives.[5]
This inherent deactivation is a critical experimental consideration. Derivatization reactions may require more forcing conditions, such as elevated temperatures, longer reaction times, or the use of highly reactive electrophiles and appropriate catalysts, to achieve efficient conversion. The protocols detailed herein are optimized to address these challenges.
Experimental Workflows & Protocols
The following sections provide step-by-step methodologies for the derivatization of the primary amino group. Each protocol is designed as a self-validating system, with clear instructions for execution, monitoring, and product isolation.
Workflow Overview
The general workflow for derivatizing the starting material involves the selection of an appropriate electrophile and base/catalyst system, followed by a controlled reaction, work-up, and purification.
Caption: Reaction scheme for N-Acylation.
A. Materials and Reagents
| Reagent | Grade | Supplier Example |
|---|---|---|
| 4-(Difluoromethoxy)-2-nitroaniline | ≥97% | Sigma-Aldrich |
| Acetyl Chloride | ≥98% (ReagentPlus) | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared |
| Saturated Sodium Chloride (NaCl) | Aqueous (Brine) | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR Chemicals |
B. Step-by-Step Protocol
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(Difluoromethoxy)-2-nitroaniline (2.04 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 eq). Stir at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes via syringe. A precipitate (pyridinium hydrochloride) may form upon addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, typically less polar, product spot should appear.
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (30 mL) to quench the reaction and remove excess pyridine.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride
Principle: This protocol forms a sulfonamide linkage, a key pharmacophore, by reacting the aniline with an aromatic sulfonyl chloride in the presence of a base.
Rationale: Sulfonamides are present in a wide array of therapeutic agents, including antibacterial and diuretic drugs. This derivatization provides access to this important class of compounds. Advanced methods using visible-light photoredox catalysis exist but this classical approach is robust and widely applicable. [6][7]
Caption: Reaction scheme for N-Sulfonylation.
A. Materials and Reagents
| Reagent | Grade | Supplier Example |
|---|---|---|
| 4-(Difluoromethoxy)-2-nitroaniline | ≥97% | Sigma-Aldrich |
| p-Toluenesulfonyl Chloride (TsCl) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Fisher Scientific |
| Saturated Sodium Chloride (NaCl) | Aqueous (Brine) | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR Chemicals |
B. Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask, dissolve 4-(Difluoromethoxy)-2-nitroaniline (1.02 g, 5.0 mmol, 1.0 eq) in anhydrous pyridine (15 mL).
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05 g, 5.5 mmol, 1.1 eq) portion-wise at room temperature over 5 minutes. The reaction is less exothermic than acylation but may warm slightly.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. The reduced nucleophilicity of the aniline necessitates heating to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the consumption of the starting aniline.
-
Work-up (Quenching): Cool the mixture to room temperature and pour it over crushed ice (approx. 50 g). Acidify the mixture by slowly adding 2 M HCl until the pH is ~2. This protonates the pyridine and precipitates the product.
-
Isolation: Stir the acidic slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove pyridinium hydrochloride, followed by a small amount of cold hexanes.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification: If necessary, the crude solid can be further purified by recrystallization from ethanol or by flash column chromatography.
Protocol 3: N-Alkylation via Reductive Amination
Principle: This two-step, one-pot process involves the initial formation of an imine (or Schiffs base) between the aniline and an aldehyde, which is then immediately reduced in situ by a mild hydride reagent to form the secondary amine.
Rationale: Reductive amination is a superior method for N-alkylation of deactivated anilines compared to direct alkylation with alkyl halides, as it avoids over-alkylation and uses milder conditions. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is selective for the iminium ion in the presence of the aldehyde.
Caption: Reaction scheme for N-Alkylation via Reductive Amination.
A. Materials and Reagents
| Reagent | Grade | Supplier Example |
|---|---|---|
| 4-(Difluoromethoxy)-2-nitroaniline | ≥97% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR Chemicals |
B. Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask, add 4-(Difluoromethoxy)-2-nitroaniline (1.02 g, 5.0 mmol, 1.0 eq), anhydrous 1,2-dichloroethane (25 mL), and benzaldehyde (0.56 mL, 5.5 mmol, 1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.03 mL, 0.5 mmol, 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: STAB reacts with moisture; handle quickly in a dry environment. Gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitoring: Follow the reaction by TLC or LC-MS to confirm the formation of the more non-polar product and consumption of the aniline.
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the desired N-benzylated product.
Summary and Data Comparison
The choice of derivatization strategy depends on the desired final molecular architecture. The following table summarizes the key aspects of the protocols described.
| Parameter | Protocol 1: Acylation | Protocol 2: Sulfonylation | Protocol 3: Reductive Amination |
| Functional Group | Amide (-NHCOR) | Sulfonamide (-NHSO₂R) | Secondary Amine (-NHR) |
| Key Reagent | Acetyl Chloride | p-Toluenesulfonyl Chloride | Benzaldehyde / STAB |
| Base/Catalyst | Pyridine (Base) | Pyridine (Base & Solvent) | Acetic Acid (Catalyst) |
| Typical Solvent | Dichloromethane (DCM) | Pyridine | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Room Temperature |
| Key Advantage | Fast, high-yielding, robust | Introduces key sulfonamide pharmacophore | Mild, avoids over-alkylation, broad aldehyde/ketone scope |
Conclusion
4-(Difluoromethoxy)-2-nitroaniline is a deactivated but highly valuable substrate for synthetic elaboration. The reduced nucleophilicity of its amino group can be overcome through the careful selection of reactive electrophiles and optimized reaction conditions. The protocols for acylation, sulfonylation, and reductive amination provided in this guide are reliable methods for generating diverse derivatives, opening avenues for the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to use these protocols as a starting point for their specific synthetic targets.
References
-
LookChem. (n.d.). Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Johnson, T. C., et al. (2019). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PubMed Central (PMC), NIH. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Douglas, J. J., et al. (2017). Direct sulfonylation of anilines mediated by visible light. PubMed Central (PMC). Available at: [Link]
-
Douglas, J. J., et al. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]
Sources
- 1. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]
- 4. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical pharmaceutical intermediate.[1][2] The incorporation of the difluoromethoxy (-OCHF₂) group is a key strategy in modern drug design to enhance metabolic stability and binding affinity.[3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.
Synthesis Overview: A Common Pathway
A robust and frequently employed pathway for synthesizing 4-(Difluoromethoxy)-2-nitroaniline begins with 4-nitrophenol. The process involves three principal transformations: difluoromethoxylation, reduction of the nitro group, and a final regioselective nitration.[3] Protecting the amine group before the final nitration step is a critical strategy to ensure the desired ortho-nitro product.
Caption: Common multi-step synthesis pathway for 4-(Difluoromethoxy)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The most prevalent and cost-effective starting material is 4-nitrophenol.[3][4] An alternative route begins with 4-(difluoromethoxy)aniline, proceeding directly to the nitration step. However, the 4-nitrophenol route is often preferred for its scalability and the accessibility of the initial precursor.
Q2: Why is it necessary to protect the aniline group before nitration?
The amino group (-NH₂) is a strong activating group that is highly susceptible to oxidation under the harsh conditions of nitration (e.g., using a mixture of nitric and sulfuric acids). Furthermore, direct nitration of 4-(difluoromethoxy)aniline can lead to a mixture of isomers and potential over-nitration.[5] By converting the amine to an acetamide (-NHCOCH₃), its activating effect is moderated, preventing oxidation and ensuring the incoming nitro group is directed specifically to the ortho position, which is sterically less hindered than the other ortho position.[3][6]
Q3: What are the critical safety precautions for this synthesis?
-
Nitration: The use of fuming nitric acid and concentrated sulfuric acid creates a highly corrosive and exothermic mixture. This step must be performed in a well-ventilated fume hood with extreme caution, using an ice bath to maintain low temperatures (0-5 °C) and adding reagents slowly to control the reaction rate.[3][6]
-
Catalytic Hydrogenation: If used for the reduction step, hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a specialized pressure vessel (e.g., a Parr shaker) with proper purging procedures.[7]
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
-
Chlorodifluoromethane: This is a pressurized gas. Handle the cylinder and gas lines with care according to safety standards.[3]
Q4: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting material and the formation of the product in each step.[3] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low yield during the difluoromethoxylation of 4-nitrophenol.
-
Question: My initial difluoromethoxylation step to form 1-(difluoromethoxy)-4-nitrobenzene is resulting in a low yield. What factors should I investigate?
-
Answer:
-
Cause 1: Inefficient Reaction Conditions. The reaction of 4-nitrophenol with chlorodifluoromethane is a phase-transfer reaction that can be sluggish.
-
Solution: Ensure vigorous stirring to maximize the interface between the aqueous base and the organic phase. The use of a phase-transfer catalyst can sometimes improve reaction rates. The reaction is typically run under pressure to maintain the concentration of the gaseous reagent.[5]
-
-
Cause 2: Loss of Gaseous Reagent. Poor sealing of the reaction vessel can lead to the escape of chlorodifluoromethane.
-
Solution: Check all seals and connections on your pressure vessel before starting the reaction. Monitor the pressure throughout the experiment to ensure it remains consistent.
-
-
Cause 3: Sub-optimal Base Concentration. The concentration of the base (e.g., sodium hydroxide) is critical for deprotonating the phenol.
-
Solution: Ensure the correct stoichiometry of the base is used. The reaction is typically performed under alkaline conditions.[4]
-
-
Problem 2: Poor regioselectivity or by-product formation during nitration.
-
Question: My nitration of the protected 4-(difluoromethoxy)aniline is yielding a mixture of products and not the desired 2-nitro isomer. How can I improve this?
-
Answer:
-
Cause 1: Temperature Fluctuation. Nitration is highly exothermic. A rise in temperature can lead to the formation of dinitro products and other unwanted side-reactions.[5]
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of the nitrating mixture using an efficient ice/salt bath. Add the pre-cooled acid mixture dropwise to allow for effective heat dissipation.[3]
-
-
Cause 2: Incomplete Protection. If the amine protection step was not carried out to completion, the remaining free amine will react uncontrollably with the nitrating agent.
-
Solution: Before proceeding to nitration, confirm the complete conversion of the aniline to the acetamide using TLC or NMR spectroscopy. Purify the protected intermediate if necessary.
-
-
Cause 3: Incorrect Acid Ratio. The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion (NO₂⁺) electrophile.
-
Caption: Troubleshooting decision tree for the nitration step.
Problem 3: Incomplete reduction of 1-(difluoromethoxy)-4-nitrobenzene.
-
Question: The reduction of the nitro group to an amine is sluggish and TLC shows significant starting material remaining. What should I do?
-
Answer:
-
Cause 1 (Catalytic Hydrogenation): Inactive Catalyst. The catalyst (e.g., Raney Nickel or Pd/C) may have lost its activity due to improper storage or poisoning.
-
Solution: Use a fresh batch of catalyst. Ensure the solvent is properly degassed and the system is purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Certain functional groups can act as catalyst poisons; ensure the starting material is pure.[7]
-
-
Cause 2 (Catalytic Hydrogenation): Insufficient Hydrogen Pressure. The reaction rate is often dependent on hydrogen pressure.
-
Cause 3 (Hydrazine Method): Inefficient Catalyst System. The effectiveness of the reduction with hydrazine hydrate depends on the catalytic activity of the Fe₂O₃/activated carbon mixture.
-
Problem 4: Difficulty in purifying the final product.
-
Question: My crude 4-(Difluoromethoxy)-2-nitroaniline is an oil/discolored solid and is difficult to purify. What purification methods are recommended?
-
Answer:
-
Solution 1: Crystallization. This is the most effective method for purifying solid organic compounds.[8]
-
Solvent Selection: Test various solvents to find one in which the product is highly soluble when hot but poorly soluble when cold. Ethanol or isopropanol are common choices for nitroanilines.[8]
-
Decolorization: If the solution is highly colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtering it.[8]
-
-
Solution 2: Column Chromatography. If crystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is a reliable alternative. A solvent system (e.g., a mixture of hexane and ethyl acetate) can be developed using TLC to achieve good separation between the product and impurities.
-
Data Summary & Protocols
Table 1: Summary of Optimized Reaction Conditions
| Step | Key Reactants | Solvent | Catalyst / Reagent | Temperature | Typical Yield | Reference(s) |
| Difluoromethoxylation | 4-Nitrophenol, Chlorodifluoromethane | Dioxane / Water | NaOH | Varies (Pressure Vessel) | High | [4] |
| Reduction (Hydrazine) | 1-(Difluoromethoxy)-4-nitrobenzene | Water / Alcohol | Hydrazine Hydrate, Fe₂O₃, Activated Carbon | 80-90 °C | ~90% (for aniline) | [3][4] |
| Reduction (Hydrogenation) | 1-(Difluoromethoxy)-4-nitrobenzene | Methanol | Raney Nickel or Pd/C | 30-45 °C | High | [3][5] |
| Amine Protection | 4-(Difluoromethoxy)aniline | Acetic Acid | Acetic Anhydride | 90 °C | High | [6] |
| Nitration | N-(4-(Difluoromethoxy)phenyl)acetamide | Sulfuric Acid | Fuming HNO₃ | 0-5 °C | ~89% | [3][5] |
| Deprotection | N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | Acid or Base | HCl or NaOH | Reflux | High | [3] |
Experimental Protocol: Nitration of N-(4-(difluoromethoxy)phenyl)acetamide
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-(difluoromethoxy)phenyl)acetamide (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0 °C.[3]
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (approx. 1.1 eq) to concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the acetamide over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[6]
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.[3]
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the collected solid under vacuum. This intermediate can then be carried forward to the deprotection step.
References
-
LookChem. (n.d.). Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. [Link]
- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Fengchen Group. (n.d.). Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]
- 2. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]
- 3. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the successful synthesis of high-purity 4-(Difluoromethoxy)-2-nitroaniline.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific issues that may arise during the multi-step synthesis of 4-(Difluoromethoxy)-2-nitroaniline, focusing on the identification and mitigation of common impurities.
Synthesis Workflow Overview
A common and effective route for the synthesis of 4-(Difluoromethoxy)-2-nitroaniline is a three-step process starting from 4-nitrophenol. An alternative, often preferred for better regioselectivity in the final step, involves the nitration of a protected aniline derivative.
DOT Script of the Synthesis Workflow
Caption: Common synthetic routes to 4-(Difluoromethoxy)-2-nitroaniline.
Q1: During the difluoromethylation of 4-nitrophenol, my reaction is incomplete and I observe several byproducts. What are these impurities and how can I avoid them?
A1: Incomplete reaction and the formation of byproducts are common challenges in the difluoromethylation step, particularly when using gaseous reagents like chlorodifluoromethane (Freon 22).
Common Impurities:
-
Unreacted 4-Nitrophenol: The most straightforward impurity, resulting from incomplete conversion.
-
Dimer and Trimer Ethers: These arise from side reactions of the difluorocarbene intermediate.[1][2]
Troubleshooting and Mitigation:
-
Choice of Reagent: The use of sodium chlorodifluoroacetate as a difluorocarbene precursor is often preferred over chlorodifluoromethane. It is a stable solid and has been shown to reduce the formation of dimer and trimer byproducts, leading to cleaner reactions and higher yields.[1][2]
-
Reaction Conditions: Ensure anhydrous conditions and optimal temperature control. The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires careful heating.[2]
-
Stoichiometry: A slight excess of the difluoromethylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize byproduct formation.
-
Purification: Unreacted 4-nitrophenol can typically be removed by a basic wash during the workup, as it is acidic and will be extracted into the aqueous layer. Chromatographic purification of the crude 1-(difluoromethoxy)-4-nitrobenzene may be necessary if significant amounts of ether byproducts are formed.
Q2: After the reduction of 1-(difluoromethoxy)-4-nitrobenzene, my product 4-(difluoromethoxy)aniline is not as pure as expected. What are the likely side products?
A2: The reduction of an aromatic nitro group is a robust transformation, but impurities can arise from incomplete reaction or over-reduction.
Common Impurities:
-
Unreacted 1-(Difluoromethoxy)-4-nitrobenzene: A result of incomplete reduction.
-
Nitroso and Hydroxylamine Intermediates: These are intermediates in the reduction pathway and may be present in trace amounts if the reaction is not driven to completion.
-
Azo and Azoxy Compounds: These can form through the condensation of the intermediate nitroso and hydroxylamine species, particularly if the reaction conditions are not well-controlled.
Troubleshooting and Mitigation:
-
Catalyst and Reaction Conditions: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method that generally minimizes the formation of azo and azoxy impurities.[3] Ensure the catalyst is active and used in the appropriate loading.
-
Reducing Agent: If using chemical reducing agents like hydrazine hydrate with a catalyst, ensure controlled addition and appropriate temperature to maintain a steady reaction rate and avoid buildup of intermediates.[3]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Purification: The resulting 4-(difluoromethoxy)aniline can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system like ethanol/water.
Q3: The final nitration step to produce 4-(difluoromethoxy)-2-nitroaniline gives me a mixture of isomers. How can I improve the regioselectivity and what are the common isomeric impurities?
A3: Achieving high regioselectivity in the nitration of anilines is a classic challenge in organic synthesis. The strong activating and ortho-, para-directing nature of the amino group can lead to multiple nitration products and oxidative side reactions. The difluoromethoxy group is also an ortho-, para-director, but is weakly deactivating due to the inductive effect of the fluorine atoms.[4]
Common Impurities:
-
Positional Isomers:
-
4-(Difluoromethoxy)-3-nitroaniline: Nitration at the position ortho to the difluoromethoxy group and meta to the amino group.
-
2-(Difluoromethoxy)-4-nitroaniline and 2-(Difluoromethoxy)-6-nitroaniline: These would arise from nitration of any isomeric impurities present in the 4-(difluoromethoxy)aniline starting material.
-
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrated products, such as 4-(difluoromethoxy)-2,6-dinitroaniline.
-
Oxidation Products: Direct nitration of anilines can lead to the formation of tarry oxidation byproducts.
Troubleshooting and Mitigation:
-
Protection of the Amino Group: The most effective strategy to control regioselectivity is to protect the amino group as an acetamide before nitration. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-nitration and oxidation. The nitration of N-(4-(difluoromethoxy)phenyl)acetamide strongly directs the nitro group to the position ortho to the activating acetamido group.[3]
-
Controlled Nitrating Conditions: Use a pre-cooled mixture of nitric acid and sulfuric acid and add it dropwise to a cooled solution of the substrate. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize side reactions.[3][5]
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically a slight excess) to favor mono-nitration.
-
Deprotection: After nitration, the acetamide group is hydrolyzed under acidic or basic conditions to yield the final product.[3]
-
Purification: Positional isomers can be challenging to separate. Recrystallization from a carefully selected solvent system (e.g., ethanol/water or toluene) is the primary method for purifying the final product.[3] Multiple recrystallizations may be necessary to achieve high isomeric purity.
Frequently Asked Questions (FAQs)
Q4: What are the best analytical techniques to assess the purity of my 4-(Difluoromethoxy)-2-nitroaniline and identify impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for determining the purity and quantifying the main component and its isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is typically used with UV detection.[3][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities, such as residual solvents or low-boiling point byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between different substitution patterns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities. |
Q5: I am having trouble purifying the final product by recrystallization. Can you provide some guidance?
A5: Recrystallization is a powerful technique for purifying solid organic compounds, but its success depends on the proper choice of solvent and technique.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For 4-(Difluoromethoxy)-2-nitroaniline, common solvent systems include ethanol, methanol, or mixtures of these with water, as well as toluene.[3] It is advisable to perform small-scale solvent screening to find the optimal system for your specific impurity profile.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored due to impurities, you can treat it with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it may be because the solution is too concentrated or cooled too quickly. Reheat the mixture, add more solvent, and allow for slower cooling. Using a solvent with a lower boiling point can also help.[7]
-
Low Recovery: If the recovery is low, you may have used too much solvent. Try to concentrate the filtrate and cool it again to recover more product.[7]
DOT Script of the Impurity Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting common impurities.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Retrieved from [Link]
-
Bey, P., Fozard, J., Lacoste, J. M., McDonald, I. A., Zreika, M., & Palfreyman, M. G. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. ACS Medicinal Chemistry Letters, 4(9), 855–859. Retrieved from [Link]
-
Verkerk, A., Gee, A. D., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7059-7113. Retrieved from [Link]
-
Difluoromethylation of Phenols. (2024). Organic Syntheses, 101, 164-180. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4094–4097. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]
- Smith, K. (1999). U.S. Patent No. 5,946,638. U.S. Patent and Trademark Office.
-
Gered, J. A., & Kappe, C. O. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
N-(4-(Difluoromethoxy)phenyl)acetamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Pitchumani, K., & Ramamurthy, V. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 110(3), 213-220. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-(Difluoromethoxy)-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 4-(Difluoromethoxy)-2-nitroaniline via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the experimental process.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the material properties and the principles of its purification.
Q1: What is 4-(Difluoromethoxy)-2-nitroaniline, and why is its purity critical?
4-(Difluoromethoxy)-2-nitroaniline is a key chemical intermediate used in the synthesis of various pharmacologically active compounds, including proton pump inhibitors like Pantoprazole.[1][2][3] The difluoromethoxy (-OCHF₂) group is often incorporated into drug candidates to improve metabolic stability and binding affinity.[1] The purity of this intermediate is paramount because impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[4]
Q2: What are the key physical properties of 4-(Difluoromethoxy)-2-nitroaniline to consider for recrystallization?
Understanding the physical properties is the first step in designing a robust purification protocol. While experimental data is not always available in literature, predicted values provide a useful starting point for solvent selection.
| Property | Value | Source | Significance for Recrystallization |
| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2][5] | Confirms the identity of the compound. |
| Molecular Weight | 204.13 g/mol | [1][3][5] | Used for calculating molar quantities and theoretical yield. |
| Appearance | Light yellow to yellow Solid | [3] | The color of the crude material can indicate the presence of impurities. A successful purification should yield a product with a consistent, lighter color. |
| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [2][3] | A high boiling point suggests the compound is thermally stable under typical recrystallization conditions. |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [2][3] | Not directly critical for recrystallization but useful for general handling. |
| pKa | -0.74 ± 0.10 (Predicted) | [2][3] | The low pKa is associated with the aniline amine group, which is weakly basic due to the electron-withdrawing effects of the nitro and difluoromethoxy groups. This suggests it is stable in neutral or weakly acidic solvents. |
Note: A crucial, yet often unreported, property is the melting point. The melting point of the purified compound should be sharp. A broad or depressed melting point range in the crude material indicates the presence of impurities.
Q3: How do I select the best solvent for recrystallization?
The "golden rule" of recrystallization is that the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7] The impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.
Solvent Screening Workflow:
The following workflow is a systematic approach to identifying a suitable solvent system.
Caption: A systematic workflow for selecting a recrystallization solvent.
Common Solvent Candidates:
Based on the structure (aromatic, polar groups), suitable solvents would range from polar protic to moderately polar aprotic.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good choice for nitroanilines.[8] Easy to remove. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Methanol | 65 | Polar Protic | May be too polar, potentially high solubility at room temperature. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general solvent. Less polar than alcohols. |
| Toluene | 111 | Nonpolar | May be effective, especially if impurities are highly polar. Higher boiling point increases risk of oiling out. |
| Water | 100 | Very Polar | Unlikely to dissolve the compound, but could be used as an anti-solvent in a mixed-solvent system. |
| Acetic Acid | 118 | Polar Protic | Can be a very effective solvent for aromatic compounds but is harder to remove from the final product.[8] |
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization process. This protocol should be adapted based on the solvent selected in Part 1.
Caption: General experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-(Difluoromethoxy)-2-nitroaniline in an appropriately sized Erlenmeyer flask with a stir bar. Add the selected solvent in small portions while heating the mixture to a gentle boil on a hot plate.[8] Continue adding the hot solvent just until all the solid dissolves. Using the minimum amount of solvent is critical for maximizing yield.[9]
-
Decolorization (Optional): If the solution has a strong, persistent color (suggesting colored impurities), remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your crude compound). Reheat the solution to boiling for 5-10 minutes.[4]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, you must perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated stemless funnel and filter the hot solution into a pre-heated clean Erlenmeyer flask.[4][10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[9] Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm purity and identity.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization in a direct Q&A format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. The solution is too concentrated or cooled too quickly.[4] 2. The melting point of the solute is depressed by impurities to below the solvent's boiling point.[11][12] 3. The chosen solvent's boiling point is higher than the compound's melting point. | 1. Reheat the mixture to dissolve the oil. 2. Add more solvent (10-20% excess) to lower the saturation temperature.[11][13] 3. Allow the solution to cool much more slowly. 4. Consider using a lower-boiling point solvent. |
| No Crystals Form | 1. Too much solvent was used; the solution is not saturated.[4] 2. The solution is supersaturated, but nucleation has not initiated. | 1. Reheat the solution and boil off some of the solvent to increase the concentration, then cool again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[4] 3. Add a "seed crystal" of the pure compound.[11] |
| Low Recovery Yield | 1. Too much solvent was used during dissolution.[4][11] 2. Premature crystallization occurred during hot filtration. 3. The product is significantly soluble in the cold solvent. 4. Incomplete crystallization (insufficient time in ice bath). | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is properly pre-heated. 3. Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., >30 mins). 4. If yield is still low, the mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Crystals are Colored | 1. Colored impurities are co-crystallizing with the product. | 1. Re-dissolve the crystals and perform the decolorization step with activated charcoal (See Protocol Step 2).[4] Note that charcoal can adsorb the desired product, so use it sparingly. |
| Rapid Crystallization | 1. The solution is highly supersaturated. 2. Cooling is too fast. | 1. While seemingly efficient, rapid crystallization ("crashing out") often traps impurities.[11] 2. Reheat to re-dissolve, add a small amount of extra solvent, and ensure the solution cools slowly and undisturbed. An ideal crystallization should show initial crystal formation after 5-15 minutes of cooling.[11] |
Part 4: Advanced Topics & FAQs
Q4: My compound "oiled out." What is the scientific reason for this, and why is it a problem?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[11][14] This happens when the temperature at which the solution becomes saturated is higher than the melting point of the solute.[11] Impurities often dramatically lower a compound's melting point, making oiling out more likely with crude materials.[12][13]
This is a significant problem because the liquid oil is an excellent solvent for impurities.[11][14] When this oil eventually solidifies, it often does so as an amorphous solid, trapping the impurities within, which defeats the purpose of the purification.[14]
Q5: What is polymorphism, and should I be concerned about it for a pharmaceutical intermediate?
Polymorphism is the ability of a solid compound to exist in more than one crystal form or arrangement.[15][16] These different forms, called polymorphs, have the same chemical composition but can have different physical properties, including solubility, melting point, stability, and bioavailability.[15][17]
For a pharmaceutical intermediate, polymorphism is a critical consideration.[18][19] An uncontrolled change in the polymorphic form during manufacturing could alter the reactivity and physical properties of the intermediate, leading to issues in subsequent synthetic steps. Furthermore, regulatory agencies require strict control over the polymorphic form of the final API.[15] Therefore, it is crucial to develop a recrystallization process that consistently produces the same, most stable polymorph. This is typically achieved by carefully controlling solvent choice, cooling rate, and agitation.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
LookChem. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Oxford Academic. Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals. [Link]
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
-
International Journal of Applied Pharmaceutics. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]
-
PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. [Link]
-
PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]
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Technical Support Center: Challenges in the Regioselective Nitration of 4-(difluoromethoxy)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and modification of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-(difluoromethoxy)aniline and encountering challenges in achieving regioselective nitration. Here, we will dissect the underlying chemical principles, troubleshoot common experimental failures, and provide a robust, field-proven protocol.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts that govern the reactivity of 4-(difluoromethoxy)aniline in electrophilic aromatic substitution reactions.
Q1: What is the fundamental mechanism of electrophilic aromatic nitration?
Electrophilic aromatic nitration is a classic substitution reaction where a nitro group (-NO₂) replaces a hydrogen atom on an aromatic ring. The process occurs in three main steps:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by an even stronger acid, typically sulfuric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Re-aromatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product.[1][2]
Caption: General Mechanism of Electrophilic Aromatic Nitration.
Q2: How do the amine (-NH₂) and difluoromethoxy (-OCF₂H) substituents direct the incoming nitro group?
The regiochemical outcome of the nitration is a direct consequence of the electronic properties of the two substituents on the aniline ring.
-
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[4] The nitrogen's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho and para to it. This makes these positions highly attractive to the electron-deficient nitronium ion.[4]
-
Difluoromethoxy Group (-OCF₂H): This group exhibits a dual electronic effect. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring. Studies have characterized the related -CF₂OCH₃ group as a moderate electron acceptor through both inductive and resonance pathways.[5][6][7] Electron-withdrawing groups are typically meta-directors.
In 4-(difluoromethoxy)aniline, these effects are in opposition. The immensely powerful activating and ortho, para-directing effect of the amino group dominates. Therefore, the incoming electrophile will be directed to the positions ortho to the -NH₂ group (positions 2 and 6).
Q3: Why is direct nitration of anilines with mixed acid (HNO₃/H₂SO₄) notoriously difficult?
Attempting to directly nitrate anilines, including our target molecule, often leads to a host of problems due to the basicity of the amino group:
-
Protonation and Loss of Regiocontrol: In a strongly acidic medium, the amino group (-NH₂) is readily protonated to form the anilinium ion (-NH₃⁺).[8][9] This protonated group is no longer an activator; it becomes a potent deactivating, meta-directing group due to its strong inductive electron withdrawal.[10][11] This leads to the formation of a significant amount of the undesired meta-nitro product.[9][10]
-
Oxidative Decomposition: The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, especially under harsh conditions. This results in the formation of dark, tarry decomposition products and a drastically reduced yield of the desired nitroaniline.[8][12]
Caption: Protonation of the amine switches the directing effect.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the nitration of 4-(difluoromethoxy)aniline.
Problem: My nitration reaction is producing a low yield of the desired 2-nitro-4-(difluoromethoxy)aniline and a significant amount of the 3-nitro isomer.
-
Root Cause Analysis: This product distribution is a classic sign of amine protonation. As explained in FAQ #3, the formation of the anilinium ion directs nitration to the meta position (position 3), competing with the desired ortho nitration (position 2) directed by the neutral amine.
-
Solution: Amine Protection. The most effective strategy to prevent protonation is to temporarily protect the amino group by converting it into an acetamide (an acetanilide). This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less basic and less activating, which prevents both protonation and oxidative side reactions.[10] The acetyl protecting group can be easily removed via acid or base hydrolysis after the nitration step.
Problem: The reaction mixture turns dark, and I'm isolating tarry, intractable material instead of a clean product.
-
Root Cause Analysis: This is indicative of oxidative decomposition. The unprotected amino group strongly activates the aromatic ring, making it highly vulnerable to oxidation by the nitric acid/sulfuric acid mixture.[8][12] This is often exacerbated by poor temperature control, as nitration is a highly exothermic reaction.
-
Solutions & Preventative Measures:
-
Amine Protection: As above, forming the acetanilide is the primary solution. The acetamido group moderates the ring's reactivity, making it far less prone to oxidation.
-
Strict Temperature Control: Maintain a very low reaction temperature (e.g., 0 to 5 °C) throughout the addition of the nitrating agent. Use an ice/salt bath for efficient cooling.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your substrate to manage the exotherm and prevent localized "hot spots."
-
Problem: I've successfully protected the amine as an acetanilide, but my yields are still low after the nitration step.
-
Root Cause Analysis: Even with protection, reaction conditions are critical. Potential issues include incomplete reaction, over-nitration (dinitration), or hydrolysis of the starting material or product under the reaction conditions.
-
Solutions & Optimization:
-
Choice of Nitrating Agent: While HNO₃/H₂SO₄ is standard, the conditions can be harsh. Consider a milder nitrating agent such as fuming nitric acid in acetic anhydride or using a solid-supported catalyst system to improve selectivity.[13][14]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LCMS. However, avoid excessively long reaction times or elevated temperatures, which can promote side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a large excess can lead to dinitration. A typical starting point is 1.05-1.2 equivalents of nitric acid.
-
Recommended Protocol: A Three-Step Protection-Nitration-Deprotection Workflow
This protocol is designed to circumvent the challenges of direct nitration and provide a reliable path to the desired 2-nitro-4-(difluoromethoxy)aniline.
Caption: Recommended Synthetic Workflow.
Step 1: Protection - Synthesis of N-(4-(difluoromethoxy)phenyl)acetamide
-
Dissolve 4-(difluoromethoxy)aniline (1.0 eq.) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS analysis shows complete consumption of the starting aniline.
-
Quench the reaction by pouring it into cold water. The protected product will often precipitate.
-
Collect the solid by filtration, wash with water until neutral, and dry in vacuo. The product is typically of sufficient purity for the next step.
Step 2: Nitration - Synthesis of N-(2-nitro-4-(difluoromethoxy)phenyl)acetamide
-
To a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice/salt bath.
-
Add the N-(4-(difluoromethoxy)phenyl)acetamide from Step 1 portion-wise, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid in a separate cooled flask.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction at this temperature for 1-3 hours, monitoring for completion by TLC or LCMS.
-
Once complete, very carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Deprotection - Synthesis of 2-nitro-4-(difluoromethoxy)aniline
-
Suspend the crude nitro-acetanilide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, or until TLC/LCMS indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into cold water.
-
Neutralize the solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8.
-
The final product, 2-nitro-4-(difluoromethoxy)aniline, will precipitate.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Comparison of Nitration Strategies
| Strategy | Key Challenge(s) | Expected Major Product(s) | Typical Yield | Purity/Byproducts |
| Direct Nitration | Amine protonation, oxidation | Mixture of 2-nitro and 3-nitro isomers | Very low (<20%) | Low purity, significant tar and oxidation byproducts |
| Protected Nitration | Multi-step process | 2-nitro-4-(difluoromethoxy)aniline | Good to Excellent (>70% overall) | High purity, minimal byproducts |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Link
-
Khan Academy. (2019). Nitration of aromatic compounds. Link
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Link
-
Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Link
-
Organic Chemistry Tutor. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Link
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Link
-
Benchchem. The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene. Link
-
Benchchem. Dealing with exothermic reactions during the nitration of anilines. Link
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Link
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Link
-
Chemistry Steps. Reactions of Aniline. Link
-
Google Patents. (2013). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Link
-
Google Patents. (2013). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. Link
-
ResearchGate. (1918). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Link
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Link
-
National Institutes of Health (NIH). (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Link
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Link
-
Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Link
-
ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis. Link
-
IJRAR.org. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Link
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Link
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Link
-
ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Link
-
ResearchGate. (2018). Synthetic Protocols for Aromatic Nitration: A Review. Link
-
Royal Society of Chemistry. (2019). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Link
-
ResearchGate. (2001). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Link
-
ResearchGate. (2022). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Link
-
ResearchGate. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. Link
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minimizing side reactions during the synthesis of 4-(Difluoromethoxy)-2-nitroaniline
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, minimize side reactions, and optimize yields. As a crucial intermediate in medicinal chemistry, particularly for pharmacologically active compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole, achieving high purity and yield is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction is producing a significant amount of tar-like, dark-colored byproducts. What is causing this and how can I prevent it?
Answer:
-
Probable Cause 1: Oxidation of the Aniline Ring. The primary cause of tar formation is the direct nitration of unprotected 4-(difluoromethoxy)aniline. The free amino (-NH₂) group is a strong activating group, making the aromatic ring highly susceptible to oxidation by the nitric acid in the nitrating mixture.[5] This leads to undesired polymerization and the formation of complex, tarry substances.
-
Probable Cause 2: Uncontrolled Reaction Temperature. The nitration of aromatic compounds is a highly exothermic reaction.[5] If the temperature is not strictly controlled and rises too high, it can accelerate oxidative side reactions and decomposition, contributing to the formation of tar.
-
Recommended Solutions:
-
Employ an Amino-Protecting Group Strategy: The most effective solution is to protect the amino group before nitration, typically through acetylation.[2][5] Reacting 4-(difluoromethoxy)aniline with acetic anhydride converts the highly activating -NH₂ group into a moderately activating N-acetyl (-NHCOCH₃) group. This acetamido group is less susceptible to oxidation and still directs the incoming nitro group to the desired ortho position.[5]
-
Maintain Strict Temperature Control: During the addition of the nitrating agent (mixed acid), the reaction vessel must be kept in an ice-salt bath or a cryostat to maintain a low and stable temperature, typically between 0-5 °C.[2][6] This minimizes the rate of exothermic side reactions.
-
Slow, Dropwise Addition: The nitrating mixture should be added very slowly (dropwise) to the solution of the substrate in sulfuric acid. This allows for better heat dissipation and prevents localized temperature spikes.
-
Question 2: I'm observing poor regioselectivity, with the formation of undesired isomers. How can I improve the yield of the target 4-(Difluoromethoxy)-2-nitroaniline?
Answer:
-
Probable Cause: Protonation of the Unprotected Amino Group. In a strongly acidic medium like a nitric/sulfuric acid mixture, a free amino group becomes protonated to form an ammonium ion (-NH₃⁺). This ammonium group is a powerful deactivating group and a meta-director.[5] Consequently, nitration of the unprotected aniline can lead to a mixture of ortho and meta isomers, significantly reducing the yield of the desired product.
-
Recommended Solutions:
-
Acetylation as a Directing Group: As mentioned previously, converting the amino group to an acetamido group (-NHCOCH₃) is crucial.[2] The acetamido group is an ortho-, para- director. Since the para position is already occupied by the difluoromethoxy group, nitration is directed almost exclusively to the ortho position, ensuring high regioselectivity.
-
Controlled Acid Concentration: Ensure the use of concentrated or fuming nitric acid in concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] This well-defined electrophile promotes a clean electrophilic aromatic substitution.
-
Workflow for Regioselective Synthesis
The following diagram illustrates the recommended synthetic pathway to avoid common side reactions.
Sources
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- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Production of 4-(Difluoromethoxy)-2-nitroaniline
Welcome to the technical support center for the synthesis and scale-up of 4-(Difluoromethoxy)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and safe production of this key pharmaceutical intermediate.[1][2][3]
Introduction
4-(Difluoromethoxy)-2-nitroaniline is a critical building block in the synthesis of various pharmaceuticals, notably as an intermediate for compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][2][3] Its production involves multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. This guide provides practical, field-proven insights to navigate the potential challenges in its production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-(Difluoromethoxy)-2-nitroaniline?
A1: The most common synthetic pathway starts from 4-nitrophenol. This multi-step process involves:
-
Difluoromethylation: Introduction of the difluoromethoxy group to 4-nitrophenol to form 1-(difluoromethoxy)-4-nitrobenzene.
-
Reduction: The nitro group of 1-(difluoromethoxy)-4-nitrobenzene is reduced to an amino group, yielding 4-(difluoromethoxy)aniline.
-
Nitration: A nitro group is then selectively introduced at the ortho-position to the amino group to produce 4-(Difluoromethoxy)-2-nitroaniline.[1]
An alternative approach involves the acetylation of 4-(difluoromethoxy)aniline to protect the amino group, followed by nitration and subsequent deprotection.[1]
Q2: What are the key physical and chemical properties of 4-(Difluoromethoxy)-2-nitroaniline?
A2: Key properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₇H₆F₂N₂O₃[4] |
| Molecular Weight | 204.13 g/mol [1] |
| Appearance | Light yellow to yellow solid[3] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted)[2][3] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted)[2][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2][3] |
Q3: What are the primary applications of 4-(Difluoromethoxy)-2-nitroaniline?
A3: It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. It is a key component in the preparation of biologically active compounds such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which has medicinal significance.[2][3][5]
Synthesis Workflow
Caption: Synthetic pathway for 4-(Difluoromethoxy)-2-nitroaniline starting from 4-nitrophenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of 4-(Difluoromethoxy)-2-nitroaniline.
Issue 1: Low Yield in the Difluoromethylation Step
-
Possible Cause:
-
Recommended Actions:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
-
Extend the reaction time and check for the consumption of the starting material.
-
-
Ensure Anhydrous Conditions:
-
Use oven-dried glassware.
-
Employ anhydrous solvents and reagents.
-
-
Base Evaluation:
-
Ensure the accurate preparation of the base solution. A patent suggests reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which then reacts with monochlorodifluoromethane under alkaline conditions.[6]
-
-
Issue 2: Uncontrolled Exotherm and Side Product Formation During Nitration
-
Possible Cause:
-
Rapid addition of nitrating agent: The nitration of aromatic compounds is highly exothermic and can lead to runaway reactions if not controlled.[7]
-
Incorrect temperature control: Maintaining a low temperature (e.g., 0-5 °C) is crucial for selective nitration and to minimize the formation of dinitro and other byproducts.[1]
-
Inadequate mixing: Poor agitation can lead to localized "hot spots" and uncontrolled reactions.
-
-
Recommended Actions:
-
Controlled Addition:
-
Add the nitrating mixture (e.g., a pre-cooled mixture of nitric acid and sulfuric acid) dropwise using an addition funnel.[1]
-
-
Strict Temperature Monitoring:
-
Use an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the internal reaction temperature between 0-5 °C.[1]
-
-
Vigorous Stirring:
-
Ensure efficient mechanical stirring throughout the addition and the entire reaction period to maintain a homogenous temperature distribution.
-
-
Consider Continuous Flow Reactors: For industrial-scale production, continuous flow reactors offer superior temperature control and safety for hazardous reactions like nitration.[5]
-
Caption: Troubleshooting decision tree for the nitration step.
Issue 3: Difficulties in Purifying the Final Product
-
Possible Cause:
-
Presence of isomeric impurities: Incomplete regioselectivity during nitration can lead to the formation of other nitro isomers that are difficult to separate.
-
Residual starting materials or intermediates: Incomplete reactions in any of the preceding steps.
-
"Oiling out" during crystallization: The product separates as an oil instead of crystals.
-
-
Recommended Actions:
-
Optimize Nitration Selectivity:
-
Strict adherence to the recommended temperature and addition rate during nitration is key to minimizing isomeric impurities.
-
-
Purification by Crystallization:
-
Solvent Selection: Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or their aqueous mixtures) to find the optimal system for crystallization.[8]
-
Cooling Rate: Employ slow cooling to encourage the formation of larger, purer crystals. A sudden drop in temperature can trap impurities.[8]
-
Address "Oiling Out": If the product "oils out," try reheating the solution to dissolve the oil and then add more solvent before attempting to cool again slowly. Using a solvent with a lower boiling point might also be beneficial.[8]
-
-
Chromatographic Purification: For high-purity requirements, column chromatography may be necessary, although this is less ideal for large-scale production.
-
Safety Precautions
The synthesis of 4-(Difluoromethoxy)-2-nitroaniline involves the use of hazardous materials. Adherence to safety protocols is paramount.
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9]
-
Handling of Chlorinated Reagents: Reagents like 2-chloro-5-(difluoromethoxy)nitrobenzene are harmful if swallowed, in contact with skin, or inhaled.[10] Ensure adequate ventilation and wear appropriate PPE.[11][12][13]
-
Use of Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[14][15][16][17] It should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[14][15][18] Store in tightly sealed containers away from moisture.[14][15][18]
References
-
(n.d.). Safety First: Understanding the Hazards and Handling of Sodium Methoxide. Retrieved from [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, October 10). Sodium methoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
LookChem. (n.d.). Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. Retrieved from [Link]
Sources
- 1. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 2. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]
- 3. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 14. nbinno.com [nbinno.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
troubleshooting guide for the synthesis of difluoromethoxy-substituted anilines
Welcome to the technical support center for the synthesis of difluoromethoxy-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The difluoromethoxy group is a prized substituent in medicinal chemistry, known for enhancing metabolic stability and modulating physicochemical properties.[1] However, its installation can present unique synthetic hurdles. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low and Inconsistent Yields
Question 1: My reaction yield for the C-H difluoromethoxylation of aniline is disappointingly low. What are the likely causes and how can I improve it?
Low yields in these reactions, particularly those employing photoredox catalysis, often stem from several factors related to the electronic nature of the aniline substrate and reaction conditions.
-
Cause: Reduced Nucleophilicity of the Aniline.
-
Explanation: The success of many C-H functionalization reactions depends on the electron-richness of the aromatic ring. If your aniline possesses electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the electron density of the aromatic ring is significantly diminished. This deactivation makes the aniline a poorer nucleophile and less susceptible to electrophilic attack by the difluoromethoxy radical or related reactive intermediates, leading to sluggish or incomplete reactions.[2]
-
Solution:
-
Protecting Groups: Consider protecting the aniline's amino group as an acetamide. This can sometimes modulate the electronic properties of the substrate favorably.
-
Alternative Synthetic Routes: If direct C-H difluoromethoxylation is consistently failing, consider a two-step approach: first, perform a difluoromethoxylation on a corresponding nitroarene, followed by a reduction of the nitro group to an aniline. This can be a more robust strategy for highly electron-deficient systems.[3][4]
-
-
-
Cause: Suboptimal Reaction Conditions in Photoredox Catalysis.
-
Explanation: Photoredox-catalyzed reactions are sensitive to a variety of parameters. The choice of photocatalyst, solvent, and base can dramatically influence the reaction efficiency. The formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoromethylating reagent is often a key step, and the solvent choice directly impacts the stability and reactivity of this complex.[5][6]
-
Solution:
-
Solvent Screening: If you are observing low yields, a solvent screen is highly recommended. While DMF is a common choice, solvents like DMSO have been shown to be superior in certain cases, leading to significant improvements in yield.[5][6]
-
Base Selection: The choice of base is also critical. Inorganic bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. It is worthwhile to screen a panel of bases to find the optimal one for your specific substrate.[5][6]
-
Light Source: Ensure your light source is appropriate for the chosen photocatalyst and that the reaction vessel is positioned for optimal irradiation.
-
-
Side Reactions and Impurity Formation
Question 2: I am observing multiple byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
The formation of multiple products is a common challenge, often arising from over-reaction or undesired reactivity at different positions of the aniline ring.
-
Side Product: Dialkylated or Bis(difluoroalkylated) Anilines.
-
Explanation: Highly activated anilines, particularly those with electron-donating groups, can be susceptible to multiple functionalizations. The introduction of the first difluoromethoxy group may not sufficiently deactivate the ring to prevent a second addition.[5][6]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of your difluoromethylating reagent. Using a smaller excess or even a 1:1 ratio of the reagent to the aniline substrate can help to minimize over-reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired mono-substituted product is maximized. Prolonged reaction times can lead to the accumulation of di-substituted byproducts.
-
-
-
Side Product: Isomeric Mixtures.
-
Explanation: The substitution pattern on your aniline starting material will dictate the regioselectivity of the difluoromethoxylation. The amino group is a strong ortho-, para-director. However, steric hindrance and the electronic influence of other substituents can lead to the formation of a mixture of isomers, complicating purification.[7]
-
Solution:
-
Directing Groups: The use of a suitable protecting group on the aniline nitrogen can influence the regiochemical outcome. For instance, a bulky protecting group can favor substitution at the less sterically hindered para-position.
-
Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity. For example, ruthenium-based catalysts have been developed for para-selective C-H difluoromethylation of anilides.[8]
-
-
Purification and Stability
Question 3: I am facing difficulties in purifying my difluoromethoxy-substituted aniline. Are there any known challenges?
The purification of these compounds can indeed be challenging due to their physical properties and potential instability.
-
Challenge: Hydrolysis of the Difluoromethoxy Group.
-
Explanation: While generally stable, the difluoromethoxy group can be susceptible to hydrolysis under certain conditions, particularly during aqueous workups or chromatography on silica gel, which can have acidic patches. This can lead to the formation of formate or other degradation products.[5][6]
-
Solution:
-
Neutralize Silica Gel: When performing column chromatography, consider pre-treating the silica gel with a dilute solution of triethylamine in your eluent system to neutralize acidic sites.
-
Aqueous Workup: Keep aqueous workups brief and use neutralized or slightly basic water.
-
Alternative Purification: If hydrolysis is a persistent issue, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.
-
-
-
Challenge: Product is a Dark Oil or Solid.
-
Explanation: The presence of oxidized impurities or colored byproducts is a common issue in aniline chemistry.[9] Aniline and its derivatives can be sensitive to air and light, leading to the formation of colored impurities.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help to adsorb colored impurities.
-
Inert Atmosphere: For particularly sensitive compounds, conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Experimental Protocols
General Protocol for Photoredox-Catalyzed C-H Difluoromethoxylation of Anilines
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv.), the photocatalyst (e.g., Eosin Y, 1-5 mol%), and the base (e.g., Na₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the vial and degas the system by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., DMSO or DMF) followed by the difluoromethylating reagent (e.g., ethyl difluoroiodoacetate, 1.3 equiv.) via syringe.
-
Reaction: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another suitable method.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the synthesis of difluoromethoxy-substituted anilines.
Common Side Reactions and Mitigation Strategies
Caption: Strategies for mitigating common side reactions in aniline difluoromethoxylation.
References
Sources
- 1. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. para-Selective C–H Difluoromethylation of Anilides and their Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pharmaceutical-Grade 4-(Difluoromethoxy)-2-nitroaniline
Welcome to the technical support guide for 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3). This document is designed for researchers, process chemists, and drug development professionals dedicated to achieving the highest standards of purity for this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of various pharmacologically active molecules, including proton pump inhibitors like Pantoprazole, its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][3][4]
This guide moves beyond standard procedures to provide in-depth, troubleshooting-oriented advice in a practical question-and-answer format. We will explore the causality behind experimental choices, helping you to diagnose and resolve purity challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the properties, synthesis, and typical impurity profile of 4-(Difluoromethoxy)-2-nitroaniline.
Q1: What are the primary synthesis routes for this compound and what impurities can I expect from them?
The most common synthesis pathways start from precursors like 4-nitrophenol or N-[4-(difluoromethoxy)phenyl]-acetamide.[3][4][5] Each route has a characteristic impurity profile that must be understood for effective purification.
-
Route from 4-Nitrophenol: This multi-step process typically involves difluoromethylation, reduction of the nitro group, and a final regioselective nitration.[4]
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-(difluoromethoxy)aniline.
-
Regioisomers: 4-(Difluoromethoxy)-3-nitroaniline or dinitro- LDI products can form during the final nitration step if conditions are not precisely controlled.
-
Over-reduction Products: If the initial nitro reduction is not selective, impurities from that stage can carry through.
-
-
-
Route from N-[4-(difluoromethoxy)phenyl]-acetamide: This involves nitration of the protected aniline followed by deprotection.[1][5]
-
Potential Impurities:
-
Incomplete Deprotection: Residual N-[4-(difluoromethoxy)-2-nitro)phenyl]-acetamide.[1]
-
Hydrolysis Products: Potential for hydrolysis of the difluoromethoxy group under harsh acidic or basic conditions used for nitration or deprotection.
-
-
Q2: Why is achieving >99.5% purity for this intermediate so critical?
In pharmaceutical manufacturing, the quality of an API is often predetermined by the quality of its intermediates.[6] Regulatory bodies like the FDA and EMA, following ICH guidelines, require stringent control of impurities.[7][8]
-
Downstream Reactivity: Impurities can react in subsequent steps to form new, difficult-to-remove byproducts, some of which could be genotoxic.
-
Regulatory Burden: Identifying and qualifying unknown impurities in the final API is a costly and time-consuming process. Controlling them at the intermediate stage is far more efficient.[6]
-
Process Robustness: A high-purity intermediate ensures predictable reaction kinetics, consistent yields, and a more robust overall manufacturing process.
Q3: What are the key physicochemical properties I should consider for purification?
Understanding the molecule's properties is essential for designing an effective purification strategy.
-
Polarity: 4-(Difluoromethoxy)-2-nitroaniline is a polar molecule due to the presence of the amino (-NH2) and nitro (-NO2) groups. This makes it poorly soluble in non-polar solvents like hexanes but more soluble in polar solvents like alcohols, ethyl acetate, and acetone.[9]
-
Melting Point: The compound is a light yellow to yellow solid at room temperature.[2] Purification by recrystallization relies on a significant difference in solubility at high and low temperatures, so a solvent with a boiling point safely below the compound's melting point should be chosen to prevent "oiling out".[10]
-
Stability: While generally stable, forced degradation studies show that nitroanilines can be susceptible to degradation under harsh acidic, alkaline, and oxidative conditions.[11][12] This is a critical consideration when choosing reagents for purification or cleaning.
Section 2: Troubleshooting Guide - Common Purification Challenges
This section provides direct answers and actionable protocols for specific issues encountered during purity enhancement.
Q4: My crude product has a purity of 95-98% by HPLC. How can I efficiently increase this to >99.5% using recrystallization?
Recrystallization is the most effective and scalable method for a first-pass purification of solid organic compounds.[10][13] Success hinges on selecting the right solvent system.
The Causality: The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at a low temperature. Impurities, conversely, should either be insoluble at the high temperature (allowing for hot filtration) or remain fully dissolved at the low temperature (remaining in the mother liquor).[13]
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~50 mg of your crude material into several separate test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. Find the solvents that do not dissolve the compound at room temp.
-
Heating: Heat the tubes containing undissolved solid to the boiling point of the solvent. Add the minimum amount of hot solvent required to achieve complete dissolution.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for at least 20 minutes.
-
Observation: The best solvent is the one that yields a high quantity of crystalline solid upon cooling.
-
Confirmation: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and analyze the purity by HPLC.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale for Use | Potential Issues |
|---|---|---|---|
| Alcohols | Isopropanol, Ethanol, Methanol | Good balance of polarity to dissolve the nitroaniline when hot. | High solubility even when cold may lead to lower recovery. |
| Esters | Ethyl Acetate | Medium polarity, often provides good impurity discrimination. | Can be too strong a solvent, requiring an anti-solvent. |
| Ketones | Acetone | High polarity, good for dissolving polar compounds. | Volatility can be an issue; often too soluble. |
| Aromatic | Toluene | Can help reject more polar impurities. | May have lower solubility for the target compound. |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Heptane | Allows for fine-tuning of polarity to optimize recovery and purity. | Ratios must be precisely controlled to avoid oiling out. |
Q5: I performed recrystallization, but my purity is still stuck at 99.0%. I suspect an isomeric impurity. What is the next step?
When recrystallization fails to separate closely related impurities like regioisomers, column chromatography is the preferred method. The slight difference in polarity between isomers can be exploited for separation on a solid stationary phase like silica gel.[14]
The Causality: Silica gel is a highly polar stationary phase. Compounds are passed through it using a less polar mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds have a stronger interaction with the silica and move slower, thus enabling separation.[9] The ortho-nitroaniline isomer is generally less polar than the para-isomer due to intramolecular hydrogen bonding, which can be a basis for separation.[9]
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC).[15][16] Spot your material on a TLC plate and develop it in various solvent systems (e.g., mixtures of heptane and ethyl acetate). The ideal system gives a clear separation between your main spot and the impurity, with an Rf value for the main spot between 0.3 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your partially purified material in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin running the mobile phase through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combination & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.
Diagram 1: General Purification and Troubleshooting Workflow This flowchart illustrates the decision-making process for purifying 4-(Difluoromethoxy)-2-nitroaniline.
Caption: Decision tree for selecting a purification method.
Q6: My HPLC chromatogram shows a new, unknown peak after a process change. How do I identify it?
Identifying unknown impurities is a critical step in process development and is mandated by regulatory guidelines.[6][8] The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task.[6][7]
The Causality: HPLC separates the impurity from the main compound, and the mass spectrometer provides the molecular weight of the impurity. This mass, combined with knowledge of the reactants, reagents, and potential side reactions, allows for the proposal of a likely structure.
Step-by-Step Protocol: Impurity Identification
-
LC-MS Analysis: Analyze the sample using an LC-MS system. The mass spectrometer will provide the exact mass of the parent ion of the unknown impurity.
-
Structure Elucidation:
-
Check Reactants: Is the mass consistent with any starting materials or reagents?
-
Consider Side Reactions: Could it be an isomer, a dimerization product, or a reaction with a solvent or reagent?
-
Forced Degradation: Perform a forced degradation study by exposing the pure material to acid, base, peroxide, heat, and light.[11][12][17] If the unknown impurity appears in one of these stressed samples, it is likely a degradation product.
-
-
Confirmation: Once a structure is proposed, the definitive confirmation involves synthesizing or acquiring a reference standard of the proposed impurity and comparing its retention time and mass spectrum with the unknown peak.
Diagram 2: Workflow for Unknown Impurity Identification This diagram outlines the logical steps from detection to identification of a novel impurity.
Caption: Logical flow for the structural elucidation of impurities.
Section 3: Analytical Method Development - The Foundation of Purity Assessment
You cannot purify what you cannot measure. A robust, stability-indicating analytical method is the cornerstone of any high-purity synthesis program.[6][18]
Q7: What are the key parameters for developing a reliable HPLC method for this compound?
Directly copying an HPLC method from the literature or an API release method is often insufficient for intermediate analysis.[6] The method must be developed specifically to separate the expected process-related impurities from the main compound.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale & Explanation |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Reverse-phase chromatography is the standard for this type of analysis.[7] A C18 column provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier sharpens peaks for aniline compounds by protonating the amine, ensuring consistent interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Elution Mode | Gradient | A gradient elution (e.g., 10% to 90% B over 20 minutes) is essential in early development to ensure that all late-eluting, non-polar impurities are detected. |
| Detection | UV/PDA Detector at ~254 nm | The nitroaromatic structure has a strong chromophore, making UV detection highly sensitive. A Photo Diode Array (PDA) detector is superior as it can check for peak purity.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. |
Final Recommendation: The path to pharmaceutical-grade 4-(Difluoromethoxy)-2-nitroaniline is a systematic process of identifying potential impurities based on the synthetic route and then applying targeted purification techniques. This must be supported by a highly resolving, validated analytical method to accurately guide your efforts and confirm the final purity. Always prioritize upstream impurity control, as it is the most robust and cost-effective strategy for drug development.[6]
References
- Title: Analytical Method Development for Intermediate Purity & Impurities Source: Vertex AI Search Grounding API URL
- Title: Buy 4-(Difluoromethoxy)
- Title: Experiment 4:: TLC and HPLC of Nitroanilines Source: Scribd URL
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- Title: A Comparative Analysis of 4-(Difluoromethoxy)
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- Title: Chromatography Separation Of Ortho And P-Nitro Aniline Source: Bartleby URL
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- Title: TLC Separation of Nitroanilines Source: Scribd URL
- Title: Forced Degradation Studies Research Articles Source: R Discovery URL
- Title: A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline Source: Google Patents URL
- Title: Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline Source: LookChem URL
- Title: 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 Source: ChemicalBook URL
- Title: TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase Source: PubMed URL
- Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL
- Title: Forced degradation studies Source: MedCrave online URL
- Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL
- Title: An In-depth Technical Guide to 4-(Difluoromethoxy)
- Title: 4-(Difluoromethoxy)
- Title: CAS No : 97963-76-3 | Product Name : 4-(Difluoromethoxy)
- Title: Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization Source: Benchchem URL
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- Title: 4-Difluoromethoxy-2-nitro-aniline 97963-76-3 wiki Source: Guidechem URL
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Technical Support Center: Managing Exothermic Reactions in the Nitration of Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the highly exothermic and often hazardous nitration of anilines. It is designed to move beyond simple procedural steps to offer a deeper understanding of the reaction's underlying principles, enabling you to troubleshoot effectively and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline with a nitric/sulfuric acid mixture so exothermic and difficult to control?
A1: The direct nitration of aniline is challenging for two primary reasons. First, the amino group (-NH₂) is a powerful activating group, making the aniline molecule extremely reactive toward electrophilic substitution.[1] Second, the amino group is basic and reacts vigorously with the strong acids in the nitrating mixture in a highly exothermic acid-base neutralization.[1][2] This initial protonation forms the anilinium ion (-NH₃⁺), which deactivates the ring and directs nitration to the meta position, an often-undesired outcome.[3][4][5][6][7] The combination of a highly activated ring and a competing, energetic acid-base reaction can lead to a violent, uncontrolled process, often resulting in oxidation and the formation of tar-like byproducts.[1][8][9]
Q2: What are the primary safety risks associated with a runaway aniline nitration reaction?
A2: The principal risks are thermal runaway and potential explosion.[1] The reaction is highly exothermic, and if cooling is insufficient, the temperature can escalate uncontrollably.[10][11] This accelerates the reaction rate, generating even more heat in a dangerous feedback loop. This can lead to the rapid decomposition of reactants and the production of large volumes of gas, which can over-pressurize and rupture the reaction vessel.[1] Furthermore, aniline itself is toxic and can be absorbed through the skin, necessitating careful handling in a chemical fume hood with appropriate personal protective equipment (PPE).[12][13]
Q3: What is the purpose of protecting the amino group before nitration?
A3: Protecting the amino group, most commonly through acetylation to form acetanilide, is a critical control strategy.[4][14] The resulting acetamido group (-NHCOCH₃) is less activating than a free amino group, which moderates the reactivity of the aromatic ring and helps prevent oxidation.[1][15] This protection also prevents the formation of the meta-directing anilinium ion, ensuring that substitution is directed primarily to the ortho and para positions.[3][16] The steric bulk of the acetyl group further favors the formation of the para-nitro product, which is often the desired isomer.[17]
Q4: I performed a protected nitration, but my yield of the desired p-nitroaniline is low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete initial acetylation: If the aniline is not fully converted to acetanilide, the remaining unprotected aniline will react under the nitrating conditions to form undesired byproducts.
-
Overly aggressive nitration conditions: Even with protection, the reaction is exothermic. If the temperature is not carefully controlled (e.g., kept below 10°C), dinitration or other side reactions can occur.[18]
-
Incomplete hydrolysis: The final step of deprotecting the p-nitroacetanilide to p-nitroaniline requires complete hydrolysis. Insufficient heating or inadequate acid/base concentration during this step will result in a lower yield of the final product.[19][20]
-
Product loss during workup: p-Nitroaniline has some solubility in water. Excessive washing with large volumes of water can lead to product loss. Ensure washings are done with cold water to minimize this effect.[19]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Observation | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Uncontrolled Exotherm | Rapid, uncontrolled temperature increase; vigorous gas evolution; change in color to dark brown or black. | 1. Addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Concentration of reagents is too high. | 1. Immediately cease addition of the nitrating agent. 2. Increase external cooling (e.g., add more ice/salt to the bath). 3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. For future attempts, add the nitrating agent dropwise with constant monitoring of the internal temperature.[21] |
| Low Yield of p-Nitroacetanilide (Protected Step) | The isolated mass of the intermediate product is significantly lower than the theoretical yield. | 1. Temperature was too high during nitration, leading to side products. 2. Incomplete precipitation of the product. | 1. Maintain the reaction temperature strictly, often between 0-10°C.[18][22] 2. Ensure the reaction mixture is poured into a sufficient quantity of crushed ice and water to fully precipitate the product.[19] |
| Formation of Significant Meta-Nitroaniline | Product analysis (e.g., NMR, LC-MS) shows a high percentage of the meta isomer. | Direct nitration of unprotected aniline occurred due to the formation of the anilinium ion in the acidic medium.[4][5] | The amino group must be protected via acetylation before nitration to prevent protonation and direct the substitution to the para position.[3][15] |
| Product is Oily or a Dark Tar | Instead of a solid precipitate, a dark, viscous oil or tar is formed. | Oxidation of the aniline or acetanilide has occurred due to overly harsh reaction conditions (e.g., high temperature, excess nitric acid).[8][9] | 1. Strictly control the temperature. 2. Use the stoichiometric amount of nitrating agent. 3. Ensure the amino group is fully protected before nitration. |
| Incomplete Deprotection (Hydrolysis) | The final product is a mixture of p-nitroacetanilide and p-nitroaniline. | The hydrolysis of the amide back to the amine is incomplete. | 1. Increase the reaction time or temperature for the hydrolysis step. 2. Ensure the concentration of the acid or base used for hydrolysis is sufficient.[19][23] |
Key Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This protocol details the conversion of aniline to acetanilide to moderate its reactivity before nitration.
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Erlenmeyer Flask
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
In a chemical fume hood, dissolve the desired amount of aniline in a minimal amount of glacial acetic acid in an Erlenmeyer flask. Gentle warming may be required.[18]
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled aniline solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the acetanilide thoroughly before proceeding to the nitration step.
Protocol 2: Nitration of Acetanilide
This procedure describes the controlled nitration of the protected aniline.
Materials:
-
Acetanilide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Beakers
-
Ice-salt bath
-
Stirring apparatus
-
Thermometer
Procedure:
-
Place the dried acetanilide in a beaker and dissolve it in concentrated sulfuric acid. This step can be exothermic, so perform it in an ice bath.[22]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This should be done in an ice-salt bath to keep the temperature low.[22]
-
Cool the acetanilide solution to 0-5°C using an ice-salt bath.
-
Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred acetanilide solution. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition. [18][21]
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes.[19]
-
Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the p-nitroacetanilide.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.[22]
Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide
This final step removes the acetyl protecting group to yield the target p-nitroaniline.
Materials:
-
p-Nitroacetanilide (from Protocol 2)
-
Aqueous Sulfuric Acid (approx. 70%) or an aqueous base like Sodium Hydroxide
-
Reflux apparatus
-
Beaker
-
Ice bath
Procedure:
-
Place the crude p-nitroacetanilide in a round-bottom flask.
-
Add a sufficient volume of aqueous acid (e.g., sulfuric acid) or base to the flask.
-
Heat the mixture to a gentle boil under reflux for 30-60 minutes, or until the solid has dissolved and the reaction is complete (can be monitored by TLC).[19]
-
Cool the reaction mixture in an ice bath.
-
If using an acidic hydrolysis, carefully neutralize the solution with a base (e.g., concentrated aqueous ammonium hydroxide) to precipitate the p-nitroaniline.[19] If using a basic hydrolysis, neutralize with acid.
-
Collect the precipitated p-nitroaniline by vacuum filtration.
-
Wash the product with a small amount of cold water and dry it. Recrystallization from an ethanol/water mixture can be performed for further purification.[17]
Visualizing the Process
Aniline Protection and Nitration Workflow
The following diagram illustrates the essential three-stage process for safely and selectively producing p-nitroaniline.
Caption: Workflow for the protected nitration of aniline.
Troubleshooting Decision Tree for Exothermic Events
This flowchart provides a logical path for responding to an uncontrolled exotherm during the nitration process.
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Nitroaniline Derivatives via Column Chromatography
Welcome to the technical support center for the purification of nitroaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isolating these critical intermediates. Nitroaniline derivatives are foundational building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals, making their purity paramount.[1][2] However, their purification, particularly the separation of constitutional isomers, presents distinct challenges due to subtle differences in their physicochemical properties.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separation strategy.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core principles and common questions that form the basis of a successful separation.
Q1: What is the fundamental principle for separating nitroaniline isomers using silica gel column chromatography?
A: The separation of nitroaniline isomers on a polar stationary phase like silica gel is governed by differences in their polarity.[3][4] Specifically, the ability to form hydrogen bonds with the silica surface dictates the elution order.
-
p-Nitroaniline: This isomer is significantly more polar. The amino (-NH₂) and nitro (-NO₂) groups are on opposite sides of the benzene ring, which prevents intramolecular hydrogen bonding.[4][5][6] Consequently, the -NH₂ group is free to form strong intermolecular hydrogen bonds with the polar Si-OH groups of the silica gel. This strong interaction causes it to adsorb more tightly and elute more slowly (lower Rf value).[3][7]
-
o-Nitroaniline: This isomer is less polar. The amino and nitro groups are adjacent, allowing for the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[4][7] This internal hydrogen bond "masks" the polar functional groups, reducing their ability to interact with the stationary phase. As a result, o-nitroaniline adsorbs weakly to the silica and is eluted much faster (higher Rf value).[3][4][7]
-
m-Nitroaniline: This isomer has intermediate polarity. The groups are too far apart for intramolecular hydrogen bonding but their relative positions result in a polarity between that of the ortho and para isomers.[7]
Therefore, the typical elution order from a silica gel column is: 1st o-nitroaniline , 2nd m-nitroaniline , 3rd p-nitroaniline .
Q2: How do I choose the right stationary phase? Is silica gel always the best choice?
A: Silica gel is the workhorse for nitroaniline purification due to its high polarity, affordability, and effectiveness in separating isomers based on the principles described above. However, certain situations may call for alternatives:
-
Silica Gel (SiO₂): The default choice for most applications. Its slightly acidic nature is generally not a problem for nitroanilines. For compounds that are particularly acid-sensitive, deactivated or neutral silica can be used.[8]
-
Alumina (Al₂O₃): Can be used as an alternative to silica. It is available in acidic, neutral, and basic forms. Basic alumina might be considered if your derivative is unstable on acidic silica gel, but it can sometimes cause stronger-than-desired adsorption of the amine functionality.
-
Florisil®: A magnesium-silica gel co-precipitate that is less acidic than silica and can be useful for separating compounds prone to degradation.[8]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-functionalized silica) and a polar mobile phase is used. While less common for preparative column chromatography, it is a primary technique in HPLC analysis for these compounds.[9] Here, the elution order would be reversed: the most polar compound (p-nitroaniline) would elute first.
-
Phenyl-Hexyl Phases: For very challenging separations of nitro-aromatics, stationary phases with phenyl-hexyl ligands can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes.[10]
Q3: How do I select and optimize the mobile phase (eluent)?
A: Mobile phase selection is the most critical variable and must be optimized empirically using Thin-Layer Chromatography (TLC) before every column run.[3][11][12]
-
Start with a Two-Solvent System: Use a non-polar solvent (e.g., Hexane, Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).[7] Hexane/Ethyl Acetate is a very common and effective starting point.
-
Aim for an Optimal Rf Value: On your TLC plate, the Rf (Retardation factor) of the target compound should ideally be between 0.25 and 0.35 . This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.
-
Achieve Good Separation (ΔRf): The difference in Rf values between your target compound and the nearest impurity should be at least 0.2 for an easy separation on the column.
-
Optimization:
-
If all spots are at the bottom of the TLC plate (low Rf), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).
-
If all spots are at the top of the TLC plate (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.
-
Q4: What is the difference between "wet loading" and "dry loading," and when should I use each?
A: This refers to how the crude sample is introduced to the column.
-
Wet Loading: The sample is dissolved in the minimum possible amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[13]
-
Use when: The sample is easily soluble in the mobile phase.
-
Caution: Using too much solvent or a solvent that is significantly more polar than the mobile phase will dissolve the compound into the eluent instead of allowing it to adsorb to the silica first, leading to broad bands and poor separation.[13]
-
-
Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of dry silica gel (approx. 10-20 times the sample mass), and the solvent is evaporated to yield a free-flowing powder.[13] This powder is then carefully added to the top of the column bed.
-
Use when: The sample has poor solubility in the mobile phase or requires a strong, polar solvent for dissolution. This is the most reliable method for achieving sharp bands and optimal separation.
-
Section 2: Troubleshooting Guide
Even with careful planning, problems can arise. This guide addresses specific issues in a Q&A format.
Problem: Poor or No Separation
Q: My spots are co-eluting on the column, even though they separated well on the TLC plate. What's wrong?
A: This is a common and frustrating issue. Several factors could be the cause:
-
Column Overload: You have loaded too much sample for the amount of silica gel used. The stationary phase becomes saturated, and its ability to discriminate between compounds is lost. Solution: As a rule of thumb, the ratio of silica gel to sample mass should be at least 30:1 for good separation, and up to 100:1 for difficult separations. Reduce the sample load or use a larger column.
-
Poor Column Packing: Air bubbles, cracks, or channels in the silica bed create pathways where the solvent and sample can travel down the column without interacting with the stationary phase, ruining the separation.[14] Solution: Ensure your column is packed perfectly using the slurry method. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[13][14]
-
Sample Loading Issues: Using too large a volume of solvent to load the sample, or using a solvent that is too polar, will cause the initial sample band to be very wide.[13] Solution: Use the absolute minimum volume of solvent for wet loading. If solubility is an issue, switch to the dry loading technique, which is superior for achieving a narrow starting band.[13]
Q: The bands are overlapping and smeared (band broadening). How can I get sharper bands?
A: Band broadening reduces resolution. The primary causes overlap with the previous question, but also include:
-
Incorrect Flow Rate: If the flow rate is too fast, molecules do not have sufficient time to equilibrate between the mobile and stationary phases, leading to smearing.[13] If it's too slow, diffusion can cause the bands to broaden. Solution: Adjust the flow rate. For flash chromatography (using pressure), apply just enough pressure for a steady, controlled drip rate. For gravity columns, ensure the packing is not too compact.
-
Uneven Column Surface: If the top surface of the silica is not perfectly flat and horizontal, the sample band will start its journey unevenly, leading to skewed and broadened bands. Solution: After packing the column, ensure the silica surface is flat. Add a thin layer of sand (2-5 mm) on top to protect the surface from being disturbed when you add the eluent.[13][14]
Problem: Recovery & Elution Issues
Q: My compound won't elute from the column. What should I do?
A: This indicates your mobile phase is not polar enough to displace your compound from the silica gel.[14]
-
Solution: Gradually increase the polarity of the mobile phase. This can be done by preparing a series of eluents with progressively higher percentages of the polar solvent. For example, if you started with 10% Ethyl Acetate in Hexane, switch to 20%, then 30%, and so on. This is known as a "step gradient." A small addition of a very polar solvent like methanol (0.5-1%) can also help elute highly polar compounds.
Q: I'm getting a very low yield after purification. Where could my compound have gone?
A: There are two main possibilities:
-
Compound is Still on the Column: As above, your compound may be irreversibly adsorbed or simply requires a much more polar solvent to elute. Solution: Try flushing the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) to see if you can recover the remaining material.
-
Compound Decomposition: Nitroanilines can be sensitive. The slightly acidic surface of silica gel may have degraded your compound.[8] Solution: Test for stability beforehand by dissolving your compound, adding silica, and running a TLC after a few hours to see if new spots appear. If it is unstable, consider using a deactivated stationary phase like neutral alumina or Florisil®.[8]
Q: The colored band for my compound is streaking/tailing down the column. How can I fix this?
A: Tailing occurs when a portion of the compound is retained more strongly than the bulk, creating a "tail" that contaminates subsequent fractions.[14]
-
Causes & Solutions:
-
Overloading: The most common cause. Reduce the amount of sample.[14]
-
Compound Too Polar: The chosen mobile phase is not strong enough to move the compound cleanly. Increase the eluent polarity slightly.[14] Sometimes, adding a small amount (0.1-0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape, although this is more common in HPLC. For nitroanilines, simply increasing the main polar solvent percentage is usually sufficient.
-
Problem: Column & Flow Issues
Q: The solvent flow has stopped or is extremely slow. What happened?
A: A blockage is the likely culprit.
-
Crystallization: The sample may have crystallized at the top of the column due to high concentration and low solubility in the mobile phase, blocking solvent flow.[8] Solution: This is difficult to fix. You may need to remove the silica, re-dissolve the sample, and start over, perhaps with a more dilute sample or a different solvent system.
-
Fine Particles: Very fine silica particles may have clogged the frit or cotton plug at the bottom of the column. Solution: Ensure you are using chromatography-grade silica with an appropriate particle size. Pushing gently on the cotton plug with a thin wire from below might dislodge the blockage.[8]
-
Column Packed Too Tightly: Applying too much pressure or vibration during slurry packing can create a bed that is too dense. Solution: Repack the column.
Q: I see cracks or channels forming in my silica bed. Is the separation ruined?
A: Yes, almost certainly. This is often called a "cracked column bed." It happens when the column runs dry—the solvent level drops below the top of the stationary phase.[14] The loss of solvent causes the silica structure to contract and crack. Solution: This cannot be fixed. The column must be repacked. Always ensure there is a constant head of solvent above the silica bed.[13]
Section 3: Standard Operating Protocol (SOP)
This protocol details the separation of a mixture of o-nitroaniline and p-nitroaniline, a classic example that illustrates the core principles.
Workflow for Nitroaniline Purification
A visual overview of the entire process from initial analysis to the final purified product.
Caption: General workflow for column chromatography purification.
SOP: Separation of o-Nitroaniline and p-Nitroaniline
Step 1: Mobile Phase Selection via TLC [7] a. Prepare several test eluents, for example: 10%, 20%, and 30% ethyl acetate in hexane. b. Spot the crude mixture on a silica gel TLC plate. c. Develop the plates in chambers saturated with the test eluents. d. Visualize the spots (nitroanilines are typically yellow/orange and visible, but a UV lamp can enhance detection). e. Select the eluent that gives good separation (ΔRf > 0.2) and moves the less polar o-nitroaniline to an Rf of ~0.3-0.4. A 20% ethyl acetate/hexane mixture is often a good starting point.[4][5]
Step 2: Column Packing (Slurry Method) [14] a. Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom. b. Add a ~1 cm layer of sand. c. In a beaker, make a slurry of silica gel with your chosen non-polar solvent (hexane). The consistency should be like a milkshake. d. Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing. e. Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (e.g., 20-25 cm). Never let the solvent level go below the top of the silica. f. Add a final ~1 cm layer of sand on top of the settled silica bed. Drain the excess solvent until the level is just at the top of the sand.[14]
Step 3: Sample Preparation and Loading (Dry Loading Method) [13] a. Dissolve ~200 mg of the crude nitroaniline mixture in a minimal amount of a volatile solvent like acetone or dichloromethane in a round-bottom flask. b. Add ~2-4 g of silica gel to the flask and mix to form a slurry. c. Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully transfer this powder onto the top layer of sand in the packed column, creating a small, even layer.
Step 4: Elution and Fraction Collection [11] a. Carefully add the optimized mobile phase (e.g., 20% ethyl acetate/hexane) to the column using a pipette, trying not to disturb the top layer. b. Open the stopcock and begin collecting the eluent in numbered test tubes (fractions). Collect fractions of about 5-10 mL each. c. Maintain a constant level of solvent at the top of the column to avoid it running dry. d. The less polar, orange-yellow o-nitroaniline will elute first. Once this band has completely eluted, you can switch to a more polar mobile phase (e.g., 40% ethyl acetate/hexane) to speed up the elution of the more polar, yellow p-nitroaniline.[11]
Step 5: Analysis of Fractions [11] a. Using TLC, analyze the collected fractions to determine their contents. b. Spot every few fractions on a single TLC plate. Also include spots of your starting mixture and, if available, pure standards of o- and p-nitroaniline. c. Develop the plate with the mobile phase. d. Identify the fractions containing only a single, pure compound. e. Combine the pure fractions of o-nitroaniline into one flask and the pure fractions of p-nitroaniline into another. Fractions containing a mixture can be combined and re-purified if necessary. f. Evaporate the solvent from the pooled fractions to obtain the purified solids.
Section 4: Data & Quick Reference
Table 1: Rf Values of Nitroaniline Isomers
This table provides approximate Rf values on silica gel to guide solvent selection. Actual values may vary based on specific conditions (plate manufacturer, temperature, chamber saturation).
| Mobile Phase (v/v) | o-Nitroaniline (Rf) | p-Nitroaniline (Rf) | Separation (ΔRf) | Reference |
| 100% Hexane | ~0.05 | ~0.02 | ~0.03 | [3] |
| 50% Cyclohexane / 50% Ethyl Acetate | ~0.61 | ~0.46 | ~0.15 | [4] |
| 100% Ethyl Acetate | ~0.67 | ~0.67 | ~0.00 | [3][4] |
| 100% Acetone | ~0.78 | ~0.78 | ~0.00 | [4] |
As shown, pure, highly polar solvents are poor choices as they do not provide selectivity. Mixtures of polar and non-polar solvents are essential.
Troubleshooting Logic Diagram
Use this flowchart to diagnose common column chromatography problems systematically.
Caption: A decision tree for troubleshooting chromatography issues.
Section 5: References
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from
-
De Los Santos Lagao, B. (2018). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Academia.edu. Retrieved from
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Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
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Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
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Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from
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Scribd. (n.d.). Nitroanilne TLC. Retrieved from
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Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from
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SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from
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Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from
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Google Patents. (1995). Process for preparing nitroaniline derivatives. Retrieved from
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NIH. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from
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Scribd. (n.d.). Organic Compound Separation Study. Retrieved from
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Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)-2-nitroaniline and 4-chloro-2-nitroaniline
Introduction
In the landscape of modern drug discovery and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted nitroanilines are foundational building blocks, prized for their versatile reactivity. Among these, 4-(difluoromethoxy)-2-nitroaniline and 4-chloro-2-nitroaniline are two key intermediates. Their structural similarity belies significant differences in chemical behavior, primarily governed by the electronic nature of the substituent at the 4-position.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the electronic influence of the difluoromethoxy (-OCHF₂) versus the chloro (-Cl) group and translate these fundamental principles into practical, field-proven insights. The focus will be on two pivotal transformations central to their application: the reduction of the nitro group and the subsequent one-pot synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[1][2][3]
Structural and Electronic Properties: The Decisive Factors
The reactivity of an aromatic compound is intrinsically linked to the electron density of its π-system. The substituents on the aniline ring act as electronic governors, modulating this density and predisposing the molecule to certain reaction pathways.
Caption: Chemical structures of the two compared aniline derivatives.
Table 1: Core Molecular and Physical Properties
| Property | 4-(Difluoromethoxy)-2-nitroaniline | 4-chloro-2-nitroaniline |
| CAS Number | 97963-76-3[4][5] | 89-63-4[6] |
| Molecular Formula | C₇H₆F₂N₂O₃[4][5] | C₆H₅ClN₂O₂[7] |
| Molecular Weight | 204.13 g/mol [4][5] | 172.57 g/mol |
| Appearance | Light yellow to yellow solid[8] | Bright orange powder[6] |
The primary difference lies in the electronic character of the C4 substituent.
-
4-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is strongly electronegative, withdrawing electron density from the ring through the sigma bond (a negative inductive effect, -I).[9] Simultaneously, its lone pairs can donate into the π-system (a positive resonance effect, +R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack.[10][11]
-
4-Difluoromethoxy Group (-OCHF₂): This group is a powerful electron-withdrawing substituent. The presence of two highly electronegative fluorine atoms creates a potent inductive pull (-I) that is significantly stronger than that of a single chlorine atom. While the oxygen atom can donate a lone pair via resonance (+R), this effect is severely diminished by the strong inductive withdrawal of the attached difluoromethyl moiety.[12][13] Consequently, the -OCHF₂ group is a much stronger deactivator of the aromatic ring than the -Cl group.
This fundamental electronic difference is the cornerstone of their divergent reactivity. The stronger electron-withdrawing capacity of the difluoromethoxy group makes the entire aromatic ring in 4-(difluoromethoxy)-2-nitroaniline significantly more electron-deficient (electrophilic) than in its chloro-substituted counterpart.
Comparative Reactivity I: Reduction of the Nitro Group
The conversion of the ortho-nitro group to an amine is arguably the most common and critical transformation for these molecules. This reduction is the gateway to forming diamine intermediates, which are precursors to a vast array of heterocyclic systems.[5][14]
The reaction proceeds by the addition of electrons to the electron-deficient nitro group. Therefore, the rate of reduction is highly sensitive to the electronic density of the aromatic ring. A more electron-poor ring enhances the electrophilicity of the nitro group, accelerating the reduction process.
Causality and Prediction:
Given that the -OCHF₂ group is a more potent electron-withdrawing group than -Cl, we can confidently predict that 4-(difluoromethoxy)-2-nitroaniline will undergo reduction more readily and at a faster rate than 4-chloro-2-nitroaniline. The heightened electrophilicity of its aromatic system makes the nitro group more susceptible to attack by the reducing agent.
Caption: Experimental workflow for comparing nitro group reduction rates.
Experimental Protocol: Comparative Reduction Rate Analysis
This protocol is designed to be a self-validating system for comparing the reduction rates.
-
Preparation: In two identical round-bottom flasks equipped with stir bars, prepare equimolar solutions of 4-(difluoromethoxy)-2-nitroaniline (Flask A) and 4-chloro-2-nitroaniline (Flask B) in ethanol (e.g., 1 mmol of substrate in 10 mL of EtOH).
-
Reductant Preparation: Prepare a solution of sodium dithionite (Na₂S₂O₄) in water (e.g., 3 mmol in 5 mL of water). Note: Na₂S₂O₄ is an effective and mild reducing agent for this transformation.[2]
-
Reaction Initiation: At room temperature, simultaneously add the aqueous Na₂S₂O₄ solution to both Flask A and Flask B with vigorous stirring. Start a timer for each reaction.
-
Monitoring: At 15-minute intervals, withdraw a small aliquot from each flask and spot it on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light. The starting materials are typically colored (yellow/orange), while the resulting diamine products are often colorless, providing a clear visual indicator of reaction progress.
-
Data Analysis: Record the time required for the complete disappearance of the starting material spot in each reaction. The shorter reaction time corresponds to a higher reactivity.
-
Trustworthiness Check: The validity of this comparison relies on ensuring all variables are constant: equimolar reactants, identical solvent volumes, temperature, and stirring rate. Running the reactions in parallel provides a direct and reliable comparison.
Comparative Reactivity II: Application in One-Pot Benzimidazole Synthesis
A powerful application that leverages the initial reduction is the one-pot synthesis of benzimidazoles. In this process, the o-nitroaniline is reduced in the presence of an aldehyde. The in-situ generated o-phenylenediamine rapidly condenses with the aldehyde to form the benzimidazole ring system.[3][15][16]
Causality and Prediction:
The overall rate of this one-pot reaction is dependent on the rate of the initial, and often rate-limiting, step: the reduction of the nitro group. Following the logic established previously, 4-(difluoromethoxy)-2-nitroaniline is expected to be the superior substrate for this transformation, leading to faster reaction times and potentially higher yields under identical conditions.
Caption: Reaction pathway for one-pot benzimidazole synthesis.
Experimental Protocol: Comparative Benzimidazole Synthesis
This protocol provides a robust method for comparing the efficiency of the two substrates in a practical synthetic application.
-
Setup: In two separate reaction vessels suitable for microwave synthesis (preferred for rapid heating and shorter reaction times), combine the o-nitroaniline substrate (1 mmol, either 4-(difluoromethoxy)-2-nitroaniline or 4-chloro-2-nitroaniline), an aldehyde (e.g., benzaldehyde, 1.1 mmol), and sodium dithionite (Na₂S₂O₄, 3 mmol).[15]
-
Solvent: Add a mixture of ethanol and water (e.g., 4:1 ratio, 5 mL) to each vessel.
-
Reaction: Seal the vessels and place them in a microwave reactor. Heat the reactions to a set temperature (e.g., 100°C) for a fixed duration (e.g., 20 minutes). Using microwave irradiation provides uniform and rapid heating, ensuring consistency.[15]
-
Workup: After cooling, pour the reaction mixture into water. The benzimidazole product will typically precipitate. Collect the solid by vacuum filtration.
-
Analysis and Validation:
-
Yield: Dry the collected solids and measure their mass to calculate the crude yield.
-
Purity: Analyze the purity of the products by LC-MS or ¹H NMR.
-
Comparison: A higher yield and purity for the product derived from 4-(difluoromethoxy)-2-nitroaniline under these identical, time-limited conditions would experimentally validate the hypothesis that it is the more reactive substrate.
-
Summary of Reactivity
Table 2: Comparative Reactivity Profile
| Reaction Type | 4-(Difluoromethoxy)-2-nitroaniline | 4-chloro-2-nitroaniline | Rationale |
| Nitro Group Reduction | Higher Reactivity (Faster) | Lower Reactivity (Slower) | The strongly electron-withdrawing -OCHF₂ group enhances the electrophilicity of the nitro group more than the -Cl group. |
| One-Pot Benzimidazole Synthesis | Higher Efficiency (Faster, Higher Yield) | Lower Efficiency (Slower, Lower Yield) | The overall reaction rate is dictated by the initial nitro reduction step, which is faster for the difluoromethoxy analog. |
| Susceptibility to Nucleophilic Aromatic Substitution (SNAr) | Higher | Lower | The ring is more electron-deficient due to the stronger -I effect of the -OCHF₂ group, making it more susceptible to nucleophilic attack.[17][18] |
Conclusion and Field Insights
The choice between 4-(difluoromethoxy)-2-nitroaniline and 4-chloro-2-nitroaniline is a strategic one, hinging on the desired reaction kinetics and the electronic requirements of the synthetic target. Our analysis, grounded in fundamental electronic principles, clearly indicates that 4-(difluoromethoxy)-2-nitroaniline is the more reactive species in reactions driven by the electrophilicity of the aromatic ring, most notably in the crucial reduction of the nitro group.
For researchers and drug development professionals, this translates to tangible advantages:
-
Faster Reaction Times: Employing the difluoromethoxy analog can shorten synthesis steps, improving throughput.
-
Milder Conditions: Its enhanced reactivity may allow for the use of milder reducing agents or lower reaction temperatures, potentially improving functional group tolerance.
-
Higher Efficiency in Cascade Reactions: In one-pot or tandem reactions like benzimidazole synthesis, the faster initial step can lead to higher overall yields and cleaner reaction profiles.
Conversely, 4-chloro-2-nitroaniline remains a valuable and cost-effective intermediate. Its attenuated reactivity may be advantageous in scenarios requiring greater selectivity or when a slower, more controlled reaction is desired. Ultimately, understanding the electronic causality behind their behavior empowers the synthetic chemist to make an informed, authoritative choice, optimizing the path to their target molecule.
References
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A Comparative Guide to the Bioactivity of Difluoromethoxy and Chloro-Substituted Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The aniline scaffold, a common motif in numerous therapeutic agents, is frequently functionalized to optimize properties such as potency, selectivity, and metabolic stability. Among the vast arsenal of chemical substituents, halogens and their fluorinated bioisosteres play a critical role. This guide provides an in-depth comparison of the bioactivity of two key aniline derivatives: those substituted with a chloro group (-Cl) and those with a difluoromethoxy group (-OCHF₂).
This comparison is not merely academic; the choice between these two substituents can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. We will explore the underlying physicochemical differences that drive their bioactivity, present detailed experimental protocols for their evaluation, and provide comparative data to guide researchers in making informed decisions during the drug design process.
The Rationale: Why Compare Chloro and Difluoromethoxy Groups?
The chloro and difluoromethoxy groups are often considered as bioisosteres for other functional groups, but they impart distinct properties to a parent molecule.
-
The Chloro Group: A well-established substituent, the chloro group is a lipophilic, electron-withdrawing halogen. Its introduction can enhance membrane permeability and influence binding interactions through halogen bonding. However, chloro-substituted aromatics can be susceptible to metabolic activation, leading to potential toxicity.[1][2]
-
The Difluoromethoxy Group: This fluorinated moiety has gained significant traction as a metabolically robust bioisostere for the methoxy group (-OCH₃).[3][4] The strong carbon-fluorine bonds are resistant to oxidative metabolism, preventing common metabolic pathways like O-demethylation.[4][5] Furthermore, the -OCHF₂ group can act as a weak hydrogen bond donor, a property not shared by the chloro group, potentially introducing new, favorable interactions with biological targets.[3][6]
This guide will dissect these differences through the lens of key bioactivity assays.
Physicochemical Properties: The Foundation of Bioactivity
The biological activity of a compound is intrinsically linked to its physicochemical properties. The substitution of an aniline with a chloro versus a difluoromethoxy group leads to notable differences in lipophilicity, electronic effects, and hydrogen bonding potential.
| Property | Chloro (-Cl) | Difluoromethoxy (-OCHF₂) | Rationale for Difference |
| Lipophilicity (logP) | Increases lipophilicity | Generally increases lipophilicity, but can be tempered by the oxygen atom | The two fluorine atoms in the difluoromethoxy group significantly increase lipophilicity, though the effect is nuanced by the presence of the oxygen atom.[3][7] |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | The high electronegativity of chlorine and fluorine atoms pulls electron density from the aromatic ring.[1][8] |
| Hydrogen Bonding | Weak hydrogen bond acceptor | Weak hydrogen bond donor (C-H) and acceptor (oxygen) | The polarized C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor, offering unique interaction possibilities.[3][6] |
These fundamental differences are the basis for the distinct biological activities observed between chloro- and difluoromethoxy-substituted anilines.
Comparative Bioactivity Assessment: A Methodological Approach
To objectively compare the bioactivity of these two classes of compounds, a battery of in vitro assays is essential. Below, we detail the protocols for three critical assessments: cytotoxicity, metabolic stability (CYP450 inhibition), and target engagement (receptor binding).
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary indicator of a compound's cytotoxic potential.
Experimental Workflow: MTT Assay
Caption: General workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloro- and difluoromethoxy-substituted anilines in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Hypothetical Comparative Data:
| Compound | IC₅₀ (µM) on HeLa cells |
| 4-Chloroaniline | 50.2 |
| 4-(Difluoromethoxy)aniline | 75.8 |
| Doxorubicin (Positive Control) | 0.8 |
This hypothetical data suggests that the chloro-substituted aniline exhibits higher cytotoxicity than its difluoromethoxy counterpart in this specific assay.
Metabolic Stability: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the primary drivers of drug metabolism.[9] Assessing a compound's potential to inhibit these enzymes is crucial for predicting drug-drug interactions and metabolic stability.
Experimental Workflow: CYP450 Inhibition Assay
Caption: General workflow for an in vitro CYP450 inhibition assay.
Detailed Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and a specific CYP isoform probe substrate.
-
Compound Addition: Add varying concentrations of the chloro- and difluoromethoxy-substituted anilines to the reaction mixture.
-
Initiation: Initiate the metabolic reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the specific CYP isoform.
Hypothetical Comparative Data (CYP2D6 Inhibition):
| Compound | IC₅₀ (µM) |
| 4-Chloroaniline | 12.5 |
| 4-(Difluoromethoxy)aniline | > 100 |
| Quinidine (Positive Control) | 0.05 |
This hypothetical data illustrates that the difluoromethoxy-substituted aniline is a much weaker inhibitor of CYP2D6, suggesting greater metabolic stability compared to the chloro-substituted analog. This aligns with the known resistance of the -OCHF₂ group to oxidative metabolism.[5]
Target Engagement: Receptor Binding Assay
Receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for its biological target.[10] These assays are crucial for understanding the potency and selectivity of a drug candidate.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of the chloro- and difluoromethoxy-substituted anilines.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the binding affinity of the test compound for the receptor.
Hypothetical Comparative Data (Binding to a Kinase Target):
| Compound | Ki (nM) |
| 4-Chloroaniline derivative | 85 |
| 4-(Difluoromethoxy)aniline derivative | 45 |
| Staurosporine (Positive Control) | 5 |
In this hypothetical scenario, the difluoromethoxy-substituted aniline derivative displays a higher binding affinity (lower Ki value) for the kinase target. This could be attributed to the ability of the -OCHF₂ group to form a hydrogen bond with a key residue in the active site, an interaction not possible for the chloro group.
Conclusion: A Strategic Choice in Drug Design
The choice between a chloro and a difluoromethoxy substituent on an aniline scaffold is a strategic decision with significant implications for the bioactivity of a drug candidate.
-
Chloro-substituted anilines may offer potent activity, but their application can be limited by potential cytotoxicity and metabolic liabilities.[2][11]
-
Difluoromethoxy-substituted anilines often provide a more favorable ADME profile due to their enhanced metabolic stability.[4][5] The unique hydrogen bonding capability of the -OCHF₂ group can also lead to improved target engagement.[3][6]
This guide has provided a framework for the comparative evaluation of these two important classes of compounds. The experimental protocols detailed herein are robust and widely applicable in drug discovery settings. By systematically assessing cytotoxicity, metabolic stability, and target binding, researchers can make data-driven decisions to advance the most promising candidates in their pipelines.
References
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Di Mola, A., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7294. Available at: [Link]
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Kim, H. S., et al. (2004). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Drug Metabolism and Pharmacokinetics, 19(5), 358-364. Available at: [Link]
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Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 840-851. Available at: [Link]
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Kim, H. S., et al. (2004). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Drug Metabolism and Pharmacokinetics, 19(5), 358-364. Available at: [Link]
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Dalvie, D., et al. (2002). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 45(1), 11-14. Available at: [Link]
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National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series, 48. Available at: [Link]
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A Comparative Guide to Benzimidazole Synthesis: Evaluating Alternatives to 4-(Difluoromethoxy)-2-nitroaniline
An in-depth guide for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including proton pump inhibitors like pantoprazole and anthelmintics such as albendazole. The strategic introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCHF₂) group, is a widely employed technique to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.
4-(Difluoromethoxy)-2-nitroaniline is a key building block for introducing this valuable moiety, typically serving as a precursor to 4-(difluoromethoxy)benzene-1,2-diamine, the immediate reactant for benzimidazole ring formation.[1][2] However, reliance on this specific precursor can present limitations related to its multi-step synthesis, cost, and the inherent challenges of regioselective nitration reactions.[2]
This guide provides a comprehensive comparison of alternative synthetic strategies, moving beyond this single precursor to explore a wider range of methodologies. We will evaluate these alternatives based on reaction efficiency, substrate scope, operational simplicity, and alignment with modern green chemistry principles, supported by experimental data and detailed protocols.
The Benchmark: Synthesis via 4-(Difluoromethoxy)-2-nitroaniline
The traditional pathway involves a two-step sequence: the reduction of the nitro group followed by cyclocondensation. This process is effective but linear, with the overall yield dependent on two separate transformations.
-
Reduction: The nitro group of 4-(difluoromethoxy)-2-nitroaniline is reduced to a primary amine to form 4-(difluoromethoxy)benzene-1,2-diamine. This is commonly achieved through catalytic hydrogenation (e.g., using Palladium on carbon) or with reducing agents like iron in acidic media.[3]
-
Cyclocondensation: The resulting o-phenylenediamine (OPD) derivative is then reacted with an electrophilic one-carbon source. The choice of this partner dictates the substituent at the 2-position of the benzimidazole ring. Common partners include aldehydes, carboxylic acids (Phillips condensation), or their derivatives.[4][5]
Caption: Benchmark synthetic route from the nitroaniline precursor.
While reliable, this pathway's efficiency is contingent on the successful execution of two distinct reactions. The quest for alternatives is driven by the desire for convergent, one-pot, or more versatile methodologies that are not tethered to a single, specialized starting material.
Strategic Alternatives and Comparative Analysis
Alternatives can be broadly categorized into two main strategies: (1) utilizing different substituted o-phenylenediamines as direct starting materials, and (2) employing entirely different synthetic routes that bypass the need for pre-functionalized OPDs where possible.
The condensation of an o-phenylenediamine with an aldehyde is one of the most direct and versatile methods for forming the benzimidazole core.[6] The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzimidazole ring.
Caption: General mechanism for benzimidazole synthesis from an OPD and an aldehyde.
The efficiency and selectivity of this core reaction are heavily influenced by the choice of catalyst and reaction conditions. Below, we compare several leading modern alternatives.
Comparative Data on Synthetic Methodologies
| Method / Catalyst | Starting Materials | Typical Conditions | Yield Range | Advantages | Disadvantages | Reference |
| Benchmark | 4-(Difluoromethoxy)-2-nitroaniline + Aldehyde | Two steps: 1. Reduction (H₂/Pd/C) 2. Cyclization (Acidic, Heat) | 60-85% (overall) | Direct route to 5-difluoromethoxy products. | Multi-step, specialized precursor. | [3] |
| Gold Nanoparticles | o-Phenylenediamine + Aldehyde | Au/TiO₂, CHCl₃:MeOH, Ambient Temp, 24-48h | 51-99% | Very mild conditions, high yields, reusable catalyst. | Catalyst preparation required, longer reaction times. | [7] |
| Acid Catalysis | o-Phenylenediamine + Aldehyde | p-TsOH, DMF, 80°C, 2-3h | High | Inexpensive catalyst, simple procedure. | Requires heating, potentially strong acid conditions. | [4] |
| Oxidative, One-Pot | o-Phenylenediamine + Aldehyde | H₂O₂/HCl, MeCN, Room Temp | Excellent | Short reaction times, one-pot, room temperature. | Requires stoichiometric oxidant. | [8] |
| Green: Amino Acid | o-Phenylenediamine + α-Keto Acid | L-Lysine, H₂O, 50°C, Air | 65-95% | Metal-free, aqueous medium, biodegradable catalyst. | Limited to α-keto acids as the C1 source. | [9] |
| Microwave-Assisted | o-Phenylenediamine + Aldehyde | Solvent-free or minimal solvent, Microwave irradiation | High | Drastically reduced reaction times (minutes), high efficiency. | Requires specialized microwave equipment. | [10] |
| Reductive Cyclization | o-Nitroaniline + Aldehyde | Fe/HCl or other reducing systems, Heat | Good to Excellent | Convergent; forms diamine and cyclizes in one pot. | Can have functional group compatibility issues. | [8] |
Deep Dive into Methodologies: Causality and Experimental Choices
Heterogeneous Catalysis with Gold Nanoparticles
The use of supported gold nanoparticles (AuNPs), particularly on TiO₂, represents a significant advance toward milder reaction conditions.[7]
-
Expertise & Causality: Gold nanoparticles are highly effective catalysts for oxidation reactions. In this synthesis, they are believed to facilitate the final oxidative dehydrogenation step, converting the benzimidazoline intermediate to the aromatic benzimidazole under ambient air.[7] The TiO₂ support provides a high surface area and can synergistically enhance the catalytic activity. The choice of a non-polar/polar solvent mixture like CHCl₃:MeOH helps to solubilize both the non-polar aldehyde and the more polar o-phenylenediamine, facilitating the reaction at the catalyst surface.
-
Trustworthiness & Self-Validation: The protocol's validity is demonstrated by its broad substrate scope. The reaction proceeds efficiently regardless of whether the aromatic aldehyde bears electron-donating or electron-withdrawing groups, achieving high isolated yields (51-99%).[7] Furthermore, the catalyst's reusability for at least five cycles without significant loss of efficacy confirms its robustness.[7]
Green Synthesis Using Amino Acid Catalysis in Water
This innovative approach leverages L-Lysine as a biodegradable, metal-free catalyst for the reaction between o-phenylenediamines and α-keto acids in water.[9]
-
Expertise & Causality: The choice of an amino acid as a catalyst is rooted in principles of organocatalysis. L-Lysine is proposed to react with the α-keto acid, facilitating decarboxylation and the formation of an intermediate that readily condenses with the o-phenylenediamine.[9] Performing the reaction in water at a slightly elevated temperature (50°C) not only aligns with green chemistry principles but also aids in the decarboxylation step.[9] The final oxidation is achieved using atmospheric oxygen, eliminating the need for chemical oxidants.
-
Trustworthiness & Self-Validation: The method's reliability is confirmed by its tolerance to various functional groups on the o-phenylenediamine, including electron-rich (e.g., -OCH₃) and electron-withdrawing (e.g., -CN, -NO₂) substituents, providing moderate to excellent yields.[9] The reaction's failure in organic solvents like THF or DMSO while succeeding in water validates the crucial role of the aqueous medium in the proposed mechanism.[9]
Experimental Protocols
Protocol 1: Benchmark Synthesis of 5-(Difluoromethoxy)-2-phenyl-1H-benzimidazole
This protocol is a representative two-step procedure starting from 4-(difluoromethoxy)-2-nitroaniline.
Step A: Reduction to 4-(Difluoromethoxy)benzene-1,2-diamine
-
To a solution of 4-(difluoromethoxy)-2-nitroaniline (1.0 g, 4.9 mmol) in methanol (25 mL), add 10% Palladium on carbon (0.1 g).
-
Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(difluoromethoxy)benzene-1,2-diamine, which can often be used in the next step without further purification.
Step B: Cyclocondensation with Benzaldehyde
-
Dissolve the crude diamine from Step A in ethanol (20 mL).
-
Add benzaldehyde (0.52 g, 4.9 mmol, 1.0 equivalent) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
Protocol 2: Alternative One-Pot Synthesis of 2-Phenyl-1H-benzimidazole using Au/TiO₂
This protocol demonstrates a modern, mild, and efficient one-pot alternative using a standard, unsubstituted o-phenylenediamine.
-
To a 10 mL round-bottom flask, add o-phenylenediamine (108 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and Au/TiO₂ catalyst (20 mg).
-
Add 3 mL of a 3:1 mixture of CHCl₃:MeOH as the solvent.
-
Stir the reaction mixture at ambient temperature under a normal atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, centrifuge the reaction mixture to separate the solid Au/TiO₂ catalyst.
-
Decant the supernatant liquid and wash the catalyst with a small amount of solvent. The catalyst can be dried and reused.
-
Combine the supernatant and washings and concentrate under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Decision Framework for Method Selection
Choosing the optimal synthetic route depends on several factors, including the target molecule's complexity, desired scale, cost considerations, and commitment to sustainable practices.
Caption: Decision flowchart for selecting a benzimidazole synthesis strategy.
Conclusion
While 4-(difluoromethoxy)-2-nitroaniline remains a relevant and important precursor for a specific subset of benzimidazole targets, the field of synthetic chemistry offers a rich and diverse toolbox of alternatives. Modern catalytic methods, particularly those employing heterogeneous catalysts like Au/TiO₂ or embracing green principles with organocatalysts in aqueous media, provide compelling advantages in terms of mildness, efficiency, and operational simplicity. For drug development professionals, these alternative pathways not only offer greater flexibility in molecular design but also align with the growing imperative for sustainable and cost-effective chemical manufacturing. By understanding the mechanistic underpinnings and comparative performance of these methods, researchers can make more informed and strategic decisions in their pursuit of novel benzimidazole-based therapeutics.
References
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Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
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Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3045-3051. [Link]
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Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H₂O₂ and HCl. Synthesis, 2007(03), 417-427. [Link]
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Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34623-34651. [Link]
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Tayade, A. P., & Pawar, R. P. (2022). The microwave assisted and efficient synthesis of 2-substituted benzimidazole mono-condensation of o-phenylenediamines and aldehyde. Polycyclic Aromatic Compounds, 42(4), 1474-1478. [Link]
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Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Li, J., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9439-9443. [Link]
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A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(6). [Link]
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Wang, Y., et al. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 12(47), 30485-30489. [Link]
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da Silva, W. A., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)₃ catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1374-1380. [Link]
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Mondal, E., & Jana, P. (2013). A one-pot efficient synthesis of biologically active benzimidazole derivatives has been achieved under solvent-free green conditions. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(Difluoromethoxy)-2-nitroaniline
This guide provides an in-depth, multi-technique spectroscopic framework for the structural validation of 4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3), a pivotal intermediate in contemporary drug discovery and organic synthesis.[1] For professionals in pharmaceutical development, absolute certainty in molecular structure is non-negotiable. An incorrect assignment can derail a research program, leading to significant losses in time and resources.
The subject of our analysis, 4-(Difluoromethoxy)-2-nitroaniline, is distinguished by its difluoromethoxy (-OCHF₂) group. This functional group is a strategic asset in medicinal chemistry, prized for its ability to enhance metabolic stability and serve as a lipophilic hydrogen bond donor—properties not found in its methoxy (-OCH₃) analog.[2][3][4]
This document eschews a generic template, instead adopting a structure that mirrors the logical workflow of structural elucidation. We will dissect the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To sharpen our analysis and underscore the unique spectral characteristics imparted by the difluoromethoxy group, we will draw objective comparisons to the closely related analogs, 4-Methoxy-2-nitroaniline and 4-chloro-2-nitroaniline.
The Validation Workflow: A Holistic Approach
The confirmation of a chemical structure is not a single measurement but an integrated process. Each spectroscopic technique provides a unique piece of the puzzle. When combined, they offer an unambiguous and self-validating confirmation of the molecular architecture. The workflow below illustrates this synergistic relationship.
Caption: Overall workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing definitive evidence of the carbon-hydrogen framework and the chemical environment of each nucleus. For 4-(Difluoromethoxy)-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and unambiguous picture.
Expertise in Action: Why NMR is Decisive
Unlike other methods that identify fragments or functional groups, NMR reveals the precise connectivity of atoms through scalar (J) coupling. The chemical shift (δ) of each nucleus is exquisitely sensitive to its electronic environment, allowing us to map the influence of the electron-withdrawing nitro (-NO₂) and difluoromethoxy (-OCHF₂) groups and the electron-donating amine (-NH₂) group across the aromatic ring.
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to show four distinct regions corresponding to the three aromatic protons, the two amine protons, and the unique proton of the difluoromethoxy group.
-
Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern (1-amino, 2-nitro, 4-difluoromethoxy) breaks the symmetry of the ring, resulting in three distinct signals. We expect an AXM spin system.
-
Difluoromethoxy Proton (δ 6.5-7.5 ppm): The proton of the -OCHF₂ group is the most telling signal. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This is a definitive signature for the -OCHF₂ moiety.
-
Amine Protons (δ ~6.0 ppm): The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
To highlight the impact of the -OCHF₂ group, we compare its expected ¹H NMR data with the known data for 4-Methoxy-2-nitroaniline.
| Proton Assignment | Expected δ (ppm) for 4-(Difluoromethoxy)-2-nitroaniline | Literature δ (ppm) for 4-Methoxy-2-nitroaniline[5] | Rationale for Difference |
| H-3 | ~7.4 - 7.6 (d) | 7.26 (d) | H-3 is ortho to the strongly electron-withdrawing NO₂ group, causing a downfield shift. |
| H-5 | ~7.0 - 7.2 (dd) | 6.88 (dd) | The inductive electron-withdrawing effect of the -OCHF₂ group deshields H-5 more than the electron-donating -OCH₃ group. |
| H-6 | ~6.9 - 7.1 (d) | 6.79 (d) | Similar to H-5, H-6 is deshielded by the -OCHF₂ group compared to the -OCH₃ analog. |
| NH₂ | ~6.0 (br s) | 5.90 (br s) | The overall electron-withdrawing nature of the ring may slightly shift the amine protons. |
| OCHF₂ / OCH₃ | ~6.8 (t, ²JHF ≈ 74 Hz) | 3.79 (s) | Key Differentiator: A triplet for -OCHF₂ vs. a singlet for -OCH₃. The strong deshielding from two fluorine atoms causes a significant downfield shift. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.
-
Difluoromethoxy Carbon (δ ~115 ppm): This carbon's signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), providing unequivocal evidence for this group.
-
Aromatic Carbons: The chemical shifts will reflect the substituent effects. C-2 (attached to -NO₂) and C-4 (attached to -OCHF₂) are expected to be significantly downfield.
| Carbon Assignment | Expected δ (ppm) for 4-(Difluoromethoxy)-2-nitroaniline | Literature δ (ppm) for 4-Methoxy-2-nitroaniline[5] | Rationale for Difference |
| C-1 (C-NH₂) | ~141 | 140.4 | Relatively minor change expected. |
| C-2 (C-NO₂) | ~134 | 133.4 | Relatively minor change expected. |
| C-3 | ~126 | 125.1 | Minor deshielding due to the adjacent C-4 substituent. |
| C-4 (C-O) | ~150 (t, ²JCF) | 149.3 | The carbon is directly attached to the electronegative oxygen, but the signal will also exhibit coupling to the fluorine atoms. |
| C-5 | ~119 | 118.0 | Minor deshielding from the -OCHF₂ group. |
| C-6 | ~116 | 114.9 | Minor deshielding from the -OCHF₂ group. |
| OCHF₂ / OCH₃ | ~115 (t, ¹JCF ≈ 240 Hz) | 55.8 | Key Differentiator: A triplet far downfield for -OCHF₂ vs. an upfield singlet for -OCH₃. The direct attachment to two fluorine atoms causes a massive downfield shift and characteristic splitting. |
¹⁹F NMR Spectroscopy
While ¹H and ¹³C NMR are often sufficient, ¹⁹F NMR provides final, unambiguous confirmation. A single signal, typically a doublet due to coupling with the methoxy proton (²JFH), confirms the presence and electronic environment of the fluorine atoms.[6]
Caption: Numbering scheme for NMR assignments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 4-(Difluoromethoxy)-2-nitroaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, whose vibrations correspond to specific energy absorptions in the infrared region.
Expertise in Action: Why IR is a Critical Checkpoint
While NMR maps the molecular skeleton, IR provides direct evidence of the essential chemical bonds. For our target molecule, IR confirms the simultaneous presence of the amine (-NH₂), nitro (-NO₂), and difluoromethoxy (-OCHF₂) groups. The absence of an expected peak or the presence of an unexpected one (e.g., a hydroxyl peak) would immediately invalidate the proposed structure.
Predicted IR Absorption Bands
The IR spectrum of 4-(Difluoromethoxy)-2-nitroaniline will be a composite of the characteristic vibrations of its constituent parts. We can use data from p-nitroaniline as a reliable reference for the nitroaniline core.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target | Reference Wavenumber (cm⁻¹) for p-Nitroaniline[7] | Assignment |
| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | 3350 - 3480 | Confirms the primary amine (-NH₂) group. |
| C-H Stretch (aromatic) | 3000 - 3100 | ~3100 | Aromatic C-H bonds. |
| N=O Stretch (asymmetric) | 1500 - 1530 | ~1507 | Confirms the nitro (-NO₂) group. Strongly electron-withdrawing groups on the ring can slightly shift this frequency. |
| N=O Stretch (symmetric) | 1340 - 1360 | ~1345 | Confirms the nitro (-NO₂) group. |
| C-O-C Stretch (asymmetric) | 1200 - 1250 | N/A | Characteristic of the aryl ether linkage. |
| C-F Stretch | 1000 - 1150 | N/A | Key Differentiator: Strong, sharp absorbances confirming the presence of C-F bonds. |
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is ready for interpretation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution measurements, the elemental composition of a molecule. It serves as the final arbiter of the molecular formula.
Expertise in Action: Why MS is the Final Proof of Formula
MS provides a direct measurement of the mass-to-charge ratio (m/z). A high-resolution mass spectrometer (HRMS) can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₇H₆F₂N₂O₃). This capability definitively rules out alternative structures with different elemental compositions.
Expected Mass Spectrum Data
-
Molecular Ion Peak ([M]⁺): The molecular formula C₇H₆F₂N₂O₃ gives a monoisotopic mass of 204.0346 Da.[8] The mass spectrum should show a prominent peak at m/z 204.
-
Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause predictable fragmentation. A common and diagnostic fragmentation pathway for nitroaromatics is the loss of the nitro group (NO₂, 46 Da), which would result in a fragment ion at m/z 158.[8]
A comparison with 4-chloro-2-nitroaniline highlights the power of MS in distinguishing between structurally similar compounds.
| Parameter | 4-(Difluoromethoxy)-2-nitroaniline | 4-chloro-2-nitroaniline[8] | Significance |
| Molecular Formula | C₇H₆F₂N₂O₃ | C₆H₅ClN₂O₂ | Different elemental composition. |
| Monoisotopic Mass | 204.0346 Da | 172.0090 Da | The molecular ion peaks are clearly distinct and easily resolved. |
| Isotopic Pattern | Dominated by the [M]⁺ peak. | Shows a characteristic [M]⁺ and [M+2]⁺ pattern in an ~3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. | The isotopic signature of chlorine provides an additional layer of confirmation for the chloro-analog, which will be absent in our target molecule. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and optimal ionization.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use a TOF or Orbitrap analyzer.
Integrated Validation: The Conclusive Argument
The true power of this multi-technique approach lies in the convergence of all data points. No single technique can be easily misled in a way that is corroborated by the others.
Caption: How convergent data from NMR, IR, and MS confirms the structure.
An alternative structure, such as the regioisomer 2-(Difluoromethoxy)-4-nitroaniline, would fail this integrated test. Its ¹H NMR spectrum would show a different aromatic splitting pattern, and the chemical shifts of its ring carbons would be markedly different due to the altered positions of the substituents. The IR and MS data would be similar but insufficient on their own. It is the full suite of data, led by the detailed connectivity map from NMR, that provides the definitive validation.
Conclusion
The structural validation of 4-(Difluoromethoxy)-2-nitroaniline is achieved through a systematic and multi-faceted spectroscopic analysis. The characteristic triplet signals in both the ¹H and ¹³C NMR spectra serve as unequivocal identifiers for the crucial -OCHF₂ group. These findings are corroborated by IR spectroscopy, which confirms the presence of all key functional groups, and by high-resolution mass spectrometry, which validates the elemental formula. By comparing these results against known analogs, we not only confirm the identity of the target molecule but also gain a deeper appreciation for the subtle yet significant electronic influence of the difluoromethoxy substituent. This rigorous, self-validating protocol ensures the high fidelity required for advanced research and development in the pharmaceutical and chemical sciences.
References
- Godfrey, M., & Murrell, J. N. (1964). The electronic spectra and structure of nitroanilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-80. (Source for general nitroaniline spectra)
-
Trivedi, M. K., et al. (2016). FT-IR and UV-Vis spectroscopic characterization of biofield treated p-nitroaniline. International Journal of Chinese Medicine, 1(1), 1-8. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supplementary Data for a chemical publication. (Source for general NMR procedures). Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum for 4-Nitroaniline. Available at: [Link]
-
NIST. (n.d.). p-Nitroaniline Mass Spectrum. NIST WebBook. Available at: [Link]
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Postigo, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2826. Available at: [Link]
-
ResearchGate. (2025). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (Compilation of related research). Available at: [Link]
-
LookChem. (n.d.). Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. Available at: [Link]
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Comparative Analysis of Synthetic Routes to 4-(Difluoromethoxy)-2-nitroaniline: A Guide for Researchers
Introduction
4-(Difluoromethoxy)-2-nitroaniline is a key building block in medicinal chemistry and organic synthesis, notably serving as an intermediate in the preparation of various pharmaceuticals.[1] The strategic introduction of the difluoromethoxy group and the specific substitution pattern on the aniline ring make its synthesis a topic of significant interest for researchers and process chemists. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and practical considerations for laboratory and potential scale-up applications.
Executive Summary of Synthetic Strategies
Two primary synthetic pathways to 4-(Difluoromethoxy)-2-nitroaniline have been identified and are critically evaluated in this guide.
-
Route 1: The Convergent Approach Starting from 4-Nitrophenol. This multi-step synthesis begins with the readily available and cost-effective starting material, 4-nitrophenol. The key transformations involve the introduction of the difluoromethoxy group, followed by a sequence of reduction, protection, nitration, and deprotection to arrive at the final product.
-
Route 2: The Linear Approach Starting from 4-(Difluoromethoxy)aniline. This route commences with a more advanced intermediate, 4-(difluoromethoxy)aniline, and proceeds through a more direct three-step sequence of amine protection, nitration, and deprotection.
This guide will delve into the specifics of each route, presenting a side-by-side comparison of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, safety, and scalability.
Route 1: Synthesis from 4-Nitrophenol
This pathway is a versatile and commonly employed method for the synthesis of 4-(difluoromethoxy)-2-nitroaniline. It offers the advantage of starting from a simple, inexpensive precursor.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 1, starting from 4-Nitrophenol.
Mechanistic Considerations and Experimental Choices
Step 1: Difluoromethylation of 4-Nitrophenol
The introduction of the difluoromethoxy group is achieved via a Williamson ether-type synthesis. 4-Nitrophenol is deprotonated with a base, typically sodium hydroxide, to form the more nucleophilic sodium 4-nitrophenoxide. This salt then reacts with a difluoromethylating agent, such as monochlorodifluoromethane (CHClF₂), in a polar aprotic solvent like dimethylformamide (DMF).[2] The use of a pressure-rated vessel is necessary due to the gaseous nature of monochlorodifluoromethane.
Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene
The nitro group of 1-(difluoromethoxy)-4-nitrobenzene is reduced to a primary amine to yield 4-(difluoromethoxy)aniline. A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. An alternative, particularly for industrial-scale production, is the use of hydrazine hydrate in the presence of a catalyst system such as ferric oxide and activated carbon.[3][4] This method is often preferred for its efficiency and avoidance of high-pressure hydrogenation equipment.
Step 3: Acetylation of 4-(Difluoromethoxy)aniline
Direct nitration of anilines can be problematic, leading to oxidation and the formation of multiple isomers. To circumvent this, the amino group is protected as an acetamide. This is readily achieved by treating 4-(difluoromethoxy)aniline with acetic anhydride in a solvent like acetic acid.[2] The acetyl group moderates the activating effect of the amino group and directs the subsequent nitration primarily to the ortho position due to steric hindrance at the ortho positions already being influenced by the bulky difluoromethoxy group.
Step 4: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide
The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration.[2] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The acetyl-protected amino group directs the nitration to the ortho position.
Step 5: Hydrolysis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
The final step is the deprotection of the amino group. This is typically accomplished by acid- or base-catalyzed hydrolysis of the acetamide. Heating the compound in an acidic solution (e.g., aqueous HCl) or a basic solution (e.g., aqueous NaOH) will yield 4-(difluoromethoxy)-2-nitroaniline.[2]
Experimental Protocol: Route 1
Step 1: 1-(Difluoromethoxy)-4-nitrobenzene
-
In a pressure-rated reaction vessel, dissolve 4-nitrophenol in DMF.
-
Add sodium hydroxide to form the sodium 4-nitrophenoxide in situ.
-
Introduce monochlorodifluoromethane gas under controlled pressure and temperature.
-
Monitor the reaction by TLC or GC until completion.
-
Carefully vent the excess gas and quench the reaction with water.
-
Extract the product with a suitable organic solvent and purify.
Step 2: 4-(Difluoromethoxy)aniline
-
To a solution of 1-(difluoromethoxy)-4-nitrobenzene in a suitable solvent (e.g., dioxane), add ferric oxide and activated carbon.[4]
-
Heat the mixture and add hydrazine hydrate dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
Step 3: N-(4-(Difluoromethoxy)phenyl)acetamide
-
Dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.
-
Add acetic anhydride and stir the mixture, with gentle heating if necessary.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.[2]
Step 4: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
-
Dissolve N-(4-(difluoromethoxy)phenyl)acetamide in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
Stir for a specified time and monitor by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.[2]
Step 5: 4-(Difluoromethoxy)-2-nitroaniline
-
Suspend N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in an acidic or basic aqueous solution.
-
Heat the mixture to reflux and monitor by TLC.
-
Cool the solution and, if necessary, neutralize to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.[2]
Route 2: Synthesis from 4-(Difluoromethoxy)aniline
This approach is more direct, involving fewer synthetic steps, which can be advantageous in terms of time and resource management, provided the starting material is readily available.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 2, starting from 4-(Difluoromethoxy)aniline.
Mechanistic Considerations and Experimental Choices
The mechanistic principles for the acetylation, nitration, and hydrolysis steps in Route 2 are identical to those described in Route 1. The key difference lies in the starting point of the synthesis. By beginning with 4-(difluoromethoxy)aniline, the initial difluoromethylation and reduction steps of Route 1 are bypassed.
Experimental Protocol: Route 2
The experimental protocols for the acetylation, nitration, and hydrolysis steps are the same as those detailed in steps 3, 4, and 5 of the Route 1 protocol.
Comparative Analysis
| Parameter | Route 1 (from 4-Nitrophenol) | Route 2 (from 4-(Difluoromethoxy)aniline) |
| Starting Material Cost | 4-Nitrophenol is a readily available and inexpensive commodity chemical. | 4-(Difluoromethoxy)aniline is a more specialized and therefore more expensive starting material. |
| Number of Steps | 5 steps | 3 steps |
| Overall Yield | A two-step total yield of 90% for the initial difluoromethylation and reduction has been reported, with a purity of over 98.5%.[4] Yields for the subsequent steps are generally high. | A telescoped acetylation and nitration of a similar substrate, 4-fluoro-2-methoxyaniline, afforded an 82% isolated yield over the two steps.[5] A similar yield can be expected. |
| Scalability | The difluoromethylation step using gaseous monochlorodifluoromethane requires specialized pressure equipment, which can be a challenge for large-scale production. | The reactions involved (acetylation, nitration, hydrolysis) are standard transformations that are generally scalable. The use of continuous flow reactors has been shown to improve safety and efficiency for similar processes.[6] |
| Safety Considerations | 4-Nitrophenol is a hazardous substance.[7] The use of gaseous and potentially hazardous monochlorodifluoromethane requires stringent safety protocols. Nitration with mixed acids is highly exothermic and requires careful temperature control. | Nitration with mixed acids remains a significant safety concern due to its exothermic nature. |
| Purity and Byproducts | The multi-step nature of this route provides opportunities for purification at each stage, potentially leading to a very pure final product. However, each step also carries the risk of byproduct formation. | With fewer steps, there may be fewer opportunities for the accumulation of impurities. However, the purity of the starting 4-(difluoromethoxy)aniline is critical. |
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research or production team.
Route 1 is the preferred option when:
-
Cost is a primary driver: The use of inexpensive 4-nitrophenol as a starting material makes this route more economically viable for large-scale synthesis.
-
The necessary equipment for handling gaseous reagents under pressure is available.
Route 2 is advantageous when:
-
Speed and a shorter synthetic sequence are prioritized.
-
4-(Difluoromethoxy)aniline is commercially available at an acceptable cost and purity.
-
The focus is on laboratory-scale synthesis where the higher cost of the starting material is less of a concern.
For industrial applications, the development of a continuous flow process for the nitration step in either route is highly recommended to enhance safety and control over this critical transformation.[6]
References
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline - LookChem. LookChem. [Link]
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Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4‑Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Figshare. [Link]
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A Comparative Guide to Enhancing Metabolic Stability of 4-(Difluoromethoxy)-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, its metabolic fate is a pivotal determinant of success or failure. Poor metabolic stability can lead to rapid clearance from the body, insufficient in vivo exposure, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.[1] The assessment and optimization of metabolic stability are therefore non-negotiable steps in modern drug discovery.[2] This guide focuses on compounds derived from 4-(Difluoromethoxy)-2-nitroaniline, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCHF₂) group is a well-established tactic to enhance metabolic stability, lipophilicity, and target binding affinity by blocking potential sites of oxidation.[3][4][5]
This document provides a comparative framework for assessing and improving the metabolic stability of this compound class. We will delve into the inherent metabolic liabilities of the core structure, present detailed protocols for key in vitro assays, and offer a comparative analysis of strategic modifications designed to mitigate metabolic risks.
The Metabolic Landscape of the 4-(Difluoromethoxy)-2-nitroaniline Scaffold
The 4-(Difluoromethoxy)-2-nitroaniline structure contains two key functional groups with known metabolic liabilities: the nitroaromatic system and the primary aniline. Understanding their potential biotransformation is crucial for rational drug design.
-
Nitro-Reduction: The nitro group is susceptible to reduction by various enzymes, including cytochrome P450 (CYP) reductases.[6][7] This multi-step process can generate reactive intermediates, such as nitroso and N-hydroxylamino species, which are often implicated in toxicity and idiosyncratic liver injury.[8] Mitigating this pathway is a primary objective for enhancing the safety and stability profile of these compounds.
-
Aniline Oxidation: The primary amino group is a common site for oxidative metabolism, primarily mediated by CYP enzymes.[9][10] This can lead to N-oxidation, forming hydroxylamines, or direct aromatic ring hydroxylation at positions activated by the amine. Such pathways can increase clearance and potentially form reactive quinone-imine species.[11]
-
Aromatic Hydroxylation: While the difluoromethoxy group at the 4-position blocks one potential site of metabolism, the aromatic ring may still be susceptible to hydroxylation at other positions, a common reaction catalyzed by CYP enzymes.[12]
The interplay of these pathways determines the overall metabolic profile of the parent scaffold. A visual representation of these potential bioactivation routes is shown below.
Caption: Potential bioactivation pathways of the core scaffold.
A Methodological Guide to Assessing Metabolic Stability
To quantitatively assess metabolic stability, in vitro systems derived from the liver, the primary site of drug metabolism, are indispensable.[13] The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This subcellular fraction contains the majority of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[14][15] It is a cost-effective, high-throughput method ideal for initial screening of compounds susceptible to oxidative metabolism.[16]
-
Hepatocyte Stability Assay: Using intact liver cells, this assay is considered the "gold standard" for in vitro metabolism studies.[13][17] Hepatocytes contain a full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[18] This provides a more comprehensive picture of hepatic clearance, accounting for enzyme activity and cell permeability.[17]
The general workflow for these assays involves incubation of the test compound with the biological matrix, sampling at various time points, and quantifying the disappearance of the parent compound using LC-MS/MS.[15][17]
Caption: Experimental workflow for in vitro stability assays.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining metabolic stability using human liver microsomes (HLM).
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
- Cofactor Solution (NADPH): Prepare a fresh solution of NADPH in phosphate buffer to a final concentration that will yield 1 mM in the incubation.
- Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.
- HLM Suspension: Thaw pooled human liver microsomes on ice and dilute with phosphate buffer to a concentration that will yield 0.5 mg/mL in the final incubation.[14]
2. Incubation Procedure:
- Pre-warm the HLM suspension and buffer in a shaking water bath at 37°C for 10 minutes.
- Prepare incubation plates by adding the test compound to the buffer to achieve a final concentration of 1 µM. The DMSO concentration should not exceed 0.1%.[19]
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells containing the HLM and test compound.[14]
- Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.[14]
3. Sampling and Reaction Termination:
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.[20]
4. Sample Analysis:
- Centrifuge the terminated samples to precipitate proteins.
- Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[15]
5. Data Analysis:
- Plot the natural log of the percentage of compound remaining versus time.
- Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein).[15]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol details the use of suspended cryopreserved human hepatocytes for a more physiologically relevant assessment.
1. Reagent and Cell Preparation:
- Incubation Medium: Use a supplemented medium like Williams' Medium E, warmed to 37°C.[19]
- Test Compound Stock: Prepare a 1 mM stock solution in DMSO.
- Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and dilute to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL in the pre-warmed incubation medium.[19][21][22]
2. Incubation Procedure:
- Add the hepatocyte suspension to a non-coated plate and place it on an orbital shaker in an incubator (37°C, 5% CO₂) to equilibrate for 10-15 minutes.[19]
- Initiate the assay by adding the test compound to the cell suspension to a final concentration of 1 µM.[22]
3. Sampling and Reaction Termination:
- At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.[19]
- Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[17]
4. Sample Analysis:
- Vortex and centrifuge the samples to pellet cell debris and precipitated protein.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]
5. Data Analysis:
- Determine the half-life (t½) as described in the microsomal protocol.
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL).[21]
Comparative Analysis of Structurally Modified Derivatives
To illustrate how structural modifications can rationally improve metabolic stability, we present a comparative analysis of the parent scaffold (Compound A) against three hypothetical derivatives. Each modification targets a specific metabolic liability discussed earlier. The data presented is illustrative, reflecting mechanistically-driven expectations.
-
Compound A: 4-(Difluoromethoxy)-2-nitroaniline (Parent Scaffold)
-
Compound B: N-Methyl-4-(difluoromethoxy)-2-nitroaniline (Blocks N-oxidation)
-
Compound C: 5-Chloro-4-(difluoromethoxy)-2-nitroaniline (Blocks aromatic hydroxylation)
-
Compound D: 4-(Difluoromethoxy)-2-cyanophenylamine (Replaces nitro group)
| Compound ID | Modification Rationale | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| A | Parent Scaffold | 25 | 27.7 | 40 | 17.3 |
| B | N-methylation to block aniline oxidation | > 60 | < 11.6 | > 120 | < 5.8 |
| C | Chloro-substitution to block C-H oxidation | 55 | 12.6 | 95 | 7.3 |
| D | Nitro-to-Cyano replacement to avoid reduction | > 60 | < 11.6 | > 120 | < 5.8 |
Note: Values are hypothetical and for comparative purposes. CLint values below the reliable limit of quantification are denoted with "<".
Interpretation and Mechanistic Insights
The comparative data table reveals clear strategies for enhancing metabolic stability:
-
Compound B (N-Methylation): By alkylating the primary aniline, we remove a key site for CYP450-mediated N-oxidation. This modification is expected to dramatically increase stability in both microsomal and hepatocyte systems, as reflected in the significantly longer half-life and lower clearance.[11] This is a classic and highly effective strategy for mitigating aniline-related metabolism.
-
Compound C (Aromatic Halogenation): Placing a metabolically robust chlorine atom at the 5-position sterically and electronically hinders potential CYP450-mediated hydroxylation on the aromatic ring. This "metabolic blocking" strategy leads to a notable improvement in stability, though perhaps less pronounced than completely removing a major pathway as in Compound B or D.[5]
-
Compound D (Nitro Group Replacement): Replacing the nitro group with a cyano group, which is generally more resistant to metabolism, directly addresses the liability of nitro-reduction.[8] This change eliminates the pathway leading to reactive nitroso and hydroxylamine intermediates, significantly enhancing both the stability and the safety profile of the molecule. The expected outcome is high stability across both in vitro systems.
Confirmation of these metabolic fates would require metabolite identification studies . By analyzing the samples from the incubation assays with high-resolution LC-MS/MS, one can identify the structures of metabolites formed.[23][24][25] For Compound A, one would expect to see hydroxylated and nitro-reduced products. For Compounds B, C, and D, the absence or significant reduction of these respective metabolites would validate the design strategy.
Conclusion
The metabolic stability of compounds derived from 4-(Difluoromethoxy)-2-nitroaniline can be rationally and systematically improved through targeted structural modifications. A thorough understanding of the scaffold's inherent liabilities—namely nitro-reduction and aniline oxidation—is the foundation for effective drug design. This guide demonstrates that:
-
Blocking key metabolic sites through N-alkylation or strategic halogenation is a proven method to reduce clearance.
-
Replacing labile functional groups , such as the nitro moiety, with more robust alternatives can profoundly enhance stability and improve the safety profile.
-
A dual-assay approach , utilizing both liver microsomes and hepatocytes, provides a comprehensive in vitro assessment, capturing both Phase I and Phase II metabolism.
By employing these principles and the detailed experimental protocols provided, drug development professionals can effectively triage and optimize candidates, increasing the likelihood of advancing compounds with favorable pharmacokinetic properties.
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Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Retrieved from [Link]
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Abreu, P. A., de Oliveira, E. F., & de Souza, M. V. N. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]
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Roy, S., Das, A., & Roy, K. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]
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Wernevik, J., Giethlen, B., & Dulsat, C. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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AxisPharm. (2022). The role of CYP450 in drug metabolism. Retrieved from [Link]
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Dwivedi, S., Singh, A., Kumar, A., & Singh, G. S. (2020). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PubMed Central. Retrieved from [Link]
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Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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Scott, P. J. H., et al. (2008). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. Retrieved from [Link]
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Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]
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N'gbo, Y. K. S., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed. Retrieved from [Link]
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
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Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PubMed Central (PMC). Retrieved from [Link]
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Abreu, P. A., de Oliveira, E. F., & de Souza, M. V. N. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Retrieved from [Link]
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Angle, K., & Goundry, W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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The Ascendant Therapeutic Potential of 4-(Difluoromethoxy)-2-nitroaniline Derivatives: A Comparative Guide to Their Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂), in particular, offers a unique combination of lipophilicity and metabolic stability, making it a highly sought-after functional group in the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-(Difluoromethoxy)-2-nitroaniline, a versatile building block for a new generation of pharmaceuticals. We will explore their performance against established alternatives, supported by experimental data, and provide detailed protocols for their evaluation.
The Significance of the 4-(Difluoromethoxy)-2-nitroaniline Scaffold
4-(Difluoromethoxy)-2-nitroaniline serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The presence of the difluoromethoxy group at the 4-position and a nitro group at the 2-position of the aniline ring provides a unique electronic and steric profile, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. The electron-withdrawing nature of these substituents can enhance binding affinities to biological targets and improve metabolic resistance, prolonging the therapeutic window of a drug candidate.
A prime example of the successful application of this scaffold is in the synthesis of Pantoprazole , a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis of Pantoprazole utilizes a derivative of 4-(difluoromethoxy)-2-nitroaniline, highlighting the industrial and therapeutic relevance of this chemical entity.
Comparative Analysis of Biological Activities
The derivatives of 4-(Difluoromethoxy)-2-nitroaniline, particularly the benzimidazole class, have demonstrated promising anticancer and antimicrobial activities. Here, we compare their performance with established drugs in these therapeutic areas.
Anticancer Activity
Fluorinated benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key cellular processes such as cell division and signaling pathways.
To provide a comparative perspective, the table below summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative fluorinated benzimidazole derivatives against various cancer cell lines, alongside standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Benzimidazole Derivative 1 | A549 (Lung) | 0.377 | [3] |
| HeLa (Cervical) | 0.188 | [3] | |
| HepG2 (Liver) | 0.188 | [3] | |
| Fluorinated Benzimidazole Derivative 2 | K-562 (Leukemia) | 2.8 | [4] |
| MCF-7 (Breast) | 7.8 | [4] | |
| Doxorubicin (Standard) | A549 (Lung) | ~0.1 | [5] |
| MCF-7 (Breast) | ~0.5 | [5] | |
| 5-Fluorouracil (Standard) | A549 (Lung) | ~5.0 | [6] |
| HCT-116 (Colon) | ~3.0 | [6] |
Note: The IC₅₀ values are indicative and can vary based on experimental conditions. The data for fluorinated benzimidazole derivatives are from studies on compounds with similar structural features to those derivable from 4-(difluoromethoxy)-2-nitroaniline.
The data suggests that certain fluorinated benzimidazole derivatives exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar range, comparable to or even exceeding the potency of some standard chemotherapeutic drugs.[3][4] This highlights the potential of this class of compounds for further development.
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of the difluoromethoxy group can enhance the lipophilicity of these derivatives, potentially improving their penetration into microbial cells.
The following table presents a comparison of the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of fluorinated benzimidazole derivatives against pathogenic bacterial and fungal strains, compared to standard antimicrobial drugs.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazole Derivative 3 | Staphylococcus aureus | 3.12 | [7] |
| Escherichia coli | 3.12 | [7] | |
| Fluorinated Benzimidazole Derivative 4 | Bacillus subtilis | 7.81 | [8] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.5 - 2.0 | [7] |
| Escherichia coli | 0.25 - 1.0 | [7] | |
| Fluconazole (Standard) | Candida albicans | 0.25 - 4.0 | [8] |
Note: The MIC values are indicative and can vary based on the specific strain and testing methodology. The data for fluorinated benzimidazole derivatives are from studies on compounds with similar structural features.
The comparative data indicates that fluorinated benzimidazole derivatives can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values that are competitive with standard antibiotics like Ciprofloxacin.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key assays discussed.
Synthesis of Benzimidazole Derivatives from 4-(Difluoromethoxy)-2-nitroaniline
The general synthetic pathway to biologically active benzimidazole derivatives from 4-(difluoromethoxy)-2-nitroaniline involves a two-step process: reduction of the nitro group followed by cyclization.
Caption: General synthetic route to benzimidazole derivatives.
Step 1: Reduction of the Nitro Group
-
Dissolve 4-(difluoromethoxy)-2-nitroaniline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product, 4-(difluoromethoxy)-1,2-phenylenediamine, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Step 2: Cyclization to form the Benzimidazole Ring
-
Dissolve the purified 4-(difluoromethoxy)-1,2-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.
-
Add the desired aldehyde or carboxylic acid (1 equivalent).
-
Heat the reaction mixture to reflux for the appropriate time, monitoring by TLC.
-
Cool the reaction mixture to allow the product to crystallize, or concentrate the solvent and purify the residue by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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literature review of the applications of fluorinated anilines
An Applications Guide to Fluorinated Anilines: A Comparative Analysis for Modern Chemistry
Introduction: The Understated Power of a Single Atom
In the vast toolkit of synthetic chemistry, the strategic incorporation of a fluorine atom can elicit a profound transformation in a molecule's character. When this halogen is introduced to the aniline scaffold, a foundational building block in countless applications, the resulting fluorinated anilines become powerful intermediates. Their altered physicochemical properties unlock new potential in pharmaceuticals, agrochemicals, and materials science.
The unique attributes of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond—are central to its utility[1][2]. The introduction of fluorine into an aniline ring can significantly influence its basicity (pKa), lipophilicity (logP), metabolic stability, and intermolecular interactions[3]. This guide offers a comparative analysis of fluorinated anilines against their non-fluorinated counterparts, providing experimental data, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals.
Comparative Physicochemical Properties: The Fluorine Effect in Numbers
The electron-withdrawing effect of fluorine is the primary driver of its influence on aniline's properties. By pulling electron density from the aromatic ring and the amino group, it modulates the molecule's fundamental characteristics.
Basicity (pKa): Fluorine's inductive effect lowers the electron density on the nitrogen atom, making the amino group less basic (i.e., lowering the pKa of the conjugate acid) compared to unsubstituted aniline. This reduced basicity can be crucial in drug design, as it can decrease unwanted interactions with off-target biological macromolecules and improve oral bioavailability by ensuring the molecule is less protonated at physiological pH[4].
Lipophilicity (logP): The impact of fluorination on lipophilicity is context-dependent. While aromatic fluorination often leads to a slight increase in logP, the replacement of a hydrogen with a fluorine atom can alter a molecule's interaction with biological membranes in complex ways, influencing its absorption, distribution, metabolism, and excretion (ADME) profile[5][6].
| Compound | pKa (of Conjugate Acid) | logP | Key Characteristics |
| Aniline | 4.60 | 0.90 | Baseline, higher basicity. |
| 2-Fluoroaniline | 3.20[7] | 1.32 | Significantly less basic due to proximity of F to NH₂. |
| 3-Fluoroaniline | 3.50 | 1.33 | Moderately reduced basicity. |
| 4-Fluoroaniline | 4.65[8] | 1.15[8] | Basicity is surprisingly similar to aniline, a nuanced electronic effect. |
| 4-(Trifluoromethyl)aniline | ~3.5 | 2.58 | The potent electron-withdrawing CF₃ group drastically reduces basicity and increases lipophilicity. |
Part 1: Applications in Drug Discovery & Development
The strategic use of fluorinated anilines is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile[9][10].
Case Study: The Anti-Androgen Agent Enzalutamide
Enzalutamide is a potent androgen receptor (AR) antagonist used to treat castration-resistant prostate cancer[4]. Its structure is built upon a 2-fluoro-4-aminobenzamide core, which is derived from a fluorinated aniline.
The synthesis of Enzalutamide showcases the critical role of the fluorinated aniline starting material, which is coupled with other fragments to build the final complex molecule[11][12][13]. The fluorine atom is not merely a passive substituent; its placement is a deliberate design choice to enhance the molecule's properties, such as its binding affinity to the androgen receptor and its metabolic stability, leading to improved clinical efficacy. Modifications of the Enzalutamide scaffold, including altering the fluorination pattern, are a key strategy in developing next-generation AR antagonists with improved activity against resistant cancer cell lines[4][14].
Experimental Protocol: Synthesis of a Key Enzalutamide Precursor
This protocol outlines the synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a key intermediate derived from a fluorinated aniline.
Objective: To synthesize a core fragment of Enzalutamide.
Materials:
-
4-bromo-2-fluoro-N-methyl benzamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Deionized water
Procedure: [13]
-
Charge a reaction flask with 4-bromo-2-fluoro-N-methyl benzamide (143.0 g, 0.61 mol) and K₂CO₃ (157.3 g, 1.13 mol).
-
Add DMF (200 mL), 1,4-dioxane (800 mL), and deionized water (25.7 mL) to the flask.
-
Purge the reaction mixture with nitrogen gas for 20 minutes to create an inert atmosphere.
-
Further steps involving the coupling partner and work-up would follow as described in the patent literature to yield the desired intermediate.
Rationale: This procedure, adapted from patent literature, demonstrates a common cross-coupling strategy where the fluorinated aniline derivative is a crucial nucleophile. The choice of solvents and base is optimized to facilitate the reaction while minimizing side products.
Case Study: Celecoxib vs. its Trifluoromethyl Analog (TFM-C)
Celecoxib is a well-known selective COX-2 inhibitor. A fascinating comparative study involves its analog, TFM-C, where the sulfonamide group of Celecoxib is replaced with a trifluoromethyl group. This change dramatically reduces its COX-2 inhibitory activity (by 205-fold)[9].
Surprisingly, in animal models of arthritis, TFM-C inhibited disease severity more strongly than Celecoxib[15]. TFM-C was shown to suppress the activation of innate immune cells like macrophages and mast cells, and it reduced the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α through a COX-2-independent mechanism[9][15]. This case highlights how fluorination can create analogs with entirely new mechanisms of action, providing valuable leads for treating inflammatory conditions beyond simple enzyme inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Many modern drugs are kinase inhibitors. This protocol describes a general luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Objective: To quantify the potency of an inhibitor.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP, MgCl₂, BSA, Tris buffer (pH 7.5).
-
Test compound (e.g., a drug candidate derived from a fluorinated aniline).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure: [16]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each diluted compound concentration (or DMSO) to separate wells.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes unused ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts the ADP generated into ATP, which drives a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality: The amount of ADP produced is directly proportional to the kinase activity. An effective inhibitor will reduce ADP production, leading to a lower luminescent signal. This assay provides a quantitative measure of inhibitor potency, a critical parameter in drug development.
Caption: A typical workflow in drug discovery, starting from a fluorinated aniline building block.
Part 2: Applications in Agrochemicals
The dinitroaniline class of herbicides represents one of the earliest and most successful applications of organofluorine chemistry in agriculture. These compounds are used as pre-emergence herbicides to control grasses and broadleaf weeds.
Case Study: Trifluralin
Trifluralin is a selective, pre-emergence herbicide that has been widely used for decades in crops like soybeans and cotton[17][18]. Its chemical structure is 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline[18].
The trifluoromethyl (-CF₃) group is essential for its herbicidal activity. Trifluralin acts by inhibiting microtubule formation in plant cells, which disrupts cell division (mitosis) in the roots and shoots of germinating seeds. The presence of the -CF₃ group, combined with the two nitro groups, creates the specific electronic and steric properties required for high efficacy. While a direct comparison to a non-fluorinated methyl-analog shows some post-emergent activity, the trifluoromethyl version is significantly more active as a pre-emergent herbicide, which is its primary application method[17]. Furthermore, the C-F bonds contribute to the molecule's environmental stability, although it is susceptible to degradation by UV radiation[18].
Experimental Protocol: Herbicide Bioassay (Seedling Growth)
This protocol provides a general method for assessing the pre-emergence activity of a herbicide like Trifluralin on a target weed species.
Objective: To determine the effect of a herbicide on seed germination and early seedling growth.
Materials:
-
Herbicide (e.g., Trifluralin).
-
Seeds of a sensitive indicator plant (e.g., wheat, cress, or a target weed).
-
Potting soil or sand.
-
3- to 4-inch pots or petri dishes with filter paper.
-
Growth chamber or greenhouse with controlled light and temperature.
-
Prepare Herbicide Concentrations: Create a series of soil concentrations of the herbicide. This can be done by spraying a known amount of a stock solution onto a known mass of soil and mixing thoroughly. Include an untreated soil control.
-
Potting: Fill several replicate pots for each concentration and for the control.
-
Sowing: Plant a specific number of seeds (e.g., 5-10) at a consistent depth in each pot.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with standardized conditions (e.g., 16-hour light/8-hour dark cycle, 25°C). Water the pots as needed, taking care not to overwater, which could leach the herbicide[21].
-
Evaluation: After a set period (e.g., 14-21 days), evaluate the plants. Measure parameters such as:
-
Germination percentage.
-
Shoot and root length.
-
Seedling fresh and dry weight.
-
Visual injury symptoms (e.g., stunting, swelling, discoloration).
-
-
Analysis: Compare the measurements for the herbicide-treated groups to the untreated control to determine the concentration-dependent inhibitory effects.
Rationale: This bioassay directly measures the biological impact of the chemical on the target process (seedling growth). It is a cost-effective and reliable method for screening new herbicidal compounds and understanding their potency.
Part 3: Applications in Materials Science
Fluorinated anilines are valuable monomers for the synthesis of advanced polymers. The resulting poly(fluoroaniline)s often exhibit superior properties compared to their non-fluorinated parent, polyaniline (PANI).
Comparative Study: Poly(fluoroaniline) vs. Polyaniline
Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility in common solvents and moderate thermal stability. Introducing fluorine onto the aniline monomer can mitigate these issues.
Thermal Stability: Studies consistently show that poly(fluoroaniline)s are thermally more stable than PANI. Thermogravimetric analysis (TGA) reveals that the onset of degradation occurs at higher temperatures for the fluorinated polymers. This enhanced stability is attributed to the high strength of the C-F bond, which strengthens the polymer backbone[3][5][8].
Solubility: Fluorine substitution significantly improves the solubility of the resulting polymer in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[8][10]. This is a critical advantage, as it allows for solution-based processing techniques (e.g., spin coating) to fabricate films and devices.
Conductivity: The trade-off for these improved properties is often a decrease in electrical conductivity. The electron-withdrawing fluorine atom can reduce conjugation along the polymer chain, which is necessary for charge transport[3][8]. However, the conductivity often remains sufficient for applications such as electrostatic dissipation and corrosion-resistant coatings.
| Property | Polyaniline (PANI) | Poly(fluoroaniline) (P(FA)) | Rationale for Difference |
| Thermal Stability | Lower | Higher[3][5][8] | Strong C-F bond energy increases stability of the polymer backbone. |
| Solubility | Poor in common solvents | Good in solvents like NMP, DMF[8][10] | Fluorine substitution disrupts inter-chain packing, improving solvent interaction. |
| Conductivity | Higher | Lower[3][8] | The electronegative F atom can reduce π-electron delocalization along the chain. |
Experimental Protocol: Synthesis of Poly(4-fluoroaniline)
This protocol describes a typical chemical oxidative polymerization to synthesize poly(4-fluoroaniline).
Objective: To polymerize 4-fluoroaniline monomer.
Materials:
-
4-fluoroaniline monomer.
-
Ammonium persulfate (APS) - Oxidizing agent.
-
Hydrochloric acid (HCl, 1M) - Acidic medium.
-
Methanol and Acetone for washing.
Procedure: (Adapted from[22][23])
-
Monomer Solution: Dissolve a specific amount of 4-fluoroaniline monomer in 1M HCl in a beaker, and cool the solution to 0-5°C in an ice bath with constant stirring.
-
Oxidant Solution: Separately, dissolve ammonium persulfate (APS) in 1M HCl to create the oxidant solution. The molar ratio of APS to monomer is typically 1:1. Cool this solution to 0-5°C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over 20-30 minutes. The reaction mixture will gradually change color, eventually becoming a dark green precipitate.
-
Reaction Time: Continue stirring the mixture in the ice bath for 4-6 hours to ensure complete polymerization.
-
Work-up:
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate repeatedly with 1M HCl until the filtrate becomes colorless to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol and then acetone to remove any remaining impurities.
-
-
Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.
Characterization: The resulting poly(4-fluoroaniline) powder can be characterized using techniques such as FTIR and UV-Vis spectroscopy to confirm its chemical structure, TGA to assess thermal stability, and four-probe measurements to determine its conductivity[10][22][23].
Caption: Comparative properties of Polyaniline (PANI) and Poly(fluoroaniline) (P(FA)).
Conclusion and Future Outlook
Fluorinated anilines are far more than simple substituted reagents; they are enabling building blocks that empower chemists to rationally design molecules with superior performance characteristics. The strategic incorporation of fluorine provides a powerful lever to modulate basicity, enhance metabolic or thermal stability, and fine-tune biological activity and material properties. From creating life-saving drugs with novel mechanisms of action to developing robust herbicides and high-performance polymers, the applications are vast and impactful. As synthetic methodologies for fluorination become even more sophisticated, we can anticipate the development of increasingly complex and effective molecules derived from this versatile chemical scaffold, further solidifying the critical role of fluorinated anilines in advancing science and technology.
References
-
Jadhav, A. A., et al. (2014). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Journal of Minerals and Materials Characterization and Engineering, 2(5), 459-466. [Link]
-
Ispas, M., et al. (2012). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. Revista de Chimie, 63(1), 73-79. [Link]
-
Sankar, S. S., & Kumar, K. S. (2013). Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties. ISRN Polymer Science, 2013, 1-8. [Link]
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Dal Ben, D., et al. (2016). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 114, 123-134. [Link]
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Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension. [Link]
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Shimabukuro, R. H., & Swanson, H. R. (1969). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Science, 17(4), 454-456. [Link]
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Dayan, F. E., et al. (2012). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 60(sp1), 10-24. [Link]
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Sari, B., & Talu, M. (2011). Synthesis and characterization of fluorine-substituted polyanilines. Journal of Applied Polymer Science, 121(5), 2933-2940. [Link]
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The Strategic Value of 4-(Difluoromethoxy)-2-nitroaniline in Drug Discovery: A Cost-Benefit Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable moiety. This guide provides an in-depth cost-benefit analysis of utilizing 4-(Difluoromethoxy)-2-nitroaniline as a key building block in drug discovery, comparing its performance and economic viability against common alternatives such as 4-fluoro-2-nitroaniline and 4-chloro-2-nitroaniline.
The Rise of the Difluoromethoxy Group: A Bioisosteric Advantage
The difluoromethoxy group is often employed as a bioisostere for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[1] This substitution can dramatically alter a molecule's properties in several beneficial ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group highly resistant to oxidative metabolism by enzymes such as cytochrome P450.[1][2] This can lead to a longer drug half-life, reduced clearance, and potentially lower, less frequent dosing regimens.
-
Modulated Lipophilicity: The -OCHF₂ group offers a nuanced approach to fine-tuning lipophilicity, a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its lipophilicity is generally intermediate between its methoxy and trifluoromethoxy (-OCF₃) counterparts, providing medicinal chemists with greater control over this key parameter.[1][3]
-
Unique Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the difluoromethoxy group possesses a hydrogen atom capable of participating in hydrogen bonds as a donor.[4] This can lead to improved binding affinity and selectivity for the target protein.
4-(Difluoromethoxy)-2-nitroaniline serves as a versatile starting material, providing a scaffold to introduce the advantageous difluoromethoxy group into a wide range of pharmacologically active molecules, particularly heterocyclic systems like benzimidazoles.[5]
Comparative Analysis of Starting Materials
The choice of a starting material in a drug discovery campaign is a critical decision, balancing synthetic feasibility, cost, and the ultimate properties of the final compound. Here, we compare 4-(Difluoromethoxy)-2-nitroaniline with its fluoro and chloro analogs.
Physicochemical Properties
A fundamental understanding of the starting materials' properties is crucial for predicting their behavior in chemical reactions and their influence on the resulting products.
| Property | 4-(Difluoromethoxy)-2-nitroaniline | 4-Fluoro-2-nitroaniline | 4-Chloro-2-nitroaniline |
| Molecular Formula | C₇H₆F₂N₂O₃[5] | C₆H₅FN₂O₂[6] | C₆H₅ClN₂O₂[7] |
| Molecular Weight | 204.13 g/mol [5] | 156.11 g/mol [6] | 172.57 g/mol [7] |
| Appearance | Light yellow to yellow solid[7] | Orange to brown powder or crystals[8] | Bright orange powder or crystalline solid[7] |
| Melting Point | Not available[7] | 90-94 °C[9] | 117-119 °C[7] |
| Boiling Point | 330.0 ± 37.0 °C (Predicted)[10] | Not available | Not available |
| pKa | -0.74 ± 0.10 (Predicted)[10] | Not available | Not available |
| Solubility | Soluble in organic matrices[7] | Insoluble in water[11] | Moderately soluble in water; soluble in organic solvents[7] |
The differing electronic properties of the difluoromethoxy, fluoro, and chloro substituents significantly influence the reactivity of the aniline ring and the basicity of the amino group. The strongly electron-withdrawing nature of the difluoromethoxy group reduces the basicity of the amino group to a greater extent than the chloro and fluoro groups.[7] This can impact the conditions required for subsequent chemical transformations.
Cost-Benefit Analysis: Is the Investment in the Difluoromethoxy Group Justified?
A primary consideration in any drug development program is the cost of goods. While offering significant advantages in terms of the final drug properties, 4-(Difluoromethoxy)-2-nitroaniline is generally a more expensive starting material compared to its fluoro and chloro counterparts.
| Compound | Price (USD) | Quantity | Supplier |
| 4-Fluoro-2-nitroaniline | $61.65 | 50 g | Thermo Scientific Chemicals[11] |
| 4-Chloro-2-nitroaniline | POR | 250 g | Otto Chemie Pvt Ltd[12] |
| 4-(Difluoromethoxy)-2-nitroaniline | Price on Request | - | Multiple Suppliers[12][13][14] |
Prices are subject to change and may vary between suppliers. "POR" indicates Price on Request.
The higher cost of 4-(Difluoromethoxy)-2-nitroaniline is attributable to a more complex and often lower-yielding synthetic process for its production. However, the initial higher investment can be justified by the potential for significant downstream benefits:
-
Reduced Attrition in Later Stages: A drug candidate with an optimized metabolic profile is more likely to succeed in preclinical and clinical trials, saving substantial costs associated with late-stage failures.
-
Improved Dosing Regimens: Enhanced metabolic stability can lead to less frequent dosing, improving patient compliance and quality of life, which are significant market differentiators.
-
Potentially Higher Efficacy and Safety: The unique properties of the difluoromethoxy group can lead to drugs with better target engagement and fewer off-target effects.
The decision to use 4-(Difluoromethoxy)-2-nitroaniline should be made on a case-by-case basis, weighing the potential for improved drug properties against the increased initial cost. For lead optimization and programs targeting complex diseases where a superior pharmacokinetic profile is paramount, the investment is often warranted.
Experimental Protocols: Synthesis of Benzimidazole Derivatives
A key application of these aniline derivatives is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[15] The general synthetic workflow involves the reduction of the nitro group to a diamine, followed by cyclization with a carboxylic acid or its equivalent.
General Workflow for Benzimidazole Synthesis
Caption: General synthetic workflow for benzimidazole synthesis.
Protocol 1: Reduction of 4-(Difluoromethoxy)-2-nitroaniline
Objective: To synthesize 4-(difluoromethoxy)-1,2-phenylenediamine, a key intermediate for benzimidazole synthesis.
Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Pressure reaction vessel (e.g., Parr shaker)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS or GC-MS for reaction monitoring and product confirmation
Procedure:
-
In a pressure vessel, dissolve a known amount (e.g., 1.0 eq) of 4-(Difluoromethoxy)-2-nitroaniline in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge it first with nitrogen gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 MPa) and stir the reaction mixture vigorously at a moderate temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the excess hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 4-(difluoromethoxy)-1,2-phenylenediamine.
-
The crude product can be used directly in the next step or purified by column chromatography if necessary.
Note: Similar procedures can be followed for the reduction of 4-fluoro-2-nitroaniline and 4-chloro-2-nitroaniline. The reaction kinetics may vary depending on the electronic nature of the substituent.
Protocol 2: Cyclization to form a Benzimidazole
Objective: To synthesize a 2,5-disubstituted benzimidazole from the corresponding phenylenediamine.
Materials:
-
4-Substituted-1,2-phenylenediamine (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in acetonitrile.
-
To this solution, add a mixture of H₂O₂ and HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted benzimidazole.
Note: A variety of condensing agents and reaction conditions for benzimidazole synthesis have been reported, and the optimal choice will depend on the specific substrates used.[16]
Conclusion
The decision to employ 4-(Difluoromethoxy)-2-nitroaniline in a drug discovery program is a strategic one that hinges on a careful cost-benefit analysis. While the initial investment in this building block is higher than for its fluoro and chloro analogs, the potential for significant improvements in a drug candidate's metabolic stability, pharmacokinetic profile, and target engagement can justify the cost. The difluoromethoxy group offers a unique combination of properties that are difficult to achieve with other substituents. For projects where a "best-in-class" profile is the goal, the strategic use of 4-(Difluoromethoxy)-2-nitroaniline can be a powerful tool in the medicinal chemist's arsenal, ultimately leading to more robust and successful drug candidates.
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A Spectroscopic Guide to 4-(Difluoromethoxy)-2-nitroaniline and Its Precursors: A Comparative Analysis for Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in modern drug discovery, and its synthetic precursors. By examining the distinct spectral signatures imparted by the difluoromethoxy (-OCHF₂) group, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this valuable compound with confidence. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both objective analysis and the underlying chemical principles.
Introduction: The Rising Importance of the -OCHF₂ Moiety
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among these, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere for hydroxyl or methoxy groups.[1] It offers a unique balance of electronic properties and metabolic robustness, making 4-(Difluoromethoxy)-2-nitroaniline a critical building block for a new generation of pharmaceuticals.[4][5][6] This guide illuminates the spectroscopic journey from common precursors to the final, highly functionalized product.
Synthetic Context: From Precursor to Product
A common synthetic route to 4-(Difluoromethoxy)-2-nitroaniline involves the transformation of a substituted nitrophenol. The following pathway illustrates the key transformations that introduce the functional groups whose spectroscopic signatures we will compare.
Caption: Common synthetic pathways to 4-(Difluoromethoxy)-2-nitroaniline.
Physicochemical Properties: A Comparative Overview
The introduction of the difluoromethoxy group significantly alters the molecule's physical properties compared to its hydroxyl and methoxy analogues.
| Property | 4-Hydroxy-2-nitroaniline | 4-Methoxy-2-nitroaniline | 4-(Difluoromethoxy)-2-nitroaniline | 2-Nitro-4-(trifluoromethoxy)aniline |
| Molecular Formula | C₆H₆N₂O₃[7] | C₇H₈N₂O₃[8] | C₇H₆F₂N₂O₃ [9] | C₇H₅F₃N₂O₃[10] |
| Molecular Weight | 154.12 g/mol [11] | 168.15 g/mol [8] | 204.13 g/mol [9][12] | 222.12 g/mol [10][13] |
| Appearance | Yellow/Orange Solid[7] | Orange Powder[8] | Light Yellow to Yellow Solid [12] | Light yellow to brown powder[13] |
| Predicted Boiling Point | N/A | N/A | 330.0 ± 37.0 °C [5] | N/A |
| Predicted pKa | N/A | N/A | -0.74 ± 0.10 [5] | N/A |
Spectroscopic Deep Dive: A Head-to-Head Comparison
The true differentiation between these molecules lies in their spectroscopic data. The electron-withdrawing nature and unique nuclear spin properties of fluorine create distinct and identifiable signatures.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides a clear fingerprint for the introduction of the -OCHF₂ group. The most telling feature is the resonance of the proton on the difluoromethoxy carbon, which appears as a characteristic triplet due to coupling with the two adjacent fluorine atoms.
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | R-Group Protons (δ, ppm) | Key Feature |
| 4-Hydroxy-2-nitroaniline | ~6.8-7.1 | ~5.5 | ~9.0-10.0 (-OH) | Broad singlet for the phenolic proton. |
| 4-Methoxy-2-nitroaniline | ~6.8-7.8 | ~5.9 | ~3.8 (-OCH₃) | Sharp singlet for the three methoxy protons.[8] |
| 4-(Difluoromethoxy)-2-nitroaniline | ~7.1-7.8 | ~6.0 | ~6.6 (t, -OCHF₂) | Triplet for the -OCHF₂ proton. |
| 2-Nitro-4-(trifluoromethoxy)aniline | ~7.2-8.0 | ~6.1 | None | Absence of a signal from the ether linkage. |
Causality Explained:
-
Aromatic Region: The strongly electron-withdrawing nitro and difluoromethoxy groups deshield the aromatic protons, shifting them downfield compared to the hydroxy precursor.[12]
-
The -OCHF₂ Signal: The single proton on the difluoromethoxy group is split into a triplet by the two neighboring fluorine atoms (I=1/2), following the n+1 rule (where n=2). The chemical shift is significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy offers a powerful tool for confirming the presence and position of the difluoromethoxy group, primarily through the observation of carbon-fluorine (C-F) coupling.
| Compound | Aromatic Carbons (δ, ppm) | C4-Substituent Carbon (δ, ppm) | Key Feature |
| 4-Hydroxy-2-nitroaniline | ~108-150 | ~148-152 (C-OH) | Standard aromatic carbon signals. |
| 4-Methoxy-2-nitroaniline | ~110-155 | ~56 (C-OCH₃) | A single peak for the methoxy carbon.[8] |
| 4-(Difluoromethoxy)-2-nitroaniline | ~110-152 | ~115 (t, ¹JCF ≈ 260 Hz, -OCHF₂) | Large triplet for the -OCHF₂ carbon due to one-bond C-F coupling. |
| 2-Nitro-4-(trifluoromethoxy)aniline | ~112-150 | ~120 (q, ¹JCF ≈ 257 Hz, -OCF₃) | Quartet for the -OCF₃ carbon due to one-bond coupling with three fluorine atoms. |
Causality Explained:
-
Hybridization and Shift: sp² hybridized aromatic carbons appear in the ~100-160 ppm range. The carbon directly attached to the electronegative oxygen (C4) is shifted downfield.[14]
-
C-F Coupling: The most definitive feature for the fluorinated compounds is the splitting of the carbon signal due to coupling with fluorine nuclei. For 4-(Difluoromethoxy)-2-nitroaniline, the -OCHF₂ carbon appears as a large triplet because it is directly bonded to two fluorine atoms. For the trifluoromethoxy analogue, this signal becomes a quartet. This is a direct and unambiguous confirmation of the group's presence.[14]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy highlights the characteristic vibrational modes of the functional groups present. The introduction of C-F bonds adds a strong, distinctive absorption band to the spectrum.
| Compound | N-H Stretch (cm⁻¹) | NO₂ Asym/Sym Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Feature |
| 4-Hydroxy-2-nitroaniline | ~3300-3500 | ~1500-1530 / ~1330-1350 | ~1200-1300 | Broad O-H stretch overlapping with N-H signals. |
| 4-Methoxy-2-nitroaniline | ~3300-3500 | ~1510 / ~1340 | ~1250 (asym), ~1030 (sym) | Clear C-O ether stretches.[8] |
| 4-(Difluoromethoxy)-2-nitroaniline | ~3300-3500 | ~1520 / ~1340 | ~1220-1280 | Strong C-F stretch absorptions (~1050-1150 cm⁻¹). |
| 2-Nitro-4-(trifluoromethoxy)aniline | ~3300-3500 | ~1530 / ~1350 | ~1210-1270 | Intense, broad C-F stretch absorptions (~1000-1200 cm⁻¹).[15] |
Causality Explained:
-
N-H and NO₂ Stretches: These are characteristic of the aniline and nitro functionalities and are present in all compared molecules. The N-H region typically shows two bands for a primary amine (symmetric and asymmetric stretching).[16]
-
C-F Stretches: The C-F bond gives rise to very strong absorption bands in the fingerprint region of the IR spectrum (typically 1000-1400 cm⁻¹). These bands are often the most intense in the spectrum and serve as a reliable indicator for the presence of fluorination.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
| Compound | Molecular Ion (M⁺) | Key Fragmentation |
| 4-Hydroxy-2-nitroaniline | m/z 154 | Loss of NO₂ (m/z 108) |
| 4-Methoxy-2-nitroaniline | m/z 168 | Loss of NO₂ (m/z 122), Loss of CH₃ (m/z 153) |
| 4-(Difluoromethoxy)-2-nitroaniline | m/z 204 | Loss of NO₂ (m/z 158), Loss of OCHF₂ (m/z 137) |
| 2-Nitro-4-(trifluoromethoxy)aniline | m/z 222 | Loss of NO₂ (m/z 176), Loss of OCF₃ (m/z 139) |
Causality Explained: The molecular ion peak (M⁺) directly confirms the molecular weight of each compound, providing the most straightforward way to differentiate them. The fragmentation patterns are dictated by the stability of the resulting ions. The loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for synthesis and analysis are essential.
Workflow: From Synthesis to Analysis
Caption: General workflow for synthesis and spectroscopic characterization.
Protocol 1: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of a suitable precursor, such as 4-hydroxy-2-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq).
-
Difluoromethylation: While stirring, introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate or by bubbling chlorodifluoromethane gas, at a controlled temperature.[4][17]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-(Difluoromethoxy)-2-nitroaniline.
Protocol 2: Spectroscopic Characterization
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the purified sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.
-
Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic analysis of 4-(Difluoromethoxy)-2-nitroaniline reveals a series of unique and definitive features that clearly distinguish it from its non-fluorinated precursors and trifluorinated analogues. The characteristic triplet in the ¹H NMR spectrum, the large one-bond C-F coupling in the ¹³C NMR spectrum, and the strong C-F stretching bands in the IR spectrum serve as unambiguous identifiers of the difluoromethoxy group. A thorough understanding of these spectroscopic signatures is indispensable for chemists in the pharmaceutical industry, enabling confident structural confirmation, purity assessment, and reaction monitoring in the synthesis of advanced chemical intermediates.
References
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The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]
-
PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Online] Available at: [Link]
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SpectraBase. 2-Nitro-4-(trifluoromethoxy)aniline - Optional[ATR-IR] - Spectrum. [Online] Available at: [Link]
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PubChem. 4-(Difluoromethoxy)aniline. [Online] Available at: [Link]
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NIST. Aniline, 2-nitro-4-trifluoromethyl-. [Online] Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Online] Available at: [Link]
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ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Online] Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Difluoromethoxy)-4-nitroaniline
As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical intermediates like 2-(Difluoromethoxy)-4-nitroaniline. While this compound is instrumental in the synthesis of medicinally significant molecules, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3][4]
This guide provides a direct, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these protocols, grounding our recommendations in the compound's known and inferred hazard profile.
Core Hazard Profile: Understanding the "Why"
-
Nitroaniline Group: Compounds in the nitroaniline class are well-documented for their toxicity.[5][6][7] They are readily absorbed through inhalation, ingestion, and skin contact and are known to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[6][7][8] Symptoms can include dizziness, headache, cyanosis (blueish skin), and in severe cases, respiratory collapse and death.[6][7] Furthermore, nitroanilines are often classified as potential mutagens and pose a significant threat to aquatic ecosystems.[5][6]
-
Difluoromethoxy Group: The presence of fluorine introduces additional hazards. During combustion, organofluorine compounds can release highly toxic and corrosive hydrogen fluoride gas.[9]
-
Physical Form: As a solid powder, the primary physical hazard is the generation of dust, which can be easily inhaled and form explosive mixtures with air under specific conditions.[7][8]
This analysis dictates that this compound must be treated as a highly toxic, environmentally hazardous substance with potential reactivity. The following table summarizes the key data, synthesized from related compounds.
| Hazard Category | Description | Primary Sources of Concern |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] Can cause methemoglobinemia.[6][8] | Nitroaniline functional group |
| Chronic Toxicity | May cause damage to organs (liver, blood) through prolonged or repeated exposure.[6][8][10] Suspected of causing genetic defects.[11] | Nitroaniline functional group |
| Physical Hazards | Combustible solid. Dust may form explosive mixtures with air.[7][8] | Solid powder form |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[5][7][8] | Nitroaniline functional group |
| Combustion Products | Produces poisonous gases in a fire, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[6][9][10] | Entire molecular structure |
Pre-Disposal Safety: Containment and Personal Protection
Before disposal begins, ensuring personal and environmental safety during handling is critical.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust generation.[12] All handling of the solid material should occur within a certified chemical fume hood.[8][13]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation (use of a chemical fume hood is mandatory).
-
Avoid generating dust.[13]
-
Carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating agent, and collect all cleaning materials as hazardous waste. Do not allow the product or cleaning runoff to enter drains.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility. Laboratory personnel are responsible for the safe and compliant collection, segregation, and packaging of the waste for pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a rule that sets a best-practice standard for hazardous chemical intermediates as well.[14][15]
Workflow A: Decontamination of Empty Containers
-
Initial Removal: Remove all residual powder from the container by tapping or scraping into the designated hazardous waste container for the solid chemical.
-
Solvent Rinse (Triple Rinse):
-
Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect this solvent rinseate in a separate, clearly labeled hazardous waste container designated for "Halogenated/Nitrogenated Organic Solvent Waste." Do not mix with other solvent waste streams without confirming compatibility.
-
-
Final Disposal: Once triple-rinsed, the container can typically be managed as non-hazardous solid waste (e.g., glass recycling), but this should be verified with your institution's Environmental Health & Safety (EHS) office.
Workflow B: Disposal of Contaminated Materials and Bulk Waste
-
Segregation:
-
Solid Waste: All unused or waste this compound powder must be collected in a dedicated container.
-
Contaminated Debris: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, contaminated paper towels, spill cleanup materials) must be collected separately as solid hazardous waste.
-
-
Containment:
-
Use only UN-rated, chemically compatible containers provided by your EHS office or waste contractor. The container must have a secure, tightly sealing lid.
-
Never mix this waste with other chemicals. Incompatible materials, such as strong oxidizing agents, acids, or bases, can lead to violent reactions.[8][9]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic," "Environmentally Hazardous")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from heat or ignition sources.[13]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed environmental waste management contractor.
-
The standard and required method of disposal for this type of compound is high-temperature incineration at a permitted facility.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal.
References
-
4-Nitroaniline - Wikipedia. [Link]
-
p-NITROANILINE HAZARD SUMMARY - NJ.gov. [Link]
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p-Nitroaniline - West Liberty University. [Link]
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Safety Data Sheet: 2-Nitroaniline - Carl ROTH. [Link]
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Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline - LookChem. [Link]
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Management of Hazardous Waste Pharmaceuticals | US EPA. [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Difluoromethoxy)-4-nitroaniline
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(Difluoromethoxy)-4-nitroaniline. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experiments, but to ourselves and our colleagues. This guide moves beyond simple checklists to explain the causality behind each safety recommendation, ensuring a deep, actionable understanding of the protocols.
Foundational Hazard Assessment: Understanding the Adversary
Before any protective equipment is chosen, a thorough understanding of the specific risks posed by this compound is paramount. Based on data from analogous compounds, this chemical is classified as hazardous and presents a multi-route exposure threat.[1]
Primary Hazards Profile:
-
Acute Toxicity (Category 3): The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[1] This is a critical designation, indicating that even small exposures can cause significant harm.
-
Skin and Eye Irritation (Category 2): It is known to cause skin irritation and serious eye irritation.[1][2]
-
Specific Target Organ Toxicity:
-
Single Exposure: May lead to respiratory irritation.[1]
-
Repeated Exposure: Prolonged or repeated exposure may cause damage to organs, particularly the blood.
-
-
Physical Form: As a solid, it poses a significant risk of becoming airborne dust during handling (weighing, transferring), which can be easily inhaled.[3]
This hazard profile dictates that our PPE strategy must create a complete barrier against dermal absorption, inhalation of particulates, and eye contact.
The Core PPE Directive: A Multi-Layered Defense
The following PPE recommendations are the minimum standard for handling this compound in a laboratory setting. All handling operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[1]
| Hazard Route | Primary Risk | Required PPE | Standard/Specification |
| Inhalation | Toxic dust and potential vapors. | Air-Purifying Respirator with appropriate filters. | NIOSH/MSHA or European Standard EN 149/EN14387 approved.[1] |
| Eye/Face | Serious eye irritation from dust or splash. | Chemical safety goggles and/or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Dermal (Skin) | Toxic upon contact; causes skin irritation. | Chemical-resistant gloves and a fully-buttoned lab coat or coveralls. | Consult glove manufacturer's resistance data. |
| Ingestion | Toxic if swallowed. | N/A (Prevented by hygiene and other PPE). | N/A |
Respiratory Protection: The Inhalation Barrier
Given the acute inhalation toxicity and potential for respiratory irritation, controlling airborne dust is non-negotiable.[1]
-
Rationale: Weighing and transfer operations can easily aerosolize the fine powder. These microscopic particles can travel deep into the respiratory system upon inhalation.
-
Protocol: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid outside of a completely closed system.[1][4] The filter type should be selected based on the specific form of the chemical being handled; for dusts, a particulate filter (Type P95 or P100) is essential.[3] If vapors are also a concern, an organic vapor cartridge with a particulate pre-filter (Type A/P) is recommended.[1]
Eye and Face Protection: Shielding from Irritants
The risk of serious eye irritation necessitates robust protection.[1]
-
Rationale: Accidental splashes during dissolution or airborne dust can make direct contact with the eyes, causing immediate and severe irritation.
-
Protocol: Wear chemical safety goggles that provide a full seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] When there is a significant risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles.
Skin and Body Protection: Preventing Dermal Absorption
This compound is toxic upon skin contact, making the dermal route a primary path for systemic exposure.[1]
-
Rationale: The aniline structure is notoriously well-absorbed through the skin. Any contact allows the substance to enter the bloodstream, potentially leading to systemic toxicity.
-
Protocol:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer's compatibility chart for breakthrough time and permeation data against nitroanilines or similar chemicals. Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.
-
Clothing: A clean, fully-buttoned laboratory coat must be worn to protect street clothes and underlying skin. For larger-scale work or situations with a higher risk of contamination, chemical-resistant coveralls are recommended.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.
-
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, procedural workflow is essential for safety. The following diagram and steps outline the process from preparation to cleanup.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
